molecular formula C10H18O5 B605132 Acid-PEG1-C2-Boc

Acid-PEG1-C2-Boc

Cat. No.: B605132
M. Wt: 218.25 g/mol
InChI Key: ZDYGOKORAHMWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acid-PEG1-t-butyl ester is a PEG derivative containing a t-butyl protected carboxyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c1-10(2,3)15-9(13)5-7-14-6-4-8(11)12/h4-7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYGOKORAHMWLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Acid-PEG1-C2-Boc: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG1-C2-Boc is a heterobifunctional chemical linker of significant interest in the field of targeted protein degradation.[1][2] It serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to eliminate specific proteins from the cellular environment.[1][3] PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively tag a target protein for degradation.[1][3] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental application of this compound in the development of PROTACs.

Chemical Properties and Structure

This compound is a short-chain polyethylene glycol (PEG) derivative functionalized with a carboxylic acid at one terminus and a Boc-protected amine at the other. The PEG component imparts increased hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The terminal functional groups provide the necessary handles for covalent attachment to two different ligands: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.

PropertyValueReference
Chemical Formula C10H18O5[1][4]
Molecular Weight 218.25 g/mol [1][4]
CAS Number 2086689-08-7[1][4]
Appearance Colorless to light yellow liquid[1][4]
Solubility Soluble in Water, DMSO, DCM, DMF[5]
Storage Pure form: -20°C for 3 years; In solvent: -80°C for 6 months[1][4]

The Role of this compound in PROTAC Technology

The fundamental principle of PROTAC technology is to induce proximity between a target protein and an E3 ubiquitin ligase, an enzyme that catalyzes the attachment of ubiquitin to a substrate protein. This ubiquitination serves as a molecular flag, marking the protein for degradation by the proteasome.

A PROTAC molecule consists of three key components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them. This compound is a versatile linker that facilitates the assembly of these components. The carboxylic acid end can be coupled to an amine-containing ligand, while the Boc-protected amine, after deprotection, can be reacted with a carboxylic acid-containing ligand, typically through amide bond formation. The length and composition of the linker are critical parameters in PROTAC design, as they influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC_Mechanism POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule (e.g., using this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Proteasome->PROTAC PROTAC Recycled Degradation Degraded Protein (Amino Acids) Proteasome->Degradation Degradation

PROTAC Mechanism of Action.

Experimental Protocols

The synthesis and evaluation of a PROTAC utilizing the this compound linker involves a multi-step process, from chemical synthesis to biological characterization.

General PROTAC Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a PROTAC molecule using a bifunctional linker like this compound.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start This compound Step1 Boc Deprotection (e.g., TFA in DCM) Start->Step1 Step2 Amide Coupling with Ligand 1 (with COOH) Step1->Step2 Intermediate Ligand 1 - Linker Step2->Intermediate Step3 Carboxylic Acid Activation (e.g., HATU, EDC) Intermediate->Step3 Step4 Amide Coupling with Ligand 2 (with NH2) Step3->Step4 Final_PROTAC Final PROTAC Molecule Step4->Final_PROTAC Cell_Culture Cell Culture & Treatment with PROTAC Final_PROTAC->Cell_Culture Western_Blot Western Blot for Target Protein Levels Cell_Culture->Western_Blot Mechanism_Validation Mechanism Validation (e.g., with Proteasome Inhibitor) Cell_Culture->Mechanism_Validation DC50 Determine DC50 (Degradation Concentration 50%) Western_Blot->DC50

General workflow for PROTAC synthesis and evaluation.
Representative Experimental Protocol: PROTAC Synthesis

This protocol describes a general method for coupling two ligands to the this compound linker. The specific reaction conditions may need to be optimized for individual ligands.

  • Boc Deprotection:

    • Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) and stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected linker.

  • First Amide Coupling:

    • Dissolve the deprotected linker and the first ligand (containing a carboxylic acid) in a suitable solvent like dimethylformamide (DMF).

    • Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA).

    • Stir the reaction at room temperature overnight.

    • Purify the resulting intermediate by column chromatography or preparative HPLC.

  • Second Amide Coupling:

    • Activate the terminal carboxylic acid of the intermediate by dissolving it in DMF and adding a coupling agent (e.g., HATU, EDC) and a base (e.g., DIPEA).

    • Add the second ligand (containing an amine) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Purify the final PROTAC molecule using preparative HPLC.

Representative Experimental Protocol: Biological Evaluation of Protein Degradation

This protocol provides a general method for assessing the ability of a synthesized PROTAC to induce the degradation of its target protein in a cellular context.

  • Cell Culture and Treatment:

    • Culture a relevant cell line in appropriate media.

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24 hours).

  • Western Blotting:

    • Lyse the cells and quantify the total protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a corresponding secondary antibody and visualize the protein bands using an appropriate detection system.

    • Quantify the band intensities to determine the relative abundance of the target protein.

  • Mechanism of Action Validation:

    • To confirm that degradation is proteasome-dependent, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132).

    • Perform Western blotting as described above. A rescue of the target protein levels in the presence of the proteasome inhibitor indicates a proteasome-mediated degradation mechanism.

Quantitative Data Presentation

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)
Illustrative Examplee.g., Kinase Xe.g., Cancer Cell Line Ye.g., 10e.g., >90

Note: The data in this table is for illustrative purposes only and does not represent a PROTAC synthesized with this compound.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs. Its defined structure, with orthogonal functional groups and a hydrophilic PEG spacer, allows for the systematic synthesis of these innovative therapeutic agents. The general protocols outlined in this guide provide a framework for the synthesis and biological evaluation of PROTACs incorporating this linker. While the optimal linker for any given target and E3 ligase must be determined empirically, the chemical properties of this compound make it an excellent starting point for the exploration of linker space in the development of novel protein degraders. The continued application of such well-defined chemical linkers will undoubtedly accelerate the advancement of targeted protein degradation as a powerful therapeutic modality.

References

An In-depth Technical Guide to Acid-PEG1-C2-Boc: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Acid-PEG1-C2-Boc, a bifunctional linker molecule pivotal in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its role in mediating the degradation of target proteins and provides structured data and experimental protocols to facilitate its use in research and drug development.

Introduction to this compound

This compound is a heterobifunctional linker containing a carboxylic acid group, a single polyethylene glycol (PEG) unit, and a tert-butyloxycarbonyl (Boc)-protected amine. This specific arrangement of functional groups makes it an invaluable tool in the synthesis of PROTACs. PROTACs are novel therapeutic modalities that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1][2]

The core function of this compound in this context is to covalently connect a ligand that binds to a target protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase. The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[3]

Chemical Structure and Properties

The chemical structure of this compound, systematically named 3-(2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)propanoic acid, provides it with the necessary reactivity for PROTAC synthesis. The terminal carboxylic acid allows for amide bond formation with an amine-containing POI ligand, while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent coupling to an E3 ligase ligand.

Data Presentation: Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C10H19NO5[4]
Molecular Weight 233.26 g/mol [4]
CAS Number 1260092-44-1[4]
Appearance White to off-white solid[5]
Purity ≥95%[4]
Solubility Soluble in DMSO, DMF, and water[6]
Storage Conditions Store at -20°C for long-term stability[4]

Role in Targeted Protein Degradation

PROTACs assembled using linkers like this compound function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.

PROTAC_Signaling_Pathway POI Target Protein (Protein of Interest) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (e.g., Arg-PEG1-Dasa) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Protein Degraded Protein (Peptides) Proteasome->Degraded_Protein Degradation

Caption: Targeted protein degradation pathway initiated by a PROTAC.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound. A specific example is the synthesis of Arg-PEG1-Dasa, a PROTAC designed to degrade the BCR-ABL oncoprotein in chronic myeloid leukemia.[7]

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a multi-step process:

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Final Amide Coupling POI_Ligand POI Ligand (with amine group) Intermediate Intermediate Product (POI-Linker-Boc) POI_Ligand->Intermediate Acid_PEG_Boc This compound Acid_PEG_Boc->Intermediate Coupling_Reagents Coupling Reagents (e.g., HATU, DIPEA) Coupling_Reagents->Intermediate Deprotected_Intermediate Deprotected Intermediate (POI-Linker-NH2) Intermediate->Deprotected_Intermediate Deprotection_Reagent Deprotection Reagent (e.g., TFA in DCM) Deprotection_Reagent->Deprotected_Intermediate Final_PROTAC Final PROTAC (POI-Linker-E3 Ligase) Deprotected_Intermediate->Final_PROTAC E3_Ligand E3 Ligase Ligand (with carboxylic acid) E3_Ligand->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Coupling_Reagents2 Coupling Reagents

Caption: Experimental workflow for PROTAC synthesis using this compound.

Protocol 1: Amide Coupling of POI Ligand to this compound

This protocol describes the coupling of an amine-containing POI ligand to the carboxylic acid moiety of this compound.

  • Reagents and Materials:

    • POI ligand with a primary or secondary amine.

    • This compound.

    • Peptide coupling agent (e.g., HATU, HBTU).

    • Organic base (e.g., DIPEA, TEA).

    • Anhydrous solvent (e.g., DMF, DCM).

  • Procedure:

    • Dissolve the POI ligand (1 equivalent) in the anhydrous solvent.

    • Add this compound (1.1 equivalents), the coupling agent (1.2 equivalents), and the organic base (2-3 equivalents).

    • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by LC-MS or TLC.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

    • Purify the intermediate product (POI-Linker-Boc) by flash column chromatography.

Protocol 2: Boc Deprotection

This protocol details the removal of the Boc protecting group to reveal the primary amine for the next coupling step.[8][9]

  • Reagents and Materials:

    • POI-Linker-Boc intermediate.

    • Trifluoroacetic acid (TFA).

    • Dichloromethane (DCM).

  • Procedure:

    • Dissolve the POI-Linker-Boc intermediate in DCM.

    • Add a solution of 20-50% TFA in DCM.

    • Stir the mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can often be used directly in the next step.

Protocol 3: Final Amide Coupling to E3 Ligase Ligand

This protocol describes the final step of coupling the deprotected intermediate to an E3 ligase ligand containing a carboxylic acid.

  • Reagents and Materials:

    • Deprotected intermediate (POI-Linker-NH2).

    • E3 ligase ligand with a carboxylic acid.

    • Peptide coupling agent (e.g., HATU).

    • Organic base (e.g., DIPEA).

    • Anhydrous solvent (e.g., DMF).

  • Procedure:

    • Follow a similar procedure to Protocol 1, using the deprotected intermediate as the amine component and the E3 ligase ligand as the carboxylic acid component.

    • After the reaction is complete, purify the final PROTAC using reverse-phase HPLC.

    • Characterize the final product by high-resolution mass spectrometry and NMR.

Logical Relationships in PROTAC Design

The successful design of a PROTAC molecule relies on the careful selection and connection of its three key components.

PROTAC_Logical_Relationship cluster_components Core Components cluster_functions Functional Outcomes PROTAC PROTAC Molecule POI_Ligand POI Ligand (Warhead) PROTAC->POI_Ligand Binds to Linker Linker (e.g., this compound) PROTAC->Linker Incorporates E3_Ligand E3 Ligase Ligand (Recruiter) PROTAC->E3_Ligand Recruits via Selectivity Target Selectivity POI_Ligand->Selectivity Determines Ternary_Complex_Formation Ternary Complex Formation Linker->Ternary_Complex_Formation Facilitates Degradation Protein Degradation E3_Ligand->Degradation Initiates Ternary_Complex_Formation->Degradation Leads to

Caption: Logical relationship of PROTAC components and their functions.

Conclusion

This compound is a versatile and crucial building block in the rapidly advancing field of targeted protein degradation. Its well-defined structure and bifunctional nature allow for the systematic and efficient synthesis of PROTAC molecules. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this linker in their endeavors to create novel therapeutics. The continued exploration of linkers like this compound will undoubtedly pave the way for the development of next-generation PROTACs with enhanced efficacy and drug-like properties.

References

The Architect's Blueprint: Unpacking the Role of Acid-PEG1-C2-Boc in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Core of Targeted Protein Degradation: The Function and Application of a Short-Chain PEG Linker

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules are meticulously engineered to hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. At the heart of every PROTAC lies the linker, a component critical to its success. This technical guide focuses on a specific, yet fundamentally important, linker building block: Acid-PEG1-C2-Boc . We will explore its structure, its strategic role in PROTAC design, and the broader implications of utilizing short-chain polyethylene glycol (PEG) linkers, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application.

Introduction to PROTAC Technology

PROTACs are novel therapeutic agents that, unlike traditional inhibitors that merely block a protein's function, trigger the complete removal of a target protein. They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism allows for substoichiometric degradation of target proteins, offering a highly efficient and potent therapeutic strategy.

The linker is not a passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the various linker types, PEG linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.

The Profile of this compound

This compound is a heterobifunctional linker that embodies the core attributes of a short-chain PEG linker. Its structure consists of a single ethylene glycol unit (PEG1) flanked by a carboxylic acid group and a Boc-protected amine on a two-carbon (C2) spacer.

  • Carboxylic Acid: This functional group provides a reactive handle for conjugation, typically to an amine group on the E3 ligase ligand or the POI ligand, forming a stable amide bond.

  • PEG1 Unit: The single ethylene glycol unit imparts hydrophilicity, which can improve the solubility of the often large and hydrophobic PROTAC molecule. Its flexibility can be crucial for allowing the POI and E3 ligase to adopt a productive orientation for ubiquitination.

  • C2-Boc Group: The two-carbon spacer provides a short extension, and the tert-butoxycarbonyl (Boc) protecting group on the terminal amine allows for controlled, stepwise synthesis of the PROTAC. The Boc group can be readily removed under acidic conditions to reveal the amine for subsequent coupling reactions.

The Strategic Importance of Short PEG Linkers in PROTAC Design

The length of the PEG linker is a critical parameter that must be empirically optimized for each new POI and E3 ligase pair. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in an inefficient or non-productive complex where the ubiquitination sites are not accessible.

Short PEG linkers, such as the one derived from this compound, offer several potential advantages:

  • Reduced Molecular Weight: Keeping the linker short helps to control the overall molecular weight of the PROTAC, which is often a challenge in PROTAC design and can impact cell permeability and oral bioavailability.

  • Favorable Physicochemical Properties: The hydrophilicity of the PEG unit can help to mitigate the lipophilicity of the two ligands, improving the overall "drug-likeness" of the molecule.

  • Constrained Conformational Flexibility: While some flexibility is necessary, a shorter linker can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to higher efficacy.

Quantitative Data: The Impact of Linker Length on PROTAC Efficacy

While specific degradation data for a PROTAC utilizing the exact this compound linker is not extensively available in the public domain, numerous studies have demonstrated the profound impact of PEG linker length on PROTAC activity. The following tables present representative data from studies on PROTACs targeting different proteins, illustrating the structure-activity relationship (SAR) with respect to linker length.

Case Study 1: BCR-ABL Targeting PROTACs

A study on PROTACs targeting the oncogenic kinase BCR-ABL in chronic myeloid leukemia (CML) systematically varied the number of PEG units in the linker. The results highlight that even subtle changes in linker length can have a significant impact on biological activity.[1]

PROTAC CompoundNumber of PEG UnitsIC50 (nM) in K562 cells
Arg-PEG1-Dasa10.3595
Arg-PEG2-Dasa2~0.4
Arg-PEG3-Dasa3~0.5
Arg-PEG4-Dasa40.5304

Table 1: Antiproliferative activity of BCR-ABL targeting PROTACs with varying PEG linker lengths. A shorter linker with one PEG unit demonstrated the highest potency.[1]

Case Study 2: BRD4-Targeting PROTACs

Bromodomain-containing protein 4 (BRD4) is a well-established cancer target. The following data for a series of BRD4-targeting PROTACs demonstrates a clear optimal linker length for degradation.

Linker CompositionDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092

Table 2: In vitro degradation of BRD4 by PROTACs with varying PEG linker lengths. A PEG5 linker provided the optimal balance of potency and efficacy in this series.

Case Study 3: Estrogen Receptor α (ERα)-Targeting PROTACs

Systematic investigation of linker length on the degradation of ERα, a key target in breast cancer, revealed a distinct optimal linker length for maximal degradation.[2]

Linker Length (atoms)% ERα Degraded (at 10 µM)
9~50%
12~75%
16~95%
19~70%
21~60%

Table 3: Comparative efficacy of ERα-targeting PROTACs with different linker lengths. A 16-atom linker was found to be optimal for ERα degradation.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of PROTACs. The following are generalized yet detailed protocols that are directly applicable to the use of this compound.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes a standard two-step process for synthesizing a PROTAC using a linker like this compound, where one of the ligands has a free amine and the other has a carboxylic acid.

Step 1: Boc Deprotection of the Linker

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine trifluoroacetate salt is often used directly in the next step after thorough drying.

Step 2: HATU-Mediated Amide Coupling

  • Dissolve the POI or E3 ligase ligand containing a carboxylic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Add HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the deprotected linker-amine salt from Step 1 (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.

  • Upon completion, perform an aqueous workup and purify the final PROTAC product by preparative HPLC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment and to determine the DC50 and Dmax values.

  • Cell Culture and Treatment: Plate the relevant cell line in 6-well plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values by fitting the data to a dose-response curve.

Visualizing PROTAC Mechanisms and Workflows

Signaling Pathway: Bruton's Tyrosine Kinase (BTK)

Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and a validated target for PROTACs in B-cell malignancies. The following diagram illustrates a simplified representation of this pathway and the point of intervention for a BTK-targeting PROTAC.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_protac PROTAC Intervention BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 BTK_PROTAC BTK-PROTAC BTK->BTK_PROTAC binds Proteasome Proteasome Degradation BTK->Proteasome degraded PIP2 PIP2 PLCg2->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation PKC->NFkB Ca_release->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Antigen Antigen Antigen->BCR E3_Ligase E3 Ligase BTK_PROTAC->E3_Ligase recruits

Caption: Simplified BTK signaling pathway and PROTAC-mediated degradation.

Experimental Workflow: PROTAC Synthesis and Evaluation

The following diagram outlines a typical workflow for the development and assessment of a novel PROTAC.

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Design PROTAC (Ligands + Linker) synthesis Chemical Synthesis start->synthesis purification Purification (HPLC) synthesis->purification characterization Characterization (LC-MS, NMR) purification->characterization cell_culture Cell Culture & Treatment characterization->cell_culture western_blot Western Blot cell_culture->western_blot data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis conclusion Conclusion & Further Optimization data_analysis->conclusion

Caption: A typical workflow for PROTAC design and evaluation.

Conclusion

The linker is a pivotal component in the design of effective PROTACs, and short-chain PEG linkers, exemplified by the building block this compound, offer a valuable tool for medicinal chemists. By providing a balance of hydrophilicity, controlled flexibility, and synthetic accessibility, these linkers can be instrumental in developing PROTACs with favorable physicochemical and pharmacological properties. The "trial and error" approach to linker design is progressively being replaced by more rational, structure-guided strategies. As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase deepens through structural biology and computational modeling, the ability to rationally design PROTACs with superior potency, selectivity, and drug-like properties will continue to advance the field of targeted protein degradation.

References

Navigating the Synthesis of PROTACs: A Technical Guide to Acid-PEG1-C2-Boc Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. Central to the design and function of any PROTAC is the linker, a chemical scaffold that connects a target protein ligand to an E3 ubiquitin ligase ligand. This technical guide provides an in-depth look at a commonly utilized class of PEG-based linkers, specifically focusing on the entity often referred to as "Acid-PEG1-C2-Boc," and clarifies the existing ambiguities surrounding its precise chemical identity.

Clarification of Chemical Identity

The designation "this compound" is a functional descriptor rather than a standardized chemical name, which has led to its use for at least two distinct molecules. This ambiguity underscores the critical importance of verifying the exact chemical structure and corresponding CAS number when sourcing reagents for PROTAC synthesis. The primary difference lies in the length of the ethylene glycol (PEG) chain. Below is a summary of the two most common compounds referred to by this or a similar name.

Data Presentation: A Comparative Analysis

For clarity and ease of comparison, the quantitative data for the two principal variants of "this compound" are presented below. Researchers should always cross-reference the CAS number to ensure they are working with the intended molecule.

FeatureVariant 1 Variant 2
Systematic Name 3-(2-((tert-Butoxycarbonyl)amino)ethoxy)propanoic acid3-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)propanoic acid
Common Name Boc-NH-PEG1-CH2CH2COOHThis compound
CAS Number 1260092-44-12086689-08-7
Molecular Formula C10H19NO5C10H18N2O4
Molecular Weight 233.26 g/mol 218.25 g/mol
Structure See Figure 1See Figure 2

(Data sourced from chemical supplier databases and PubChem.)

The Role in PROTAC-Mediated Protein Degradation

The fundamental role of an Acid-PEG-C2-Boc linker is to serve as a versatile building block in the modular synthesis of PROTACs. The carboxylic acid moiety provides a reactive handle for conjugation to an amine-containing E3 ligase ligand or target protein ligand, typically through amide bond formation. The other end of the linker features a Boc-protected amine. The tert-butyloxycarbonyl (Boc) group is a stable protecting group that can be readily removed under acidic conditions to reveal a primary amine, which is then available for coupling to the other half of the PROTAC molecule. The short PEG chain enhances the solubility and can influence the conformational flexibility of the final PROTAC, which is a critical factor for the efficient formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Below is a diagram illustrating the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_formation Ternary Complex Formation cluster_degradation Ubiquitination & Degradation POI Protein of Interest (Target) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds to PROTAC PROTAC Molecule (Linker + Ligands) PROTAC->PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex is recruited by Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI facilitates Ub Ubiquitin Ub->Ternary_Complex transfer Proteasome 26S Proteasome Poly_Ub_POI->Proteasome is recognized by Peptides Degraded Peptides Proteasome->Peptides degrades into

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using an this compound linker generally involves a two-step process: 1) amide coupling of the linker's carboxylic acid to one of the binding moieties, and 2) deprotection of the Boc group followed by a second amide coupling to the other binder. Below are detailed, representative protocols for these key steps.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes the coupling of the linker's carboxylic acid to a molecule containing a primary or secondary amine (e.g., an E3 ligase ligand).

Materials:

  • This compound linker (1.0 equivalent)

  • Amine-containing binding ligand (1.0 - 1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 - 1.5 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask and magnetic stirrer

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound linker (1.0 eq) and the amine-containing binding ligand (1.1 eq) in anhydrous DMF.

  • To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected PROTAC intermediate.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the terminal amine for the next coupling step.

Materials:

  • Boc-protected intermediate from Protocol 1 (1.0 equivalent)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • To this solution, add TFA to achieve a final concentration of 20-50% (v/v). A common ratio is 1:1 DCM:TFA.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting amine salt (TFA salt) is often used directly in the next coupling step without further purification. If the free amine is required, the residue can be dissolved in an organic solvent and washed carefully with a saturated sodium bicarbonate solution to neutralize the acid.

The deprotected intermediate can then be coupled to the second binding ligand (containing a carboxylic acid) using the conditions described in Protocol 1 to yield the final PROTAC molecule.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the logical steps for synthesizing a PROTAC using a heterobifunctional linker like this compound.

PROTAC_Synthesis_Workflow start Start Materials: - this compound - POI Ligand (Amine) - E3 Ligase Ligand (Acid) step1 Step 1: Amide Coupling (EDC, HOBt, DIPEA in DMF) start->step1 intermediate1 Intermediate 1: Boc-Linker-POI_Ligand step1->intermediate1 step2 Step 2: Boc Deprotection (TFA in DCM) intermediate1->step2 intermediate2 Intermediate 2: Amine-Linker-POI_Ligand step2->intermediate2 step3 Step 3: Amide Coupling (EDC, HOBt, DIPEA in DMF) intermediate2->step3 final_protac Final PROTAC Molecule: E3_Ligand-Linker-POI_Ligand step3->final_protac purification Purification & Analysis (HPLC, LC-MS, NMR) final_protac->purification

Caption: A logical workflow for PROTAC synthesis.

This guide provides the foundational knowledge and protocols for utilizing this compound linkers in the synthesis of PROTACs. Given the ambiguity in nomenclature, it is imperative for researchers to confirm the specific chemical identity of their starting materials through CAS number verification. The provided protocols offer a robust starting point for the synthesis of these innovative molecules, paving the way for new discoveries in targeted protein degradation.

Introduction to Acid-PEG1-C2-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis of the Acid-PEG1-C2-Boc linker, a bifunctional molecule crucial for advancements in bioconjugation and drug development, is presented below. This document provides a detailed synthetic protocol, data presentation, and workflow visualizations to aid researchers and scientists in the field.

The this compound linker is a heterobifunctional linker featuring a carboxylic acid group at one terminus and a Boc-protected amine at the other. The structure incorporates a single polyethylene glycol (PEG) unit and a two-carbon (C2) spacer. This architecture offers a defined length and hydrophilicity, making it a valuable tool in chemical biology and medicinal chemistry. The terminal carboxylic acid allows for conjugation to amine-containing molecules (e.g., proteins, antibodies) through amide bond formation, while the Boc-protected amine, after deprotection, can be coupled to other molecules of interest.

Proposed Synthetic Pathway

A reliable multi-step synthetic route starting from commercially available 2-(2-aminoethoxy)ethanol is proposed. The synthesis involves three key steps:

  • Boc Protection: Protection of the primary amine of the starting material.

  • Williamson Ether Synthesis: Introduction of a protected carboxylic acid moiety.

  • Hydrolysis: Deprotection of the ester to yield the final carboxylic acid.

A detailed workflow for this synthesis is provided below.

Synthesis Workflow Visualization

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Hydrolysis A 2-(2-aminoethoxy)ethanol B Boc-protected intermediate A->B Boc2O, NaOH, THF/H2O C Ester-functionalized intermediate B->C tert-butyl bromoacetate, NaH, THF D This compound linker C->D LiOH, THF/H2O

Caption: Synthetic workflow for this compound linker.

Experimental Protocols

The following protocols are based on established chemical transformations and provide a detailed methodology for the synthesis of the this compound linker.

Step 1: Synthesis of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate

To a solution of 2-(2-aminoethoxy)ethanol (1 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water, sodium hydroxide (1.1 equivalents) is added, and the mixture is cooled to 0 °C. Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) dissolved in THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the Boc-protected intermediate.

Step 2: Synthesis of tert-butyl 2-(2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)acetate

The Boc-protected intermediate (1 equivalent) is dissolved in anhydrous THF and cooled to 0 °C. Sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise, and the mixture is stirred for 30 minutes at this temperature. Tert-butyl bromoacetate (1.2 equivalents) is then added dropwise, and the reaction is stirred at room temperature for 16 hours. The reaction is carefully quenched with water and extracted with ethyl acetate. The organic phase is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of 2-(2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)acetic acid (this compound linker)

The ester-functionalized intermediate (1 equivalent) is dissolved in a 3:1 mixture of THF and water. Lithium hydroxide (LiOH, 3 equivalents) is added, and the reaction is stirred at room temperature for 4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the THF is removed in vacuo, and the aqueous solution is acidified to pH 3 with 1 M HCl. The product is then extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the final this compound linker.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis.

StepStarting MaterialReagentsProductExpected Yield
12-(2-aminoethoxy)ethanolBoc₂O, NaOHtert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate>95%
2tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamatetert-butyl bromoacetate, NaHtert-butyl 2-(2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)acetate70-85%
3tert-butyl 2-(2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)acetateLiOH2-(2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)acetic acid>90%

Application in Bioconjugation

The this compound linker is designed for use in bioconjugation, for example, in the construction of Proteolysis Targeting Chimeras (PROTACs). The logical workflow for its application is depicted below.

G cluster_0 Linker Activation and Conjugation cluster_1 Deprotection and Final Conjugation A This compound linker B Activated Ester (e.g., NHS-ester) A->B EDC, NHS D Linker-POI Ligand Conjugate B->D Amide Coupling C Protein of Interest (POI) Ligand with amine handle C->D E Boc Deprotection D->E TFA or HCl G Final PROTAC Molecule E->G Amide Coupling (e.g., HATU) F E3 Ligase Ligand with carboxylic acid F->G

Caption: Logical workflow for PROTAC synthesis using the linker.

This guide provides a comprehensive overview of the synthesis and application of the this compound linker. The detailed protocols and visualizations are intended to facilitate its adoption and use in various research and development settings. Researchers should always adhere to standard laboratory safety practices when performing these chemical syntheses.

The Strategic Role of the Boc Protecting Group in Acid-PEG1-C2-Boc: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are meticulously designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. This guide focuses on a specific, versatile linker, Acid-PEG1-C2-Boc , and delves into the crucial function of its tert-butyloxycarbonyl (Boc) protecting group in the synthesis of these complex molecules.

This compound is a polyethylene glycol (PEG)-based PROTAC linker.[1][2] Its structure is characterized by a carboxylic acid group, a single PEG unit, a two-carbon (C2) spacer, and a Boc-protected amine. This strategic design allows for a sequential and controlled synthesis of PROTACs.

The Core Function of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, particularly in peptide and medicinal chemistry.[3] Its primary function within the this compound linker is to act as a temporary shield for the terminal amine. Amines are nucleophilic and basic, and if left unprotected, they would react non-selectively during the initial coupling steps of PROTAC synthesis.

The Boc group's utility stems from its unique stability profile:

  • Stability: It is robust and stable under a wide range of reaction conditions, including basic, hydrogenolytic, and mildly acidic conditions, preventing the amine from engaging in unwanted side reactions.

  • Labile Nature: It is readily cleaved under moderately to strongly acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] This acid-lability allows for the selective deprotection of the amine at a specific, desired point in the synthetic pathway.

This "protect-deprotect" strategy is fundamental to the modular assembly of PROTACs, enabling the orderly connection of the POI ligand and the E3 ligase ligand to the linker.

Synthetic Strategy and the Role of Boc

The synthesis of a PROTAC using this compound typically follows a logical, two-stage workflow. The Boc group is central to the success of this strategy.

PROTAC_Synthesis_Workflow cluster_0 Stage 1: First Coupling cluster_1 Stage 2: Deprotection & Second Coupling A This compound C Boc-Protected Intermediate A->C Amide Coupling (EDC, HATU) B Ligand 1 (e.g., POI Ligand) with free amine B->C D Deprotection (TFA or HCl) C->D Purification E Amine-Deprotected Intermediate D->E Boc Removal G Final PROTAC E->G Amide Coupling F Ligand 2 (e.g., E3 Ligase Ligand) with carboxylic acid F->G Amide_Coupling cluster_workflow Amide Coupling Workflow A Dissolve this compound and Amine-Ligand in DMF B Add Coupling Reagents (e.g., HATU, DIPEA) A->B C Stir at Room Temperature (2-12 hours) B->C D Monitor by LC-MS C->D E Aqueous Work-up & Purification (HPLC) D->E Boc_Deprotection cluster_workflow Boc Deprotection Workflow A Dissolve Boc-Protected Intermediate in DCM B Cool to 0°C A->B C Add Trifluoroacetic Acid (TFA) (20-50% v/v) B->C D Stir at 0°C to RT (1-2 hours) C->D E Concentrate under Reduced Pressure D->E F Co-evaporate with Toluene to remove residual TFA E->F

References

The Strategic Imperative of PEG Linkers in Targeted Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC.[1][3][4] Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][2] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1][5] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1] By far the most common motifs incorporated into PROTAC linker structures are PEG and alkyl chains of varying lengths, with approximately 55% of published linkers containing a PEG motif.[2]

Enhancing Solubility and Physicochemical Properties

The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs.[1] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the overall hydrophilicity of the molecule.[5] This is a critical attribute, as poor solubility can hinder formulation, reduce bioavailability, and lead to inaccurate in vitro assay results. The modular nature of PEG linkers, allowing for the systematic variation of ethylene glycol units, enables the fine-tuning of physicochemical properties such as topological polar surface area (TPSA) and lipophilicity.[2][6]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance.[1] While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1][3] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts.[1] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[1] However, excessive PEGylation can also lead to decreased cellular uptake.[1] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[1]

Optimizing Ternary Complex Formation

The primary function of the linker is to facilitate the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase.[3] The length, flexibility, and geometry of the PEG linker are critical determinants of ternary complex stability and, consequently, degradation efficiency.[3][7] A linker that is too short may cause steric clashes between the POI and the E3 ligase, preventing complex formation.[7] Conversely, a linker that is too long might not effectively bring the two proteins into the required proximity for efficient ubiquitination.[7] The optimal linker length is highly dependent on the specific POI and E3 ligase pair and often requires empirical optimization.[2][3]

Quantitative Analysis of PEG Linker Impact on PROTAC Efficacy

Systematic studies have demonstrated the profound impact of PEG linker length on the degradation potency of PROTACs. The following tables summarize key quantitative data from studies on Bromodomain and Extra-Terminal (BET) protein degradation, a well-studied area in PROTAC development.

PROTACTargetE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
dBET1BRD4VHLPEG-based~25>90[8]
MZ1BRD4VHLPEG-based~10>90[8]
ARV-825BRD4CereblonPEG-based~5>90[8]

Table 1: Comparative In Vivo Efficacy of BRD4-Targeting PROTACs with PEG-based Linkers. This table highlights the potent degradation of BRD4 by PROTACs utilizing short to medium-length PEG-based linkers.[8]

Linker MoietyDC50 (nM)Dmax (%)Rationale for Performance
PEG2>1000<20Suboptimal length, likely hindering stable ternary complex formation.[4]
PEG3100-50040-60Improved potency compared to PEG2, but still suboptimal.
PEG420-50>80Approaching optimal length for efficient ternary complex formation.
Thalidomide-O-PEG5-Acid <10 >95 Represents an optimal balance of flexibility and distance for potent BRD4 degradation. [4]
PEG615-40>90Slight decrease in potency compared to PEG5, potentially due to the "hook effect".[4]
PEG730-70~85Further decrease in potency as the linker becomes too long.

Table 2: Impact of PEG Linker Length on BRD4 Degradation by Thalidomide-Based PROTACs. This table illustrates the trend of how varying the number of PEG units in a thalidomide-based PROTAC targeting BRD4 affects its degradation potency (DC50) and maximum degradation (Dmax). A clear trend emerges, indicating that a PEG5 linker represents an optimal length for achieving potent and efficacious degradation of BRD4.[4] Shorter linkers, such as PEG2, are generally less effective, while linkers longer than PEG5 begin to show a slight decrease in potency.[4]

Parameterm-PEG20-alcoholm-PEG24-alcoholRationale
Degradation Potency (DC50)Potentially higher or lowerPotentially higher or lowerThe optimal linker length is highly target- and E3 ligase-dependent.[3]
Maximum Degradation (Dmax)Potentially higher or lowerPotentially higher or lowerDmax is dependent on the formation of a productive ternary complex, which is influenced by linker length.[3]
Ternary Complex StabilityMay be more or less stableMay be more or less stableLinker length affects the proximity and orientation of the target protein and E3 ligase. An optimal length leads to a more stable complex.[3]
Aqueous SolubilityGoodSlightly BetterThe longer PEG chain of m-PEG24-alcohol is expected to impart slightly greater hydrophilicity and thus, improved aqueous solubility.[3]

Table 3: Anticipated Impact of m-PEG20-alcohol vs. m-PEG24-alcohol in a Hypothetical PROTAC System. This table provides a qualitative comparison based on general trends observed in the literature.[3]

Key Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

General Synthesis of a PEGylated PROTAC

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.[1][9]

Step 1: Synthesis of POI-Linker Intermediate [9]

This step involves the formation of an amide bond between the carboxylic acid of a bifunctional PEG linker (e.g., Hydroxy-PEG12-acid) and an amine-functionalized POI ligand.[9]

  • Materials:

    • Amine-functionalized POI ligand

    • Hydroxy-PEG12-acid

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (Dimethylformamide)

    • Ethyl acetate

    • Saturated aqueous NaHCO3

    • Brine

    • Anhydrous Na2SO4

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the Hydroxy-PEG12-acid (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

    • Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the POI-linker intermediate (POI-PEG12-OH).[9]

Step 2: Synthesis of the Final PROTAC [9]

This step involves the activation of the terminal hydroxyl group of the POI-linker intermediate, followed by coupling to an amine-containing E3 ligase ligand.[9]

  • Materials:

    • POI-PEG12-OH intermediate

    • p-Toluenesulfonyl chloride (TsCl)

    • Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM)

    • Amine-containing E3 ligase ligand (E3-NH2)

    • Anhydrous DMF

    • DIPEA

    • Preparative HPLC system

  • Procedure:

    • Dissolve the POI-PEG12-OH intermediate (1.0 equivalent) in anhydrous DCM.

    • Add TEA (1.5 equivalents) to the solution and cool to 0°C.

    • Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (3.0 equivalents) to the reaction mixture.

    • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.[9]

Western Blot for Protein Knockdown

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells treated with PROTACs.[4]

  • Procedure:

    • Cell Culture and Treatment:

      • Seed cells in 6-well plates and allow them to adhere overnight.

      • Treat the cells with various concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

    • Cell Lysis:

      • Wash the cells with ice-cold PBS.

      • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

      • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Protein Quantification:

      • Determine the protein concentration of each lysate using a BCA protein assay.

    • SDS-PAGE and Western Blotting:

      • Normalize protein amounts and prepare samples with Laemmli buffer.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

      • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

      • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Data Analysis:

      • Quantify the band intensities using densitometry software.

      • Normalize the target protein levels to the loading control.

      • Calculate the percentage of protein degradation relative to the vehicle control.

      • Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values by fitting the data to a dose-response curve.[4]

Ternary Complex Formation Assays

Several biophysical techniques can be employed to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

  • Surface Plasmon Resonance (SPR): SPR measures the binding affinity and kinetics of interactions in real-time.[10][11][12] In a typical setup, the E3 ligase is immobilized on a sensor chip, and the POI is injected with or without the PROTAC to measure binding.[11]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[12][13]

  • Fluorescence Resonance Energy Transfer (FRET): FRET-based assays utilize fluorescently labeled POI and E3 ligase to detect their proximity upon PROTAC-induced complex formation.[12][14]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a robust, high-throughput method to quantify ternary complex formation in solution.[15][16]

  • Pull-down Assays: An in vitro pull-down assay can be used to quickly and inexpensively assess the ability of a PROTAC to form a ternary complex between an E3 ubiquitin ligase and a target protein.[17]

In Vivo Efficacy Assessment
  • Procedure:

    • Animal Model: Utilize appropriate tumor xenograft models in immunocompromised mice.

    • PROTAC Formulation and Administration: Formulate the PROTAC in a suitable vehicle (e.g., DMSO, PEG300, Tween 80, and saline) for intraperitoneal (i.p.) or oral (p.o.) administration.[8] Dosing schedules can vary from daily to a few times per week.[8]

    • Tumor Measurement: Regularly measure tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width^2) / 2.[8]

    • Monitoring: Monitor animal body weight as an indicator of toxicity.[8]

    • Endpoint Analysis: At the end of the study, euthanize the animals and excise tumors for further analysis, such as Western blotting to confirm target protein degradation.[8]

Visualizing Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_Design Design & Synthesis cluster_Evaluation In Vitro Evaluation cluster_Vivo In Vivo Evaluation Ligand_Selection Select POI and E3 Ligase Ligands Linker_Design Design PEG Linker (Vary Length) Ligand_Selection->Linker_Design Synthesis Synthesize PROTAC Library Linker_Design->Synthesis Binding_Assay Binary Binding Assays (SPR, ITC) Synthesis->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation Assays (TR-FRET, SPR) Binding_Assay->Ternary_Complex_Assay Degradation_Assay Cellular Degradation Assay (Western Blot) Ternary_Complex_Assay->Degradation_Assay Cell_Viability Cell Viability Assay Degradation_Assay->Cell_Viability PK_Studies Pharmacokinetic Studies Cell_Viability->PK_Studies Efficacy_Studies Xenograft Efficacy Studies PK_Studies->Efficacy_Studies Optimization Lead Optimization Efficacy_Studies->Optimization Optimization->Linker_Design

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[1] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. The systematic evaluation of PEG linker length and composition, as highlighted in this guide, remains a critical optimization parameter for any targeted protein degradation program.

References

Introduction to PROTAC Linkers: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[1][3][4] While the choice of ligands determines the target and the E3 ligase, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and drug-like properties.[3][4] This guide provides an in-depth exploration of PROTAC linkers, covering their classification, the impact of their properties on biological activity, and key experimental considerations for their design and evaluation.

The Central Role of the Linker in PROTAC-Mediated Degradation

The linker in a PROTAC molecule is far more than a simple spacer. Its length, chemical composition, rigidity, and attachment points profoundly influence the formation and stability of the crucial ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[1][2] An optimally designed linker facilitates favorable protein-protein interactions within this complex, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and subsequent ubiquitination and degradation of the target protein.[1] Conversely, a suboptimal linker can lead to steric clashes or unfavorable orientations, resulting in negative cooperativity and diminished degradation efficiency.[1]

Mechanism of Action: A Linker-Orchestrated Process

The PROTAC mechanism of action unfolds in a series of coordinated steps, with the linker playing a pivotal role throughout:

  • Target Binding: The PROTAC's "warhead" ligand binds to the protein of interest (POI).[5]

  • E3 Ligase Recruitment: The PROTAC's "anchor" ligand binds to an E3 ligase, commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL).[5]

  • Ternary Complex Formation: The linker facilitates the formation of a transient ternary complex between the POI and the E3 ligase.[5][6]

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to catalyze the transfer of ubiquitin molecules to lysine residues on the surface of the POI.[5][7]

  • Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[5][8] The PROTAC molecule is then released to engage another target protein, acting in a catalytic manner.[5][9]

PROTAC_Mechanism cluster_cell Cell cluster_ub_system Ubiquitin-Proteasome System PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI 1. Binds POI E3 E3 Ubiquitin Ligase PROTAC->E3 TernaryComplex POI-PROTAC-E3 Ternary Complex E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Activates & Transfers Ub E2->E3 Complexes with E3 Ub Ubiquitin Proteasome 26S Proteasome DegradedPOI Degraded Peptides Proteasome->DegradedPOI 5. Degradation TernaryComplex->PROTAC 6. PROTAC Recycling Ub_POI Polyubiquitinated POI TernaryComplex->Ub_POI 3. Ubiquitination Ub_POI->Proteasome 4. Recognition

Caption: The PROTAC-mediated protein degradation pathway.

Classification and Properties of PROTAC Linkers

PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The choice of linker type has significant implications for a PROTAC's physicochemical and pharmacological properties.

Flexible Linkers

Flexible linkers are the most commonly used type in early-stage PROTAC development due to their synthetic accessibility and the ease with which their length can be modified.[1][10]

  • Alkyl Chains: Simple hydrocarbon chains are a common starting point, offering a high degree of conformational flexibility.[1][2] However, they can contribute to high lipophilicity, potentially impacting solubility and cell permeability.[1][2]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility of PROTACs.[1][2][11] The ethylene glycol units provide polarity and can engage in hydrogen bonding.[1] While enhancing solubility, excessive PEGylation can sometimes decrease cellular uptake.[11]

Linker TypeAdvantagesDisadvantages
Alkyl Chains - Synthetically accessible and easy to modify- High conformational flexibility- Can contribute to poor physicochemical properties (high lipophilicity)- May negatively impact cell permeability and oral bioavailability- Can be more susceptible to metabolism
PEG Chains - Improve solubility- Polarity from ethylene glycol units- Can engage in hydrogen bonding- Excessive length can decrease cellular uptake- May have reduced metabolic stability compared to alkyl chains- Can be more challenging and costly to synthesize
Rigid Linkers

To overcome the limitations of flexible linkers, researchers are increasingly incorporating rigid structural motifs.

  • Cyclic Structures: Saturated rings like piperazine and piperidine constrain the linker's conformation.[2][12] These can also enhance water solubility and metabolic stability.[2][12]

  • Aromatic Systems and Alkynes: Phenyl rings and alkynes provide conformational restriction.[1] Triazole rings, often formed via "click chemistry," offer a metabolically stable and planar element.[2][]

Linker TypeAdvantagesDisadvantages
Cyclic Structures - Constrain linker conformation- Can enhance water solubility and metabolic stability- Often more synthetically challenging to prepare
Aromatic/Alkynes - Pre-organize the PROTAC for favorable ternary complex formation- Can improve selectivity by disfavoring off-target complexes- Can lead to improved physicochemical and pharmacokinetic properties- Can be more synthetically challenging to prepare
"Smart" and Functional Linkers

More advanced linker designs incorporate functionalities that respond to specific stimuli or confer additional properties. Examples include photoswitchable linkers that allow for spatiotemporal control of PROTAC activity.[]

The Impact of Linker Properties on PROTAC Performance

The optimization of a PROTAC's biological activity and drug-like properties is a multidimensional challenge where the linker plays a central role.

Linker Length

The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[14]

  • Too Short: A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.[14][15]

  • Too Long: An excessively long linker may not effectively bring the POI and E3 ligase into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[14][15] It can also increase the molecular weight and polar surface area, potentially reducing cell permeability.[]

Target ProteinOptimal Linker Length (atoms)
Estrogen Receptor (ER)-α16[3][17]
p38α15-17[14]
Physicochemical Properties and Cell Permeability

PROTACs are often large molecules that violate traditional drug-like property guidelines, such as Lipinski's "rule of five," making cell permeability a significant hurdle.[1][18] The linker's composition is a key determinant of a PROTAC's physicochemical properties.

  • Hydrophilicity vs. Lipophilicity: A balance is crucial. Highly lipophilic linkers can decrease aqueous solubility and negatively impact pharmacokinetics, while overly hydrophilic linkers can reduce cell permeability.[]

  • "Chameleon Effect": Some flexible linkers can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane and a more extended, polar conformation in the aqueous cytoplasm, aiding in cell penetration.[1]

  • Intramolecular Interactions: Linkers that facilitate intramolecular hydrogen bonds and other non-covalent interactions can help the PROTAC adopt a folded conformation, shielding polar surface area and improving cell permeability.[19][20]

The "Hook Effect"

The "hook effect" is a phenomenon observed with some PROTACs where at high concentrations, the degradation of the target protein decreases.[14] This is often attributed to the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) that cannot lead to ubiquitination.[14] Linker optimization can help mitigate the hook effect by promoting the formation of the productive ternary complex.[14]

Experimental Protocols for PROTAC Linker Evaluation

A robust experimental cascade is essential for the rational design and optimization of PROTAC linkers.

Ternary Complex Formation Assays

Directly measuring the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding linker performance.

  • Proximity-Based Assays (TR-FRET, AlphaLISA): These assays are invaluable for monitoring the PROTAC-mediated formation of the ternary complex in a high-throughput manner.[6]

Ternary_Complex_Assay cluster_workflow Ternary Complex Formation Assay Workflow Start Start Components Combine: - POI (e.g., His-tagged) - E3 Ligase (e.g., GST-tagged) - PROTAC Start->Components Incubation Incubate to allow ternary complex formation Components->Incubation Detection Add detection reagents: - Donor Bead (e.g., anti-GST) - Acceptor Bead (e.g., anti-His) Incubation->Detection Signal Measure proximity-based signal (e.g., light emission at 615 nm) Detection->Signal End End Signal->End

Caption: A generalized workflow for a proximity-based ternary complex formation assay.
Ubiquitination Assays

These assays confirm that the formation of the ternary complex leads to the ubiquitination of the target protein.

  • In Vitro Ubiquitination Assays: These assays monitor the ubiquitination of the POI in the presence of the PROTAC, E3 ligase, E1 and E2 enzymes, and ubiquitin.[21][22]

  • Western Blotting: This is a direct method to detect the polyubiquitination of the target protein. Following immunoprecipitation of the POI from cell lysates, a Western blot is performed using an anti-ubiquitin antibody.[23]

Ubiquitination_Assay cluster_workflow Western Blot Ubiquitination Assay Workflow Start Start CellTreatment Treat cells with PROTAC Start->CellTreatment Lysis Lyse cells CellTreatment->Lysis Immunoprecipitation Immunoprecipitate POI Lysis->Immunoprecipitation SDS_PAGE Run SDS-PAGE Immunoprecipitation->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Blotting Probe with anti-ubiquitin and anti-POI antibodies Transfer->Blotting Detection Detect protein bands Blotting->Detection End End Detection->End

Caption: Workflow for detecting target protein ubiquitination via Western blot.
Target Protein Degradation Assays

The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein.

  • Proteasome-Glo™ Assay: This is a luminescent cell-based assay that measures the activity of the proteasome, providing an indirect measure of protein degradation.[24][25] The assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome.[24][25]

  • Quantitative Western Blotting: This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[14]

Future Directions and Conclusion

The field of PROTACs is rapidly evolving, with a growing appreciation for the critical role of the linker in determining the success of a protein degrader. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[11] Advances in structural biology, computational modeling, and synthetic chemistry, including the use of "click chemistry" for rapid linker diversification, will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase.[][27][28] This will enable the design of next-generation PROTACs with superior potency, selectivity, and drug-like properties, ultimately expanding the "druggable" proteome and offering new therapeutic options for a wide range of diseases.

References

In-Depth Technical Guide: Solubility and Stability of Acid-PEG1-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG1-C2-Boc is a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a critical component that bridges the target protein ligand and the E3 ligase ligand, its physicochemical properties, particularly solubility and stability, are paramount to the successful development of effective and reliable PROTAC-based therapeutics. This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound, supported by general experimental protocols for their determination.

The structure of this compound incorporates a carboxylic acid terminus, a single polyethylene glycol (PEG) unit, and a tert-butyloxycarbonyl (Boc)-protected amine. This combination of functional groups dictates its behavior in various solvent systems and under different environmental conditions. The hydrophilic nature of the PEG and carboxylic acid moieties is expected to enhance aqueous solubility, a desirable trait for PROTACs which are often large, complex molecules with inherent solubility challenges.[1][2][3][4] The Boc protecting group, on the other hand, provides a stable yet readily cleavable handle for subsequent synthetic modifications.

Predicted Physicochemical Properties

PropertyPredicted CharacteristicRationale
Molecular Formula C10H19NO5Based on the chemical structure.
Molecular Weight 233.26 g/mol Calculated from the molecular formula.
Appearance White to off-white solid or oilTypical for similar small PEGylated molecules.
Aqueous Solubility Expected to be moderate to highThe presence of the hydrophilic carboxylic acid and PEG moiety enhances water solubility.[5][]
Organic Solvent Solubility Soluble in polar organic solventsExpected to be soluble in solvents like DMSO, DMF, and alcohols.

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and ultimately, the bioavailability of the resulting PROTAC.

Qualitative Solubility

Based on the "like dissolves like" principle, the following solubility profile is anticipated:

Solvent ClassExample SolventsPredicted Solubility
Polar Protic Water, Methanol, EthanolHigh
Polar Aprotic DMSO, DMF, AcetonitrileHigh
Non-polar Hexane, TolueneLow
Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure to quantitatively determine the aqueous solubility of this compound.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Orbital shaker/incubator

  • Centrifuge

  • 0.22 µm syringe filters

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Add an excess amount of this compound to a known volume of PBS (pH 7.4) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • After equilibration, centrifuge the suspension to pellet the excess solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved solid.[8]

  • Quantify the concentration of this compound in the clear filtrate using a validated HPLC method. A standard calibration curve of the compound should be prepared to ensure accurate quantification.[9]

  • The determined concentration represents the equilibrium solubility of the compound under the tested conditions.

G cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis A Add excess this compound to PBS B Equilibrate on shaker (24-48h) A->B C Centrifuge to pellet excess solid B->C D Filter supernatant (0.22 µm filter) C->D E Quantify concentration by HPLC D->E F Determine solubility from calibration curve E->F G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points A Prepare solutions in different pH buffers B ICH Conditions (e.g., 25°C/60% RH, 40°C/75% RH) A->B C Photostability Chamber A->C D Withdraw samples at 0, 1, 3, 6 months B->D C->D E Analyze by stability-indicating HPLC D->E F Quantify parent compound and degradants E->F G cluster_protac PROTAC Assembly cluster_degradation Protein Degradation Pathway A Target Protein Ligand B This compound A->B Amide bond formation C E3 Ligase Ligand B->C Amide bond formation D PROTAC Molecule C->D G Ternary Complex (Target-PROTAC-E3) D->G E Target Protein E->G F E3 Ubiquitin Ligase F->G H Ubiquitination of Target Protein G->H I Proteasomal Degradation H->I

References

Methodological & Application

Application Notes: Utilizing Acid-PEG1-C2-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component influencing the efficacy of the PROTAC by modulating the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as impacting physicochemical properties like solubility and cell permeability.[2]

Acid-PEG1-C2-Boc is a valuable bifunctional linker for PROTAC synthesis. It features a single polyethylene glycol (PEG) unit, which can enhance aqueous solubility, connected to a carboxylic acid and a Boc-protected amine. This structure allows for a sequential and controlled conjugation of the POI and E3 ligase ligands. This document provides detailed protocols and application notes for the use of this compound in the synthesis of PROTACs, with a specific example of its application in the synthesis of a BCR-ABL targeting PROTAC.

Physicochemical Properties of this compound

A clear understanding of the linker's properties is crucial for its effective application.

PropertyValueReference
Molecular Weight 218.25 g/mol [3]
CAS Number 2086689-08-7
Appearance Liquid[3]
Structure O=C(OC(C)(C)C)CCOCCC(O)=O[3]
Solubility Soluble in DMSO, DMF, and other polar organic solvents.
Storage Store at -20°C for long-term storage.[3]

General Synthetic Strategy

The synthesis of a PROTAC using this compound typically follows a two-stage process involving two amide coupling reactions and an intermediary Boc deprotection step. The order of ligand attachment (POI ligand or E3 ligase ligand first) can be determined by the specific chemistry of the ligands.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Amide Coupling cluster_3 Step 4: Purification Linker This compound Intermediate1 Boc-Protected Intermediate Linker->Intermediate1 HATU, DIPEA, DMF Ligand1 Amine-functionalized Ligand 1 (POI or E3 Ligase) Ligand1->Intermediate1 Intermediate2 Amine-Intermediate Intermediate1->Intermediate2 TFA, DCM FinalPROTAC Final PROTAC Intermediate2->FinalPROTAC HATU, DIPEA, DMF Ligand2 Carboxylic Acid-functionalized Ligand 2 (E3 Ligase or POI) Ligand2->FinalPROTAC PurifiedPROTAC Purified PROTAC FinalPROTAC->PurifiedPROTAC Preparative HPLC

General workflow for PROTAC synthesis using this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a PROTAC, exemplified by the synthesis of Arg-PEG1-Dasa, a potent degrader of the oncogenic kinase BCR-ABL.

Protocol 1: Synthesis of Intermediate 1 (NH2-PEG1-Dasa)

This protocol describes the coupling of this compound to an amine-functionalized precursor of Dasatinib, followed by Boc deprotection. For the purpose of this protocol, we will assume the availability of an amine-functionalized Dasatinib derivative.

Materials:

  • Amine-functionalized Dasatinib derivative

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Amide Coupling:

    • Dissolve the amine-functionalized Dasatinib derivative (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.

    • Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected intermediate in anhydrous DCM.

    • Add TFA (20-50% v/v in DCM) dropwise at 0°C.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The resulting amine salt (NH2-PEG1-Dasa) can be used in the next step without further purification.

Protocol 2: Synthesis of Final PROTAC (Arg-PEG1-Dasa)

This protocol details the coupling of the deprotected amine intermediate with a Boc-protected arginine.

Materials:

  • NH2-PEG1-Dasa (from Protocol 1)

  • Boc-Arg(Pbf)-OH

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Anhydrous DCM

  • TFA

  • Triisopropylsilane (TIS)

  • Water

  • Preparative HPLC system

Procedure:

  • Amide Coupling:

    • Dissolve Boc-Arg(Pbf)-OH (1.2 eq) in anhydrous DMF.

    • Add HATU (1.5 eq) and DIPEA (3.0 eq) and stir for 10-15 minutes to pre-activate the carboxylic acid.

    • Add a solution of NH2-PEG1-Dasa (1.0 eq) in anhydrous DMF to the activated arginine solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

  • Final Deprotection and Purification:

    • Once the coupling is complete, concentrate the reaction mixture under reduced pressure.

    • Prepare a deprotection cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).

    • Add the deprotection cocktail to the crude product and stir at room temperature for 2-4 hours.

    • Remove the TFA under reduced pressure and precipitate the crude product with cold diethyl ether.

    • Purify the final PROTAC (Arg-PEG1-Dasa) by preparative HPLC.

    • Lyophilize the pure fractions to obtain the final product as a solid.

Quantitative Data: A Case Study of Arg-PEG1-Dasa

The following table summarizes the biological activity of the Arg-PEG1-Dasa PROTAC, synthesized using a PEG1 linker analogous to that provided by this compound.

ParameterValueCell LineTargetReference
DC50 (Degradation Concentration) 0.85 nMK562BCR-ABL
IC50 (Antiproliferative Activity) 0.3595 nMK562-

PROTAC-Mediated Protein Degradation Pathway

The synthesized PROTAC facilitates the degradation of the target protein through the ubiquitin-proteasome system.

PROTAC_Mechanism POI Target Protein (e.g., BCR-ABL) PROTAC PROTAC (e.g., Arg-PEG1-Dasa) POI->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 PolyUb Poly-ubiquitinated Target Protein E3->PolyUb Ubiquitination Ub Ubiquitin Ub->E3 Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Mechanism of PROTAC-induced targeted protein degradation.

Conclusion

This compound is a versatile and effective linker for the synthesis of PROTACs. Its bifunctional nature allows for a controlled and sequential assembly of the final molecule. The inclusion of a short PEG spacer can confer favorable physicochemical properties, contributing to the overall efficacy of the PROTAC. The provided protocols offer a robust framework for the synthesis of PROTACs using this linker, and the case study of Arg-PEG1-Dasa demonstrates the potential for developing highly potent protein degraders. Careful optimization of reaction conditions and purification methods is essential to achieve high yields and purity of the final PROTAC.

References

Application Note and Protocol: Covalent Coupling of Acid-PEG1-C2-Boc to Amine-Containing Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heterobifunctional linkers are essential tools in modern bioconjugation, enabling the precise and controlled assembly of complex molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] Acid-PEG1-C2-Boc is a versatile PEG-based linker featuring a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc) protected amine.[3][4] The carboxylic acid group allows for covalent attachment to nucleophiles like primary amines, while the acid-labile Boc group provides an orthogonal protecting strategy for sequential conjugation.[1][5] The short polyethylene glycol (PEG) spacer enhances aqueous solubility of the conjugated molecule.[1]

This document provides a detailed protocol for the covalent coupling of the this compound linker to a primary amine-containing ligand using the robust and widely-used carbodiimide crosslinker chemistry.[6]

Principle of the Method

The coupling of this compound to an amine-containing ligand is typically achieved via a two-step process facilitated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[6][7]

  • Activation: The carboxylic acid on the PEG linker is activated by EDC to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate is susceptible to hydrolysis, which can lower coupling efficiency.[6]

  • Stabilization & Coupling: The addition of NHS or Sulfo-NHS converts the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[6][7] This activated linker then readily reacts with a primary amine on the target ligand via nucleophilic attack, forming a stable and irreversible amide bond.[7] This two-step method is preferred for biomolecules that contain both carboxyl and amine groups to minimize unwanted polymerization.[9]

G cluster_activation Activation Step cluster_coupling Coupling Step PEG_COOH This compound (Carboxylic Acid) O_acylisourea O-acylisourea Intermediate (Unstable) PEG_COOH->O_acylisourea + EDC EDC EDC->O_acylisourea O_acylisourea->PEG_COOH Hydrolysis PEG_NHS Amine-Reactive PEG-NHS Ester O_acylisourea->PEG_NHS + NHS NHS / Sulfo-NHS NHS->PEG_NHS Final_Product Ligand-PEG1-C2-Boc (Stable Amide Bond) PEG_NHS->Final_Product + Ligand_NH2 Ligand-NH2 (Primary Amine) Ligand_NH2->Final_Product

Caption: Carbodiimide (EDC/NHS) reaction mechanism for amide bond formation.

Experimental Protocols

This section details the procedures for activating the PEG linker, coupling it to an amine-containing ligand, quenching the reaction, purifying the conjugate, and finally, deprotecting the Boc group for subsequent functionalization.

Materials and Reagents

  • This compound

  • Amine-containing ligand (e.g., protein, peptide, small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDAC)[8]

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[7]

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0.[7][9]

  • Coupling Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or Borate buffer, pH 8.0-8.5.[9][10] (Note: Do not use buffers containing primary amines like Tris or glycine).[10]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine to quench unreacted NHS esters.[9]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][10]

  • Deprotection Solution: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 20-50% v/v).[5]

  • Purification equipment: Size-Exclusion (SEC), Ion-Exchange (IEX), or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.[][12]

Protocol 1: Activation of this compound (NHS Ester Formation)

This two-step protocol is designed to minimize undesirable side reactions like polymerization.[9]

  • Reagent Preparation: Allow all reagents to equilibrate to room temperature before use to prevent moisture condensation, especially for EDC.[8][13] Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMSO immediately before use.[8]

  • Dissolution: Dissolve this compound in anhydrous DMSO or DMF.[1][10]

  • Activation: Add EDC (1.5 molar equivalents relative to the PEG linker) and NHS/Sulfo-NHS (1.2-1.5 molar equivalents) to the dissolved PEG linker.[1][10]

  • Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.[1][10] The resulting activated Boc-amino-PEG-NHS ester is now ready for immediate use.[10]

Protocol 2: Coupling to an Amine-Containing Ligand

  • Ligand Preparation: Dissolve the amine-containing ligand in the appropriate Coupling Buffer (e.g., PBS, pH 7.4).

  • Conjugation: Add the freshly activated PEG-NHS ester solution to the ligand solution. A 5 to 20-fold molar excess of the activated linker over the target molecule is a common starting point, though this requires empirical optimization.[10] If the activated linker is in an organic solvent, ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume to prevent denaturation of protein ligands.[10]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[1][10]

Protocol 3: Purification of the PEG-Boc-Ligand Conjugate

Purification is a critical step to remove excess reagents, unreacted linker, and reaction by-products such as N-acylurea.[][14] The choice of method depends on the properties of the resulting conjugate.

  • Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller molecules like unreacted PEG linker and EDC/NHS by-products.[][15]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can shield surface charges on a protein, altering its elution profile compared to the unconjugated form, which allows for effective separation.[][12][15]

  • Reverse-Phase HPLC (RP-HPLC): Separates based on hydrophobicity and is particularly useful for purifying smaller conjugates or for analytical assessment of purity.[][16]

Protocol 4: Boc-Group Deprotection

The Boc protecting group is stable under the coupling conditions but can be efficiently removed to expose the primary amine for subsequent conjugation steps.[5]

  • Dissolution: Dissolve the purified and dried Ligand-PEG1-C2-Boc conjugate in an appropriate solvent like Dichloromethane (DCM).

  • Deprotection: Add a solution of Trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v) to the conjugate solution.[5]

  • Incubation: Let the reaction proceed at room temperature for 30-60 minutes.[5]

  • Removal of Acid: Evaporate the TFA and solvent under a stream of nitrogen or using a rotary evaporator.

  • Purification: The final deprotected product can be purified using HPLC or precipitation to remove residual acid and scavengers.

Quantitative Data and Optimization

Successful conjugation depends on several factors that can be optimized for each specific ligand. Key parameters are summarized below.

Table 1: Recommended Reaction Conditions and Molar Ratios

Parameter Activation Step Coupling Step Notes
pH 4.5 - 6.0 7.2 - 8.5 Acidic pH is optimal for EDC activation; slightly basic pH deprotonates the primary amine for efficient nucleophilic attack.[7][10]
Recommended Buffers MES PBS, Borate, Bicarbonate Buffers must be free of extraneous amines and carboxyls.[7][9]
Molar Ratios (vs. Linker) EDC: 1.5 eq. NHS: 1.2 - 1.5 eq. - A slight excess of activating agents ensures efficient conversion to the NHS ester.[1][10]
Molar Excess (Linker:Ligand) - 5x to 20x Requires empirical optimization to balance conjugation efficiency with the need to purify away excess linker.[10]
Temperature Room Temperature 4°C to Room Temp. Lower temperatures can be used to minimize hydrolysis of the NHS ester and preserve sensitive ligands.[1][10]

| Reaction Time | 15 - 30 minutes | 1 - 4 hours | Longer incubation may be needed, especially at 4°C.[1][10] |

Table 2: Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Conjugation Yield - Inactive EDC (hydrolyzed). - Non-optimal pH for activation or coupling. - Hydrolysis of NHS-ester intermediate. - Buffer contains competing nucleophiles (e.g., Tris, azide). - Use fresh, high-quality EDC; store desiccated at -20°C. - Verify the pH of your Activation and Coupling buffers. - Use the activated PEG-NHS ester immediately. - Use a non-amine, non-carboxyl buffer like MES for activation and PBS or Borate for coupling.[7][9]
Precipitation of Ligand - High concentration of organic solvent (DMSO/DMF). - Ligand is not soluble at the reaction pH. - Keep the final organic solvent concentration below 10%. - Ensure the ligand is soluble and stable in the chosen coupling buffer.

| Unwanted Polymerization | - Ligand contains both amines and carboxyls, leading to self-coupling (if using a one-step protocol). | - Use the recommended two-step protocol: activate the PEG linker first, then add to the ligand. This minimizes ligand-ligand crosslinking.[9] |

Workflow Visualization

The entire process, from reagent preparation to the final functionalized product, is outlined in the workflow diagram below.

Caption: Experimental workflow for coupling and deprotection of this compound.

Characterization of the Final Conjugate

To confirm successful conjugation, purification, and deprotection, several analytical methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): Used to assess purity and compare the retention times of the starting materials versus the final product.[16] SEC-HPLC can indicate an increase in hydrodynamic radius upon PEGylation.[17]

  • Mass Spectrometry (MS): Confirms the covalent addition of the PEG linker by identifying the expected mass increase in the final conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the conjugate and quantify the degree of PEGylation, particularly for smaller molecules.[18]

References

Application Notes and Protocols for Acid-PEG1-C2-Boc in EGFR-Degrading PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's natural ubiquitin-proteasome system to induce the degradation of the target protein. This approach is particularly promising for overcoming drug resistance in cancer therapy.

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in various cancers, particularly non-small cell lung cancer (NSCLC). However, the efficacy of EGFR inhibitors is often limited by the emergence of resistance mutations. EGFR-targeting PROTACs offer a powerful strategy to overcome this resistance by degrading the entire EGFR protein, including its mutated forms.

This document provides detailed application notes and experimental protocols for the use of Acid-PEG1-C2-Boc, a PEG-based linker, in the synthesis and evaluation of PROTACs for the targeted degradation of EGFR.

PROTAC Mechanism of Action: EGFR Degradation

An EGFR-targeting PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to EGFR, a linker (such as one derived from this compound), and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). By bringing EGFR and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of EGFR. This polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the EGFR protein.

PROTAC_Mechanism EGFR EGFR PROTAC PROTAC EGFR->PROTAC E3_Ligase E3 Ligase (e.g., CRBN/VHL) PROTAC->E3_Ligase Ubiquitinated_EGFR Ubiquitinated EGFR E3_Ligase->Ubiquitinated_EGFR Ubiquitination Proteasome 26S Proteasome Ubiquitinated_EGFR->Proteasome Recognition Degraded_EGFR Degraded EGFR Fragments Proteasome->Degraded_EGFR Degradation

PROTAC-induced degradation of EGFR.

Synthesis of an EGFR-Targeting PROTAC using this compound

The synthesis of an EGFR-targeting PROTAC using this compound typically involves a multi-step process. The following is a representative protocol for coupling an EGFR inhibitor (with a suitable reactive handle, e.g., a primary or secondary amine) and an E3 ligase ligand (e.g., a derivative of thalidomide for CRBN or a VHL ligand).

Step 1: Boc Deprotection of this compound

This initial step removes the tert-butoxycarbonyl (Boc) protecting group from the amine end of the linker.

  • Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M HCl).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Upon completion, remove the solvent and excess acid under reduced pressure to yield the amine salt of the linker. This crude product is often used directly in the next step.

Step 2: Coupling of the Linker to the EGFR Ligand

This step involves forming an amide bond between the carboxylic acid group of the deprotected linker and an amine-functionalized EGFR ligand.

  • Dissolve the amine-functionalized EGFR ligand (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a coupling agent, such as HATU (1.1 equivalents) or HBTU (1.1 equivalents), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the deprotected Acid-PEG1-C2-amine linker (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

  • Once the reaction is complete, the product can be purified by flash column chromatography or preparative HPLC.

Step 3: Coupling of the Linker-EGFR Ligand Conjugate to the E3 Ligase Ligand

The final step is the formation of another amide bond between the remaining functional group on the linker and the E3 ligase ligand.

  • Dissolve the purified linker-EGFR ligand conjugate (1.0 equivalent) and the E3 ligase ligand (with a carboxylic acid handle, 1.1 equivalents) in anhydrous DMF.

  • Add a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 3.0 equivalents).

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring its progress by LC-MS.

  • Upon completion, the final PROTAC can be purified by preparative reverse-phase HPLC.

PROTAC_Synthesis_Workflow Start Start Boc_Deprotection Boc Deprotection of This compound Start->Boc_Deprotection Amine_Linker Acid-PEG1-C2-Amine Boc_Deprotection->Amine_Linker Coupling1 Amide Coupling with EGFR Ligand Amine_Linker->Coupling1 EGFR_Linker_Intermediate EGFR-Linker Intermediate Coupling1->EGFR_Linker_Intermediate Coupling2 Amide Coupling with E3 Ligase Ligand EGFR_Linker_Intermediate->Coupling2 Crude_PROTAC Crude PROTAC Coupling2->Crude_PROTAC Purification Purification (HPLC) Crude_PROTAC->Purification Final_PROTAC Final EGFR PROTAC Purification->Final_PROTAC

General workflow for PROTAC synthesis.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This assay determines the effect of the EGFR PROTAC on the viability of cancer cells.

  • Materials:

    • Cancer cell lines (e.g., HCC827 for EGFR exon 19 deletion, H1975 for L858R/T790M mutation)

    • 96-well plates

    • Complete culture medium

    • EGFR PROTAC stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the EGFR PROTAC in complete culture medium.

    • Remove the existing medium from the wells and add 100 µL of the PROTAC dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).

2. Western Blot for EGFR Degradation

This technique is used to quantify the reduction in EGFR protein levels following PROTAC treatment.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • EGFR PROTAC

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and equipment

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, and a loading control like anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Protocol:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat the cells with varying concentrations of the EGFR PROTAC for a specified time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of each lysate using the BCA assay.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the DC50 value (the concentration of PROTAC that causes 50% degradation of the target protein).

3. Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation of EGFR is mediated by the ubiquitin-proteasome system.

  • Materials:

    • Cancer cell lines

    • EGFR PROTAC

    • Proteasome inhibitor (e.g., MG132)

    • Lysis buffer containing deubiquitinase inhibitors

    • Anti-EGFR antibody

    • Protein A/G agarose beads

    • Anti-ubiquitin antibody

  • Protocol:

    • Treat cells with the EGFR PROTAC, with or without a proteasome inhibitor (MG132), for a defined period.

    • Lyse the cells in the specialized lysis buffer.

    • Immunoprecipitate EGFR from the cell lysates using an anti-EGFR antibody and protein A/G beads.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

    • Perform a Western blot and probe the membrane with an anti-ubiquitin antibody. An increase in high-molecular-weight ubiquitinated EGFR species in the presence of the PROTAC and MG132 confirms ubiquitination.

Data Presentation

Table 1: In Vitro Degradation Activity of Representative EGFR PROTACs

PROTAC CompoundE3 Ligase RecruitedCell LineEGFR MutantDC50 (nM)Dmax (%)Reference
PROTAC 1VHLHCC827delE746-A7503.57>90[1]
PROTAC 2CRBNH1975L858R/T790M13.2>95[2]
PROTAC 3CRBNHCC827delE746-A75011Not Reported[3]
PROTAC 4VHLH3255L858R3.3>95[3]
PROTAC 5VHLHCC827delE746-A7505.0>95[3]

Table 2: Anti-proliferative Activity of Representative EGFR PROTACs

PROTAC CompoundCell LineEGFR MutantIC50 (nM)Reference
PROTAC 1HCC827delE746-A7506[1]
PROTAC 2H1975L858R/T790M46.82[2]
PROTAC 6PC9delE746-A7502.6[4]

Conclusion

The use of this compound as a linker in the development of EGFR-targeting PROTACs provides a versatile and effective strategy for inducing the degradation of this key oncogenic driver. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in the synthesis and evaluation of these novel therapeutic agents. The ability of EGFR PROTACs to degrade both wild-type and mutant forms of the receptor holds significant promise for overcoming acquired resistance to current EGFR inhibitors and improving patient outcomes in EGFR-driven cancers.

References

Application of Acid-PEG1-C2-Boc in BCR-ABL Degradation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The fusion protein BCR-ABL is the causative agent of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia. While tyrosine kinase inhibitors (TKIs) have revolutionized treatment, challenges such as drug resistance and disease persistence remain. A promising alternative therapeutic strategy is targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. This document provides detailed application notes and protocols for researchers interested in the use of linkers like Acid-PEG1-C2-Boc in the development of PROTACs for BCR-ABL degradation.

PROTACs consist of three key components: a ligand that binds to the target protein (e.g., a TKI like dasatinib for BCR-ABL), a ligand that recruits an E3 ubiquitin ligase (e.g., ligands for Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects the two ligands.[1][2][3] The linker plays a crucial role in optimizing the ternary complex formation between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation. This compound is a PEG-based linker that can be incorporated into PROTAC synthesis.[4][5][6][7]

Mechanism of Action: PROTAC-mediated BCR-ABL Degradation

A PROTAC employing a linker such as this compound would function by simultaneously binding to the BCR-ABL protein and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome. This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

cluster_0 PROTAC-mediated BCR-ABL Degradation cluster_1 Ternary Complex Formation BCR_ABL BCR-ABL (Target Protein) PROTAC PROTAC (e.g., Dasatinib-linker-E3 Ligase Ligand) BCR_ABL->PROTAC Binds Ternary_Complex BCR-ABL :: PROTAC :: E3 Ligase E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Recruits Ub Ubiquitin Poly_Ub_BCR_ABL Poly-ubiquitinated BCR-ABL Ub->Poly_Ub_BCR_ABL Ubiquitination Proteasome 26S Proteasome Poly_Ub_BCR_ABL->Proteasome Recognition Degraded_Fragments Degraded Peptide Fragments Proteasome->Degraded_Fragments Degradation

Figure 1: Mechanism of PROTAC-mediated BCR-ABL degradation.
BCR-ABL Signaling Pathways

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives cellular proliferation and survival through the activation of multiple downstream signaling pathways.[1][8][9][10] Key pathways include the RAS/RAF/MEK/ERK pathway, which promotes cell proliferation, and the PI3K/AKT/mTOR pathway, which is crucial for cell survival and inhibition of apoptosis.[9][11][12] BCR-ABL also activates the JAK/STAT pathway, contributing to the malignant phenotype.[1] By degrading the BCR-ABL protein, PROTACs can effectively shut down these oncogenic signaling cascades.

cluster_RAS RAS Pathway cluster_PI3K PI3K/AKT Pathway cluster_STAT JAK/STAT Pathway BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Inhibition of Apoptosis mTOR->Survival STAT5 STAT5 JAK->STAT5 Gene_Expression Gene Expression (Proliferation, Survival) STAT5->Gene_Expression

Figure 2: Key downstream signaling pathways of BCR-ABL.

Quantitative Data on BCR-ABL PROTACs

The efficacy of PROTACs is typically evaluated by their ability to induce protein degradation (DC50 - the concentration required to degrade 50% of the target protein) and their anti-proliferative effects (IC50 or EC50 - the concentration required to inhibit 50% of cell growth). The following table summarizes data for some reported BCR-ABL PROTACs.

PROTAC NameTarget LigandE3 Ligase LigandLinker TypeCell LineDC50 (nM)IC50/EC50 (nM)Reference
DAS-6-2-2-6-CRBNDasatinibCRBNPEG/AlkylK562~254.4 ± 2.1[1]
GMB-475AllostericVHLNot specifiedK562<2500~2500[2][13]
SIAIS178 (19)DasatinibVHLPEG/AlkylK562<100Not reported[14][15]
Arg-PEG1-DasaDasatinibN-end rulePEG1K5620.85<0.5[16][17]
P22D (compound 10)DasatinibCRBNPEG/AlkylK562<1000~1000[18]

Experimental Protocols

The following are detailed protocols for key experiments to characterize a novel BCR-ABL degrading PROTAC.

Experimental Workflow

A typical workflow for evaluating a new BCR-ABL PROTAC involves synthesis, in vitro characterization of degradation and cellular effects, and in vivo efficacy studies.

Start Start: Design & Synthesize BCR-ABL PROTAC In_Vitro In Vitro Characterization Start->In_Vitro Western_Blot Western Blot (BCR-ABL Degradation) In_Vitro->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) In_Vitro->Cell_Viability Ubiquitination Ubiquitination Assay In_Vitro->Ubiquitination In_Vivo In Vivo Efficacy Studies Ubiquitination->In_Vivo Xenograft Xenograft Mouse Model In_Vivo->Xenograft PD_Analysis Pharmacodynamic Analysis (BCR-ABL levels in tumors) In_Vivo->PD_Analysis End End: Lead Optimization PD_Analysis->End

Figure 3: Experimental workflow for BCR-ABL PROTAC evaluation.
Cell Culture and Treatment

Objective: To maintain and treat CML cell lines with the PROTAC for subsequent assays.

Materials:

  • K562 or other BCR-ABL positive cell lines

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • PROTAC stock solution (e.g., in DMSO)

  • 6-well or 96-well cell culture plates

Protocol:

  • Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells at a density of 1 x 10^6 cells/well in 6-well plates for Western blotting or 5,000-10,000 cells/well in 96-well plates for viability assays.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of the PROTAC in culture medium.

  • Treat the cells with varying concentrations of the PROTAC for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

Western Blotting for BCR-ABL Degradation

Objective: To quantify the degradation of BCR-ABL protein following PROTAC treatment.

Materials:

  • Treated cells from Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-BCR, anti-c-Abl, anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Protocol:

  • After treatment, harvest the cells and wash with ice-cold PBS.

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Objective: To determine the effect of the PROTAC on the viability of CML cells.

Materials:

  • Treated cells in a 96-well plate from Protocol 1

  • CellTiter-Glo® reagent

Protocol:

  • After the desired treatment period (e.g., 48 or 72 hours), equilibrate the 96-well plate and its contents to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Ubiquitination Assay

Objective: To confirm that PROTAC-induced degradation of BCR-ABL is mediated by the ubiquitin-proteasome system.

Materials:

  • K562 cells

  • PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Anti-BCR or anti-c-Abl antibody for immunoprecipitation

  • Anti-ubiquitin antibody for Western blotting

Protocol:

  • Treat K562 cells with the PROTAC in the presence or absence of MG132 (a proteasome inhibitor) for a specified time (e.g., 4-8 hours).

  • Lyse the cells as described in the Western blotting protocol.

  • Perform immunoprecipitation of BCR-ABL from the cell lysates using an anti-BCR or anti-c-Abl antibody.

  • Elute the immunoprecipitated proteins.

  • Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated BCR-ABL. An increase in the ubiquitinated BCR-ABL signal in the presence of the PROTAC and MG132 confirms the mechanism of action.

The development of PROTACs for BCR-ABL degradation represents a promising therapeutic avenue for CML. The linker component, for which this compound is an example, is a critical determinant of PROTAC efficacy. The protocols and information provided herein offer a comprehensive guide for researchers to design, synthesize, and evaluate novel BCR-ABL-degrading PROTACs. Careful optimization of the target ligand, E3 ligase ligand, and the connecting linker is essential to achieve potent and selective degradation of the BCR-ABL oncoprotein.

References

Application Notes: A Step-by-Step Guide to Designing a PROTAC with Acid-PEG1-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker is a critical determinant of PROTAC efficacy, influencing the formation of the key ternary complex and the molecule's physicochemical properties.[3][4] This guide provides a detailed, step-by-step protocol for the rational design, synthesis, and evaluation of a PROTAC utilizing Acid-PEG1-C2-Boc, a flexible and hydrophilic linker.

Introduction to PROTAC Technology

PROTACs operate via an event-driven, catalytic mechanism. By bringing a target protein and an E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the protein for degradation by the 26S proteasome. The PROTAC is then released to engage another target protein molecule.[5] This approach allows for the targeting of proteins previously considered "undruggable" and can offer advantages over traditional occupancy-based inhibitors.[2]

The linker component is crucial for optimizing PROTAC activity. Polyethylene glycol (PEG) linkers, such as this compound, are frequently used to improve solubility and permeability, properties that are often challenging for these large molecules.[1][6] The length and flexibility of the linker must be carefully optimized to support a productive ternary complex geometry.[7]

PROTAC Mechanism of Action

The signaling pathway for PROTAC-mediated protein degradation is a multi-step process within the cell.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Degradation Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ternary_Complex->PROTAC Release & Catalytic Cycle Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition

PROTAC-mediated protein degradation pathway.

Step-by-Step Design and Synthesis

The design process begins with the selection of appropriate ligands and a strategic approach to synthesis.

Step 2.1: Ligand Selection
  • Protein of Interest (POI) Ligand (Warhead): Select a ligand that binds to your target protein. Unlike inhibitors, PROTACs do not require high-affinity binding to a functional site. Ligands that bind to any accessible pocket can be effective. Ensure the chosen ligand has a modifiable functional group (e.g., a carboxylic acid or amine) for linker attachment that does not disrupt binding.

  • E3 Ligase Ligand (Anchor): Choose a ligand for a widely expressed E3 ligase. The most common are ligands for Cereblon (CRBN), such as pomalidomide, or von Hippel-Lindau (VHL).[8] The choice of E3 ligase can significantly impact degradation efficiency and selectivity. The ligand must have a suitable attachment point for the linker.

Step 2.2: The Linker: this compound

This compound (CAS: 2086689-08-7) is a bifunctional linker ideal for a stepwise synthetic strategy.[9][10]

  • Structure: It contains a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected amine, separated by a short, hydrophilic PEG and ethyl spacer.

  • Functionality: The carboxylic acid allows for immediate coupling to an amine-functionalized ligand. The Boc group provides an orthogonal protecting group that can be removed under acidic conditions to reveal an amine for the second coupling reaction.

Step 2.3: Synthetic Strategy Overview

The synthesis involves a two-stage coupling process. This example assumes the use of an amine-functionalized E3 ligase ligand (e.g., 4-aminopomalidomide) and a carboxylic acid-functionalized POI ligand.

Synthesis_Workflow cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Amide Coupling E3_Ligand E3 Ligand-NH2 (e.g., 4-Aminopomalidomide) Intermediate1 E3 Ligand-Linker-Boc E3_Ligand->Intermediate1 HATU, DIPEA DMF, rt Linker This compound Linker->Intermediate1 POI_Ligand POI Ligand-COOH (Warhead) Final_PROTAC Final PROTAC POI_Ligand->Final_PROTAC Intermediate2 E3 Ligand-Linker-NH2 Intermediate1->Intermediate2 TFA/DCM Intermediate2->Final_PROTAC HATU, DIPEA DMF, rt

Synthetic workflow for PROTAC assembly.

Experimental Protocols

Protocol 3.1: PROTAC Synthesis

This protocol describes the synthesis of a PROTAC using an amine-bearing E3 ligase ligand and a carboxylic acid-bearing POI ligand with the this compound linker.

Materials:

  • Amine-functionalized E3 Ligase Ligand (e.g., 4-Aminopomalidomide)

  • This compound Linker

  • Carboxylic acid-functionalized POI Ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated sodium bicarbonate solution, Brine

  • Anhydrous sodium sulfate

  • Solvents for purification (e.g., acetonitrile, water, methanol)

  • LC-MS and Preparative HPLC system

Procedure:

Part A: Coupling of E3 Ligase Ligand to Linker

  • In a clean, dry round-bottom flask, dissolve the this compound linker (1.2 eq) in anhydrous DMF.

  • Add HATU (1.5 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine-functionalized E3 ligase ligand (1.0 eq) to the activated linker solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (E3 Ligand-Linker-Boc) by flash chromatography or preparative HPLC to yield the pure intermediate.

Part B: Boc Deprotection

  • Dissolve the purified E3 Ligand-Linker-Boc intermediate from Part A in a solution of 20-50% TFA in DCM.

  • Stir the mixture at room temperature for 1-2 hours. Monitor deprotection by LC-MS.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene or methanol several times to ensure complete removal of residual acid. The resulting TFA salt of the amine (E3 Ligand-Linker-NH2) is typically used in the next step without further purification.

Part C: Coupling of POI Ligand

  • In a separate flask, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.5 eq) and DIPEA (3.0-4.0 eq, to activate the acid and neutralize the TFA salt) and stir for 15 minutes at room temperature.

  • Add a solution of the deprotected E3 Ligand-Linker-NH2 intermediate from Part B in a small amount of anhydrous DMF.

  • Stir the reaction mixture at room temperature and monitor by LC-MS until completion (typically 2-12 hours).

  • Work up the reaction as described in Part A, step 5.

  • Purify the final crude PROTAC by preparative HPLC to obtain the desired product with high purity (>95%).

  • Confirm the identity and purity of the final PROTAC by LC-MS and ¹H NMR.

Protocol 3.2: Western Blot for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[5][11]

Materials:

  • Cell line expressing the POI

  • Complete cell culture medium

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency on the day of treatment. Incubate overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh culture medium. A typical concentration range is 1 nM to 10,000 nM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Aspirate the old medium from the cells and add the medium containing the PROTAC dilutions or vehicle.

  • Incubate for a predetermined time (e.g., 16-24 hours).

  • Cell Lysis: After incubation, place plates on ice. Aspirate the medium and wash cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli buffer to a final concentration of 1x. Boil samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Run the gel and subsequently transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the POI (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3 times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

    • Repeat the blotting process for the loading control antibody.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the corresponding loading control band intensity. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[12]

Protocol 3.3: TR-FRET Assay for Ternary Complex Formation

This assay measures the proximity between the POI and the E3 ligase induced by the PROTAC.[13][14]

Materials:

  • Recombinant tagged POI (e.g., GST-tagged)

  • Recombinant tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1)

  • Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

  • Alexa Fluor 488 (AF488)-labeled anti-His antibody (acceptor fluorophore)

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.01% Tween-20, pH 7.5)

  • PROTAC dilutions and controls (e.g., individual ligands)

  • Low-volume 384-well assay plates

  • TR-FRET-capable plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of GST-POI, His-E3 Ligase, Tb-anti-GST, and AF488-anti-His in assay buffer at 2x the final desired concentration. Optimal concentrations must be determined empirically but are typically in the low nanomolar range (e.g., 2-10 nM).

  • Assay Plate Setup:

    • Add 5 µL of 2x GST-POI solution to each well.

    • Add 5 µL of 2x His-E3 Ligase solution to each well.

    • Add 5 µL of the PROTAC serial dilution or control compound.

    • Add 5 µL of a pre-mixed solution containing 2x Tb-anti-GST and 2x AF488-anti-His.

    • The final volume in each well will be 20 µL.

  • Incubation: Seal the plate, centrifuge briefly, and incubate at room temperature for a set time (e.g., 180 minutes), protected from light.

  • Measurement: Read the plate on a TR-FRET plate reader, exciting at ~340 nm and measuring emissions at 490 nm (background) and 520 nm (FRET signal).

  • Data Analysis:

    • Calculate the TR-FRET ratio for each well: (Emission at 520 nm / Emission at 490 nm) * 10,000.

    • Plot the TR-FRET ratio against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is expected, where the signal decreases at high concentrations due to the formation of binary (POI-PROTAC or E3-PROTAC) complexes instead of the ternary complex.

Data Presentation and Interpretation

Quantitative data from degradation and cell viability experiments should be summarized for clear comparison.

Table 1: Representative In Vitro Degradation Profile of a Hypothetical PROTAC

Cell LineTarget ProteinTreatment Time (h)DC₅₀ (nM)Dₘₐₓ (%)
MDA-MB-231p110α24227.471.3
MDA-MB-231mTOR2445.474.9
THP-1PI3Kγ2488.4>70

Data is illustrative and adapted from a study on a PI3K/mTOR dual-targeting PROTAC for conceptual purposes.[15]

Table 2: Representative Antiproliferative Activity of a Hypothetical PROTAC

Cell LineIC₅₀ (nM)Iₘₐₓ (%)
MDA-MB-23168.065.4
MCF-7161.683.4
OCI-AML344.3Not Reported

Data is illustrative and adapted from a study on a PI3K/mTOR dual-targeting PROTAC for conceptual purposes.[15]

Conclusion

The design and synthesis of effective PROTACs require a systematic approach that considers ligand selection, linker properties, and synthetic strategy. This compound serves as a versatile linker that facilitates a controlled, stepwise synthesis while imparting favorable physicochemical properties. Rigorous biological evaluation using quantitative techniques like Western blotting and TR-FRET is essential to validate protein degradation, confirm the mechanism of action, and guide the optimization of potent and selective PROTAC molecules.

References

Application Notes and Protocols for Amide Bond Formation with Acid-PEG1-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG1-C2-Boc is a bifunctional linker molecule widely utilized in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker features a carboxylic acid group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected by a short polyethylene glycol (PEG) spacer. The carboxylic acid allows for the formation of a stable amide bond with a primary or secondary amine on a target molecule. The Boc protecting group provides an orthogonal handle that can be removed under acidic conditions to reveal a primary amine for subsequent conjugation steps. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

These application notes provide detailed protocols for the formation of amide bonds using this compound with amine-containing molecules, employing common coupling reagents.

Principle of Amide Bond Formation

The formation of an amide bond between the carboxylic acid of this compound and an amine-containing molecule requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine. This is typically achieved using coupling reagents such as carbodiimides (e.g., EDC) in the presence of an additive (e.g., NHS or Sulfo-NHS) or phosphonium/aminium salts (e.g., HATU).

Quantitative Data Summary

The efficiency of amide bond formation can be influenced by various factors including the nature of the substrates, the choice of coupling reagents, and the reaction conditions. The following table summarizes representative quantitative data for amide coupling reactions with similar Boc-PEG-acid linkers. Please note that these values are illustrative and optimization is recommended for specific applications.

Coupling MethodReagent Equivalents (vs. This compound)Typical Reaction TimeTypical YieldReference
EDC/NHS This compound (1 eq.), Amine (1-1.2 eq.), EDC (1.2-1.5 eq.), NHS (1.2-1.5 eq.)4-12 hours60-85%Generic Protocol
HATU This compound (1 eq.), Amine (1-1.2 eq.), HATU (1.1-1.3 eq.), Base (e.g., DIPEA) (2-3 eq.)1-4 hours70-95%Generic Protocol

Experimental Protocols

Protocol 1: Amide Bond Formation using EDC/NHS Coupling

This protocol describes the formation of an amide bond between this compound and an amine-containing molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Amine-free buffer (e.g., PBS, MES) for aqueous reactions, pH 7.2-8.0

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Stir plate and stir bar

  • Reaction vessel

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

  • Activation: Add NHS (1.2-1.5 equivalents) and EDC (1.2-1.5 equivalents) to the solution. Stir the reaction mixture at room temperature for 15-60 minutes to activate the carboxylic acid by forming an NHS ester.

  • Coupling: Add the amine-containing molecule (1-1.2 equivalents) to the reaction mixture.

  • Reaction: Let the reaction proceed at room temperature for 4-12 hours with continuous stirring. The reaction can also be performed at 4°C overnight.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.

  • Quenching (Optional): If desired, quench the reaction by adding a small amount of a primary amine-containing solution (e.g., Tris-HCl) to consume any unreacted NHS ester.

  • Purification: Purify the resulting conjugate by flash chromatography, preparative HPLC, or other suitable purification methods to remove unreacted starting materials and byproducts.

Protocol 2: Amide Bond Formation using HATU Coupling

This protocol outlines the use of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent, which is known for its high efficiency and low rates of racemization.

Materials:

  • This compound

  • Amine-containing molecule

  • HATU

  • A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Stir plate and stir bar

  • Reaction vessel

Procedure:

  • Dissolution: In a reaction vessel, dissolve this compound (1 equivalent) and HATU (1.1-1.3 equivalents) in anhydrous DMF or DCM.

  • Activation: Add the non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add the amine-containing molecule (1-1.2 equivalents) to the reaction mixture.

  • Reaction: Continue to stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or preparative HPLC.

Visualizations

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation cluster_deprotection Step 3: Boc Deprotection (Optional) Acid_PEG This compound Activated_Ester Activated Intermediate (e.g., NHS Ester) Acid_PEG->Activated_Ester Activation Coupling_Reagents Coupling Reagents (e.g., EDC/NHS or HATU/Base) Coupling_Reagents->Activated_Ester Conjugate Boc-Protected Conjugate Activated_Ester->Conjugate Coupling Amine_Molecule Amine-Containing Molecule Amine_Molecule->Conjugate Final_Conjugate Final Amine-Functionalized Conjugate Conjugate->Final_Conjugate Deprotection Acid Acidic Conditions (e.g., TFA) Acid->Final_Conjugate

Caption: General experimental workflow for amide bond formation and subsequent deprotection.

protac_mechanism PROTAC PROTAC (containing this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Degradation POI Degradation Ub_POI->Degradation Proteasome 26S Proteasome Proteasome->Degradation Recognition & Degradation

Caption: Mechanism of action for a PROTAC utilizing a linker like this compound.

Application Notes and Protocols for the Deprotection of the Boc Group on Acid-PEG1-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as peptides, bioconjugates, and pharmaceuticals.[1][2] Its popularity is attributed to its stability under a range of reaction conditions and its straightforward removal under mild acidic conditions.[1][3] This document provides detailed protocols for the deprotection of the Boc group from Acid-PEG1-C2-Boc, a molecule featuring a carboxylic acid, a short polyethylene glycol (PEG) linker, and a Boc-protected amine. The resulting primary amine can then be utilized for subsequent conjugation reactions.

The primary method detailed here for Boc deprotection involves the use of trifluoroacetic acid (TFA), a common and highly effective reagent for this transformation.[4][5] Alternative methods and troubleshooting strategies are also discussed to address various experimental challenges.

Quantitative Data Summary

The efficiency of Boc deprotection can be influenced by several factors including the concentration of the acid, reaction temperature, and time. The following table summarizes typical conditions for Boc deprotection using common acidic reagents.

ParameterTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)Reference
Concentration 20-50% in Dichloromethane (DCM)4M in 1,4-Dioxane or Ethyl Acetate[1][4][6]
Temperature 0 °C to Room Temperature (20-25 °C)Room Temperature (20-25 °C)[1][5][6]
Reaction Time 30 minutes - 2 hours1 - 4 hours[1][4]
Equivalents of Acid Used as a co-solvent (e.g., 1:1 with DCM)Excess[4]
Typical Yield >95%>95%[7]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This is the most common and generally rapid method for Boc deprotection.[4]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous DCM in a round-bottom flask. A common concentration is 0.1-0.2 M.[6]

  • Cooling: Cool the solution to 0 °C using an ice bath.[5]

  • Acid Addition: Add TFA to the solution to achieve a final concentration of 20-50% (v/v).[1][6] For example, for a 1:1 ratio, add a volume of TFA equal to the volume of DCM.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring.[6]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar and should have a lower Rf value on TLC. The reaction is typically complete within 30 minutes to 2 hours.[4]

  • Work-up:

    • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene (3x) can help remove residual TFA.[6]

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).[4]

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[4][5]

    • Wash the organic layer with brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected product as a TFA salt or free amine.[4][5]

Protocol 2: Deprotection using Hydrochloric Acid (HCl)

This method provides an alternative to TFA and often yields the product as a hydrochloride salt.[4]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane (or ethyl acetate)

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the this compound in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl solution in 1,4-dioxane.[4]

  • Reaction: Stir the mixture at room temperature.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 1 to 4 hours depending on the substrate.[4]

  • Isolation: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[4]

  • Drying: Dry the isolated solid under vacuum to obtain the deprotected amine hydrochloride.

Analytical Methods for Monitoring Deprotection

  • Thin-Layer Chromatography (TLC): A rapid and convenient method to qualitatively monitor the reaction. The disappearance of the starting material spot and the appearance of a more polar product spot (lower Rf) indicates the progression of the deprotection.[4][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate and quantitative assessment of the reaction, allowing for the identification and quantification of the starting material, product, and any potential side products.[5][6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group, which typically appears around 1.4 ppm.[6]

Troubleshooting

ProblemPossible CauseSuggested SolutionReference
Incomplete Deprotection Insufficient acid strength or concentration.Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[6]
Inadequate reaction time.Extend the reaction time and continue to monitor by TLC or LC-MS.[6]
Poor solubility of the substrate.Ensure the chosen solvent provides good solubility for the PEGylated compound.[6]
Side Product Formation Acid-labile functional groups on the molecule.Consider milder deprotection conditions, such as using HCl in dioxane or exploring Lewis acid catalysis (e.g., ZnBr₂).[6][9]
Cationic side reactions.Add a scavenger, such as triisopropylsilane (TIS), to the reaction mixture to trap the tert-butyl cation.[5]

Visualizations

Boc Deprotection Mechanism

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Loss of tert-butyl cation cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Protonation of Amine Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid - (CH₃)₃C⁺ H_plus H+ Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂ tBu_cation tert-butyl cation Ammonium_Salt Ammonium Salt Free_Amine->Ammonium_Salt + H+ CO2 CO₂

Caption: Acid-catalyzed mechanism for the deprotection of a Boc-protected amine.[2][10]

Experimental Workflow for Boc Deprotection

Boc_Deprotection_Workflow Start Start: this compound Dissolve Dissolve in Anhydrous DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_TFA Add TFA (20-50%) Cool->Add_TFA React Stir at 0 °C to RT (0.5-2h) Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Work-up Monitor->Workup Complete Evaporate Evaporate Solvent & Excess TFA Workup->Evaporate Neutralize Neutralize with NaHCO₃ (aq) Evaporate->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate End Product: Deprotected Amine Dry_Concentrate->End

References

Experimental conditions for Acid-PEG1-C2-Boc reactions

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and experimental conditions for the use of Acid-PEG1-C2-Boc, a bifunctional linker molecule. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical biology. The protocols outlined below are based on standard organic chemistry principles and may require optimization for specific applications.

Introduction to this compound

This compound is a heterobifunctional linker composed of a carboxylic acid, a single polyethylene glycol (PEG) unit, a two-carbon spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This structure allows for the sequential or orthogonal conjugation of different molecules. The carboxylic acid can be activated for reaction with nucleophiles such as amines, while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent modification. The PEG linker imparts increased hydrophilicity to the conjugate, which can improve solubility and reduce non-specific binding.

Experimental Protocols

This protocol describes the coupling of the carboxylic acid moiety of this compound with a generic primary amine-containing substrate (R-NH₂), such as a peptide, protein, or small molecule, using carbodiimide chemistry.

Materials:

  • This compound

  • Amine-containing substrate (R-NH₂)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 0.1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the cooled solution and stir for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing substrate (R-NH₂) (1.0 eq) in anhydrous DMF. If the substrate is a salt (e.g., hydrochloride), add TEA (1.5 eq) to neutralize it.

  • Slowly add the solution of the amine-containing substrate to the activated this compound solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Summary of Quantitative Data for Amide Coupling Reaction

ParameterValue
Stoichiometry (this compound:R-NH₂:EDC:NHS)1.0 : 1.0 : 1.2 : 1.1
SolventAnhydrous DMF or DCM
Temperature0 °C to Room Temperature
Reaction Time12 - 24 hours
pH (during amine addition)~8.0 (adjusted with TEA)

This protocol describes the removal of the Boc protecting group from the newly formed conjugate to expose the primary amine.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA to the solution. A typical ratio is 20-50% TFA in DCM (v/v).

  • (Optional) If the substrate is sensitive to cationic side reactions, add TIS (2-5% v/v).

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure.

  • Re-dissolve the residue in a minimal amount of DCM and carefully neutralize with saturated NaHCO₃ solution until the pH is basic.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

Table 2: Summary of Quantitative Data for Boc-Deprotection

ParameterValue
ReagentTrifluoroacetic acid (TFA)
SolventDichloromethane (DCM)
TFA Concentration20 - 50% (v/v) in DCM
Temperature0 °C to Room Temperature
Reaction Time1 - 4 hours
Scavenger (optional)Triisopropylsilane (TIS) 2-5%

Visualizations

G cluster_0 This compound Structure Acid HOOC PEG1 O Acid->PEG1 - C2 CH2-CH2 PEG1->C2 - Amine NH-Boc C2->Amine -

Caption: General structure of this compound.

G start Start: Dissolve this compound and NHS in DMF activate Activate Carboxylic Acid: Add EDC at 0°C start->activate couple Couple: Add amine solution to activated linker activate->couple prepare_amine Prepare Amine Substrate: Dissolve R-NH2 in DMF prepare_amine->couple react React: Stir at RT for 12-24h couple->react workup Workup: Dilute, Wash, Dry react->workup purify Purify: Column Chromatography workup->purify end End: Pure Conjugate purify->end

Caption: Workflow for amide coupling reaction.

G cluster_1 Boc-Deprotection Reaction start_material R-NH-Boc Conjugate product R-NH3+ TFA- (Deprotected Amine Salt) start_material->product + reagents TFA, DCM reagents->product final_product R-NH2 (Free Amine) product->final_product neutralization Neutralization (e.g., NaHCO3) neutralization->final_product

Caption: Reaction scheme for Boc-deprotection.

Applications and Further Considerations

This compound is a versatile linker for various bioconjugation applications. The ability to first conjugate a molecule via the carboxylic acid and then deprotect the amine allows for the construction of complex architectures, such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic agents.

Considerations for Optimization:

  • The choice of coupling reagents (e.g., HATU, HBTU instead of EDC/NHS) may improve yields and reduce side reactions for specific substrates.

  • Reaction times and temperatures should be optimized for each unique substrate to maximize yield and minimize degradation.

  • The choice of solvent can significantly impact the solubility of reactants and the reaction rate.

  • For sensitive substrates, purification methods such as preparative HPLC may be required to achieve high purity.

It is crucial to characterize all intermediates and the final product thoroughly using techniques like NMR, Mass Spectrometry, and HPLC to confirm identity and purity.

Application Notes and Protocols for Acid-PEG1-C2-Boc in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG1-C2-Boc is a heterobifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] As a PEG-based linker, this compound offers a balance of hydrophilicity and defined length, which are critical parameters in optimizing the efficacy of a PROTAC.[3] The single polyethylene glycol (PEG) unit enhances solubility, a common challenge in PROTAC development, while the C2 alkyl chain provides a specific spatial arrangement between the two ends of the linker.[3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of novel PROTAC-based therapeutics.

Chemical Properties and Handling

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 2086689-08-7[1][2][4]
Molecular Formula C₁₀H₁₈O₅[1]
Molecular Weight 218.25 g/mol [1][2]
Appearance Colorless to light yellow liquid[2]
Storage Conditions Store at -20°C for long-term stability.[2]

Application in PROTAC Synthesis

This compound serves as a foundational building block for constructing PROTACs. Its bifunctional nature, featuring a carboxylic acid group and a Boc-protected amine, allows for the sequential conjugation of a target protein ligand and an E3 ligase ligand.

A key application of a PEG1-containing linker is demonstrated in the development of "Arg-PEG1-Dasa," a PROTAC designed to target the oncogenic kinase BCR-ABL for degradation in Chronic Myeloid Leukemia (CML).[5] In this context, the linker connects an N-terminal arginine, which engages the N-end rule pathway for E3 ligase recognition, to the BCR-ABL inhibitor Dasatinib.[5]

General Synthesis Workflow

The synthesis of a PROTAC using this compound typically follows a two-stage process involving amide bond formation and subsequent deprotection of the Boc group to reveal an amine for the second conjugation.

PROTAC_Synthesis_Workflow cluster_stage1 Stage 1: First Amide Coupling cluster_stage2 Stage 2: Deprotection and Second Amide Coupling A This compound C Amide Bond Formation (EDC, NHS) A->C B Target Protein Ligand (e.g., Dasatinib) B->C D Boc-Protected Intermediate C->D E Boc Deprotection (TFA) D->E F Amine-Linker-Ligand E->F I Amide Bond Formation F->I G E3 Ligase Ligand (e.g., N-terminal Arginine) G->I H Final PROTAC Conjugate I->H N_end_rule_pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC Arg-PEG1-Dasa Ternary_Complex Ternary Complex (PROTAC + BCR-ABL + E3 Ligase) PROTAC->Ternary_Complex Binds BCR_ABL BCR-ABL (Target Protein) BCR_ABL->Ternary_Complex Binds Ubiquitination Poly-ubiquitination of BCR-ABL Ternary_Complex->Ubiquitination Induces E3_Ligase UBR E3 Ligase (N-recognin) E3_Ligase->Ternary_Complex Recruited Proteasome 26S Proteasome Ubiquitination->Proteasome Targets to Degradation Degradation of BCR-ABL Proteasome->Degradation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PROTAC Efficiency with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the polyethylene glycol (PEG) linker length for Proteolysis Targeting Chimera (PROTAC) efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1][2] The linker's primary function is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1][3] The length and composition of the linker are critical parameters that dictate the efficacy of a PROTAC.[1][4]

Q2: Why is PEG a commonly used linker in PROTAC design?

PEG linkers are frequently employed in PROTAC design due to their favorable physicochemical properties. They are composed of repeating ethylene glycol units, which impart a balance of flexibility and hydrophilicity.[2] This can enhance the solubility and cell permeability of the often large and lipophilic PROTAC molecules, improving their drug-like properties.[2][3] The ease with which PEG linker length can be modulated also allows for systematic optimization of PROTAC performance.[4][5]

Q3: How does PEG linker length impact PROTAC efficiency?

The length of the PEG linker is a crucial factor that influences the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][3]

  • If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][6][7]

  • If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable or non-productive ternary complex.[1][6][7]

Therefore, optimizing the linker length is a critical step in developing a potent PROTAC.[1]

Q4: What is the "hook effect" and how does linker length influence it?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][8] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1][8] A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable and thus mitigating the hook effect.[1]

Q5: How does PEG linker length affect the physicochemical properties of a PROTAC?

The length of the PEG linker significantly influences a PROTAC's solubility and cell permeability:

  • Solubility: Increasing the number of PEG units generally improves the aqueous solubility of the PROTAC.[8]

  • Permeability: There is often a trade-off between linker length and cell permeability. While longer PEG linkers can increase molecular weight and polar surface area, potentially hindering passive diffusion across cell membranes, their flexibility can sometimes be advantageous.[8][9] Some studies suggest that linkers capable of folding to shield polar groups can improve cell permeability.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your PROTAC experiments, with a focus on linker-related problems.

Problem 1: My PROTAC binds to the target protein and the E3 ligase in binary assays, but I observe no target degradation.

  • Possible Cause 1: Incorrect Linker Length. The linker may be too short, causing steric clashes, or too long, leading to a non-productive ternary complex.[1][6][7]

    • Solution: Synthesize a library of PROTACs with varying PEG linker lengths (e.g., n=2, 4, 6, 8, 12 PEG units) to empirically determine the optimal length.[8]

  • Possible Cause 2: Unfavorable Ternary Complex Conformation. Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine residues for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[1][6]

    • Solution: Redesign the linker to alter the relative orientation of the two proteins. This may involve changing the attachment points of the linker on the warhead or the E3 ligase ligand.[10]

  • Possible Cause 3: Poor Cell Permeability. The physicochemical properties of the PROTAC, influenced by the linker, may prevent it from reaching its intracellular target.[1][6]

    • Solution: Modify the linker to improve properties like solubility and cell permeability.[1] This could involve synthesizing PROTACs with different linker compositions or lengths.[11]

Problem 2: I'm observing a significant "hook effect" with my PROTAC.

  • Possible Cause: Formation of Unproductive Binary Complexes. At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase.[1]

    • Solution 1: Optimize Linker Design for Cooperativity. A well-designed linker can promote positive cooperativity in ternary complex formation, making it more stable than the binary complexes.[1] Modifying linker flexibility, for instance by incorporating more rigid elements, can pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[6]

    • Solution 2: Test a Wide Concentration Range. Always perform a wide dose-response experiment to identify the optimal concentration range for degradation and to characterize the bell-shaped curve of the hook effect.[12]

Problem 3: There is no ubiquitination of the target protein, even though a ternary complex appears to form.

  • Possible Cause: Non-productive Ternary Complex Geometry. The linker may be holding the target protein and E3 ligase in a way that prevents the transfer of ubiquitin to the target's lysine residues.[1]

    • Solution: Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, this indicates a problem with the geometry of the ternary complex, necessitating a linker redesign.[1]

Data Presentation: Impact of PEG Linker Length on PROTAC Efficiency

The following tables summarize quantitative data from studies on the effect of PEG linker length on the degradation of various target proteins.

Table 1: Effect of PEG Linker Length on BRD4 Degradation [3][5]

PROTAC CompoundLinker CompositionDC50 (nM) [a]Dmax (%) [b]
PROTAC-1PEG35585
PROTAC-2PEG42095
PROTAC-3PEG515>98
PROTAC-4PEG63092

Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[3] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[3]

Table 2: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation [9]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-A12~100~70
PROTAC-B16~20>90

Table 3: Effect of Linker Length on TBK1 Degradation [4][9]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-X< 12No degradation0
PROTAC-Y21396
PROTAC-Z2929276

Experimental Protocols

1. Western Blot for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[1][10]

  • Objective: To determine the DC50 and Dmax values for a series of PROTACs.

  • Methodology:

    • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[10]

    • Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. After washing, incubate with an appropriate HRP-conjugated secondary antibody. Also, probe for a loading control protein (e.g., GAPDH or β-actin).[5]

    • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]

2. Ternary Complex Formation Assays (e.g., Surface Plasmon Resonance - SPR)

SPR provides real-time kinetics and affinity data for both binary and ternary complex formation, allowing for the calculation of cooperativity.[10]

  • Objective: To measure the kinetics and affinity of binary and ternary complex formation.

  • Methodology:

    • Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.[10]

    • Binary Interaction Analysis:

      • Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-target).

      • Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm there is no non-specific binding to the immobilized protein.[10]

    • Ternary Complex Analysis: Inject a series of concentrations of the soluble protein partner in the presence of a constant concentration of the PROTAC to measure the affinity of the ternary complex.

    • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and calculate the equilibrium dissociation constants (KD) for the binary and ternary interactions. Cooperativity (α) can be calculated from these values.

3. In Vitro Ubiquitination Assay

This assay directly measures the efficiency of ubiquitin transfer to the target protein.

  • Objective: To confirm that the PROTAC facilitates the ubiquitination of the target protein.

  • Methodology:

    • Reaction Setup: Combine purified target protein, E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, and the PROTAC in a reaction buffer.

    • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

    • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody against the target protein or ubiquitin to detect polyubiquitinated species.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex Binds PROTAC PROTAC PROTAC->Ternary Complex Mediates E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Binds Ubiquitinated Target Ubiquitinated Target Ternary Complex->Ubiquitinated Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary Complex Proteasome Proteasome Ubiquitinated Target->Proteasome Recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_1 Linker Optimization Workflow A Synthesize PROTAC Library (Varying PEG Linker Lengths) B Cell-Based Degradation Assays (e.g., Western Blot) A->B D Biophysical Characterization (e.g., SPR, ITC) A->D C Determine DC50 and Dmax B->C F Data Analysis & Selection of Optimal Linker C->F E Assess Ternary Complex Formation and Cooperativity D->E E->F

Caption: A typical workflow for optimizing PROTAC PEG linker length.

Troubleshooting_Tree cluster_2 Troubleshooting Logic Start No Target Degradation Observed Q1 Binary Binding Confirmed? Start->Q1 A1_No Optimize Ligands Q1->A1_No No Q2 Ternary Complex Forms? Q1->Q2 Yes A2_No Synthesize Linker Library (Vary Length/Rigidity) Q2->A2_No No Q3 Target Ubiquitinated? Q2->Q3 Yes A3_No Redesign Linker (Alter Geometry/Attachment) Q3->A3_No No Q4 Sufficient Cell Permeability? Q3->Q4 Yes A4_No Modify Linker (Improve Physicochemical Properties) Q4->A4_No No Success Degradation Achieved Q4->Success Yes

Caption: A decision tree for troubleshooting lack of PROTAC activity.

References

Technical Support Center: PROTAC Synthesis with Acid-PEG1-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on PROTAC synthesis, with a specific focus on utilizing the Acid-PEG1-C2-Boc linker. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in PROTAC synthesis?

A1: this compound is a heterobifunctional linker used in the modular synthesis of PROTACs.[1] It contains three key components:

  • A carboxylic acid group for coupling with an amine-functionalized ligand (either the warhead for the protein of interest or the E3 ligase ligand).

  • A short polyethylene glycol (PEG1) spacer, which can enhance the solubility and improve the pharmacokinetic properties of the final PROTAC molecule.[]

  • A Boc-protected amine group, which allows for subsequent deprotection and coupling to the second ligand.[3] This protecting group strategy prevents unwanted side reactions during the initial coupling step.[3]

Q2: What are the most common reasons for low yields when using PEG linkers in PROTAC synthesis?

A2: Low yields in PROTAC synthesis with PEG linkers are often due to several factors:

  • Inefficient Coupling Reactions: Incomplete amide bond formation is a primary cause. This can stem from suboptimal coupling reagents, steric hindrance, or unfavorable reaction conditions.[4]

  • Difficult Purification: The polarity of the PEG chain can make separating the desired PROTAC from starting materials and byproducts challenging, leading to product loss during purification.[4] PROTACs with PEG linkers can adhere strongly to normal-phase silica gel.[5]

  • Side Reactions: The functional groups on the linker and ligands can participate in unintended reactions, reducing the yield of the target molecule.[4]

  • Starting Material Quality: Impurities or degradation of the linker or ligands can significantly impact reaction efficiency.[4]

Q3: How does the length of the PEG linker affect PROTAC synthesis and activity?

A3: The linker length is a critical parameter in PROTAC design and can influence both the synthesis and biological activity. Very short linkers may lead to steric hindrance between the two binding moieties, resulting in incomplete reactions and lower yields.[6] Conversely, while longer PEG linkers can improve solubility, they can also make the final molecule more flexible and sometimes more difficult to handle during purification.[6] The optimal linker length is crucial for the formation of a stable ternary complex between the target protein and the E3 ligase and must often be determined empirically for each PROTAC system.[6][7]

Troubleshooting Guide: Common Issues and Solutions

This guide provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis of PROTACs using the this compound linker.

Problem 1: Low Yield After Initial Amide Coupling Reaction

If you observe a low yield after coupling the this compound linker to your first ligand, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Coupling Yield

G cluster_coupling Coupling Optimization start Low Yield in Amide Coupling check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents optimize_coupling Optimize Coupling Conditions check_reagents->optimize_coupling Reagents OK extend_time Extend Reaction Time / Increase Temperature optimize_coupling->extend_time Still Low Yield coupling_reagent Screen Coupling Reagents (HATU, HBTU, COMU) optimize_coupling->coupling_reagent base Screen Bases (DIPEA, TEA) optimize_coupling->base equivalents Increase Reagent Equivalents (1.1-1.5 eq) optimize_coupling->equivalents purification_issues Investigate Purification Losses extend_time->purification_issues Still Low Yield success Improved Yield purification_issues->success Problem Identified & Solved

Caption: A decision tree for troubleshooting low yields in the initial amide coupling step.

Quantitative Data Summary: Common Coupling Reagents

Coupling ReagentCommon BaseKey AdvantagesPotential Issues
HATU DIPEA, TEAHigh efficiency, fast reaction times.[6]Can cause side reactions if not used carefully.
HBTU DIPEA, TEAGood efficiency, commonly used.[6]Can be less effective for sterically hindered substrates.
COMU DIPEA, TEAHigh solubility and reactivity.[6]May be more expensive.
DCC -Cost-effective.Can form insoluble dicyclohexylurea (DCU) byproduct, complicating purification.[8]

Detailed Experimental Protocol: Amide Coupling of this compound

  • Preparation: Dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent such as DMF or NMP under an inert atmosphere (e.g., Argon).[5]

  • Base Addition: Add a non-nucleophilic base such as DIPEA (3.0 eq) to the mixture and stir for 5 minutes.[5] If your amine is a TFA salt, ensure at least 2-3 equivalents of base are used for neutralization.[5]

  • Coupling Reagent Addition: In a separate vial, dissolve the coupling reagent (e.g., HATU, 1.2 eq) in a small amount of anhydrous DMF.[5] Add this solution dropwise to the reaction mixture, preferably at 0 °C.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.[5]

  • Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.[6]

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[5]

  • Purification: Purify the resulting Boc-protected intermediate by flash column chromatography or preparative HPLC.[6]

Problem 2: Inefficient Boc Deprotection

The Boc protecting group is typically removed under acidic conditions. If you experience incomplete deprotection, consider the following.

Boc Deprotection and Subsequent Coupling Workflow

G start Boc-Protected Intermediate deprotection Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (e.g., sat. NaHCO3) deprotection->neutralization coupling Coupling to Second Ligand neutralization->coupling final_protac Final PROTAC coupling->final_protac

Caption: A generalized workflow for Boc deprotection and subsequent coupling in PROTAC synthesis.

Detailed Experimental Protocol: Boc Deprotection

  • Dissolution: Dissolve the Boc-protected intermediate in anhydrous DCM (e.g., 0.1 M solution).[3]

  • Acid Treatment: Add trifluoroacetic acid (TFA) to the solution, typically at a concentration of 20-50% v/v.[3]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.[3]

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[3]

  • Neutralization: Re-dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Follow with a brine wash.[3] The resulting free amine can then be used in the next coupling step.

Troubleshooting Incomplete Deprotection:

  • Increase TFA Concentration: If deprotection is sluggish, you can increase the concentration of TFA.

  • Extend Reaction Time: Allow the reaction to proceed for a longer duration, continuing to monitor by LC-MS.

  • Ensure Anhydrous Conditions: Water can interfere with the reaction. Use anhydrous solvents.

Problem 3: Difficulty in Final PROTAC Purification

The final PROTAC molecule, especially with a PEG linker, can be challenging to purify due to its polarity and potential for poor solubility.[4]

Troubleshooting Purification Issues

IssuePotential CauseRecommended Solution
Product Loss During Workup High water solubility of the PEGylated PROTAC.[4]Minimize aqueous washes or perform back-extractions of the aqueous layers.
Poor Separation on Normal-Phase Chromatography High polarity of the PROTAC causing strong adhesion to silica gel.[5]- Use reverse-phase preparative HPLC (RP-HPLC), which is better suited for polar molecules.[5]- Consider alternative stationary phases like alumina.[6]- Add modifiers to the eluent (e.g., methanol, triethylamine, or acetic acid) to reduce tailing.[6]
Product Degradation on Column Sensitivity of the PROTAC to acidic or basic conditions on the column.Use a neutral pH buffer system for preparative HPLC if the molecule is sensitive to acid or base.[6]
Non-specific Binding The large and sometimes "sticky" nature of PROTACs can lead to non-specific binding to labware.[9]Use low-binding tubes and glassware, especially during sample preparation for analysis.[9]

Signaling Pathway and Experimental Workflow Diagrams

PROTAC Mechanism of Action

G POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->PolyUb_POI Proteasome Proteasome PolyUb_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: The mechanism of PROTAC-mediated protein degradation.

By following these guidelines and protocols, researchers can more effectively troubleshoot common issues in PROTAC synthesis and accelerate their drug discovery efforts.

References

Technical Support Center: Improving PROTAC Solubility with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of polyethylene glycol (PEG) linkers to enhance the solubility of Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving PEG-linked PROTACs.

Problem 1: My PROTAC with a new PEG linker has precipitated out of the aqueous assay buffer.

  • Possible Causes & Solutions

    • Insufficient Solubility Enhancement: The inherent insolubility of the PROTAC's warhead or E3 ligase ligand may be too high for the chosen PEG linker to overcome.[1][2] PROTACs often fall into the "beyond Rule of Five" (bRo5) chemical space, characterized by high molecular weight and lipophilicity, which contributes to low aqueous solubility.[2]

      • Solution: Synthesize PROTACs with longer PEG chains. The ethylene glycol units in PEG linkers are hydrophilic and can improve the overall water solubility of the molecule.[3][4][5]

    • High Concentration: The experimental concentration may exceed the thermodynamic or kinetic solubility limit of the PROTAC in that specific buffer.

      • Solution: Determine the PROTAC's kinetic and thermodynamic solubility to establish a viable concentration range for your assays.[2] Consider reducing the final assay concentration.

    • Buffer Composition: The pH, ionic strength, or other components of your buffer may negatively impact the solubility of your specific PROTAC.

      • Solution: Test solubility in various buffers (e.g., PBS, HEPES) at different pH values. For in vivo relevance, consider using biorelevant media like Fasted-State Simulated Intestinal Fluid (FaSSIF), which can show improved solubility.[2][6]

    • Use of Co-solvents: For in vitro assays, the complete absence of a co-solvent can lead to precipitation.

      • Solution: Ensure a small, consistent percentage of a co-solvent like DMSO (typically ≤1%) is present in the final assay medium.[2]

    • Formulation Strategy: Relying solely on the PROTAC's intrinsic solubility may be insufficient.

      • Solution: Explore formulation strategies such as creating amorphous solid dispersions (ASDs) with polymers like HPMCAS, which can significantly enhance supersaturation and prevent precipitation.[1][7][8]

Problem 2: Increasing the PEG linker length did not significantly improve my PROTAC's solubility.

  • Possible Causes & Solutions

    • Dominant Insolubility of Ligands: The physicochemical properties of the target protein ligand or the E3 ligase ligand are the primary drivers of insolubility, and the linker's contribution is secondary.

      • Solution: Re-evaluate the design of the warhead and E3 ligase ligand. Systematic optimization of their lipophilicity and hydrogen bond donor counts can lead to PROTACs with inherently better solubility.[9]

    • Intramolecular Interactions: The flexible PEG linker may allow the PROTAC to fold into a conformation where intramolecular hydrogen bonds shield polar groups, reducing interaction with water and negating the intended solubility benefit.[10][11][12]

      • Solution: Incorporate more rigid or polar elements into the linker, such as piperazine or pyrimidine moieties, to discourage unfavorable folding and enhance solubility.[13][14] Computational modeling can help predict these conformations.[12]

    • Incorrect Solubility Measurement: The method used to assess solubility may not be sensitive enough to detect subtle changes.

      • Solution: Employ robust methods for measuring both thermodynamic and kinetic solubility to get a complete picture.[2][15]

Problem 3: My new PEGylated PROTAC is soluble, but it shows poor cell permeability and no degradation activity.

  • Possible Causes & Solutions

    • Increased Polar Surface Area (PSA) and Molecular Weight: While PEG linkers improve solubility, they also increase the molecule's size and TPSA, which can hinder its ability to passively diffuse across the lipophilic cell membrane.[16][17]

      • Solution: This is a classic trade-off in PROTAC design. The key is to find an optimal linker length that balances solubility and permeability.[16][17] Synthesize a series of PROTACs with varying PEG lengths to identify this optimal window.

    • Unfavorable Conformation: The flexibility of the PEG linker might not be conducive to the "chameleonic" behavior needed for membrane traversal.[13][17] Some studies suggest that linkers need to fold to shield polar groups to improve cell permeability.[16]

      • Solution: Experiment with linkers that have a balance of flexibility and rigidity. Sometimes, more rigid alkyl linkers or linkers that encourage specific folded conformations can improve permeability, even if they offer less solubility enhancement.[12][18]

    • Efflux Transporter Activity: The PROTAC may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

      • Solution: Conduct a Caco-2 permeability assay to determine the efflux ratio.[19] If efflux is high, the PROTAC structure, including the linker, may need to be modified to avoid recognition by transporters.

Frequently Asked Questions (FAQs)

Q1: Why are PEG linkers a common strategy for improving PROTAC solubility?

PEG linkers are composed of repeating ethylene glycol units, which are hydrophilic.[3] Incorporating these units into the linker structure increases the PROTAC's overall polarity and ability to form hydrogen bonds with water, thereby enhancing its aqueous solubility.[17][20] This is a crucial strategy to counteract the high lipophilicity and large size typical of PROTAC molecules.[1]

Q2: How does PEG linker length affect overall PROTAC performance?

The linker is not just a spacer; its length and composition critically influence multiple aspects of PROTAC function:[3][21]

  • Solubility: Generally, longer PEG linkers impart greater hydrophilicity and improve aqueous solubility.[22]

  • Permeability: This is a complex relationship. While increased hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers may allow the molecule to adopt a more compact, folded conformation that shields its polar surface area, potentially aiding membrane traversal.[12][17] However, excessive length can decrease permeability.[23]

  • Ternary Complex Formation: The linker must be of an optimal length and geometry to allow the warhead and E3 ligase ligand to bind simultaneously to their respective proteins, forming a stable and productive ternary complex.[16][22] If the linker is too short or too long, it can prevent effective complex formation and subsequent protein degradation.[16]

Q3: What are the primary challenges when using PEG linkers for PROTACs?

The main challenge is balancing competing physicochemical properties. The "solubility-permeability tradeoff" is a central issue; modifications that enhance solubility (like adding PEG units) often increase polar surface area and molecular weight, which can negatively impact cell permeability.[17][24] Furthermore, flexible PEG linkers can adopt numerous conformations, only some of which may be active for ternary complex formation, and some conformations may hinder membrane crossing.[12]

Q4: What are some alternative or complementary strategies to improve PROTAC solubility?

Besides PEGylation, several other strategies can be employed:

  • Linker Composition Modification: Incorporating polar, rigid heterocyclic groups like piperazine or pyridine into the linker can improve solubility and other drug-like properties.[13][14][25]

  • Formulation Approaches: For both in vitro and in vivo applications, formulation is key. Amorphous solid dispersions (ASDs), self-emulsifying drug delivery systems (SEDDS), and nanoemulsions can be used to formulate poorly soluble PROTACs and enhance their dissolution and absorption.[1][2][7]

  • Prodrug Strategy: Modifying the PROTAC with a promoiety that is cleaved in vivo can improve properties like bioavailability.[6]

  • Ligand Modification: Systematically reducing the lipophilicity and hydrogen-bond donor count on the warhead or E3 ligase ligand can improve the intrinsic solubility of the entire molecule.[9]

Data Presentation

Table 1: Illustrative Impact of PEG Linker Length on PROTAC Physicochemical Properties Data is conceptual and compiled from general principles discussed in the cited literature. Actual values are highly dependent on the specific PROTAC series.

Linker CompositionRepresentative Number of PEG UnitsCalculated LogP (cLogP)Topological Polar Surface Area (TPSA) (Ų)Aqueous Solubility
Alkyl Chain0HighLowVery Low
Short PEG2-4Moderate-HighModerateLow-Moderate
Medium PEG5-8ModerateModerate-HighModerate-High
Long PEG>8Low-ModerateHighHigh

Source: Principles derived from multiple sources.[17][21][26]

Table 2: Illustrative Effect of PEG Linker Length on Biological Performance Data is conceptual and compiled from general principles discussed in the cited literature. Optimal values (often represented by a "sweet spot" in linker length) are highly system-dependent.[16]

Linker CompositionRepresentative Number of PEG UnitsDegradation Potency (DC₅₀)Max Degradation (Dₘₐₓ)Cell Permeability (e.g., PAMPA, Caco-2)
Very Short (Alkyl/PEG)1-2High (Poor)LowVariable
Optimal Length3-6Low (Potent)HighModerate
Very Long>8Moderate-High (Less Potent)Moderate-LowLow

Source: Principles derived from multiple sources.[16][22][23]

Experimental Protocols

Protocol 1: Thermodynamic Solubility Assay

This protocol measures the equilibrium solubility of a PROTAC in a specific buffer, representing its maximum dissolved concentration under thermodynamic equilibrium.

  • Preparation: Add an excess amount of the solid PROTAC compound to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and stir or shake the suspension vigorously at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed (e.g., >10,000 x g) for at least 30 minutes to pellet all undissolved solid.[7]

  • Sampling: Carefully collect a precise volume of the clear supernatant, ensuring no solid particles are disturbed.

  • Quantification: Dilute the supernatant appropriately with a suitable solvent (e.g., acetonitrile/water). Determine the PROTAC concentration using a validated analytical method such as HPLC-UV or LC-MS/MS, by comparing the signal to a standard curve of known concentrations.[7]

Protocol 2: Kinetic Solubility Assay (Nephelometry or UV-Vis)

This protocol measures the concentration at which a PROTAC precipitates when added from a DMSO stock solution into an aqueous buffer, mimicking conditions in many in vitro assays.[2]

  • Stock Solution: Prepare a high-concentration stock solution of the PROTAC (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.[2]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Assay Plate Preparation: Add the desired aqueous assay buffer to the wells of a clear 96-well or 384-well plate.

  • Compound Addition: Transfer a small, precise volume (e.g., 1-2 µL) of the PROTAC DMSO solutions to the corresponding wells containing the aqueous buffer. The final DMSO concentration should be kept low and consistent (e.g., 1%).[2]

  • Incubation & Measurement: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.[2] Measure the turbidity (light scattering) at each concentration using a nephelometer or the absorbance using a UV-Vis plate reader. The concentration at which a significant increase in signal (indicating precipitation) is observed is the kinetic solubility limit.

Mandatory Visualizations

PROTAC_MoA PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC Molecule PROTAC->Ternary Mediates E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ternary->PolyUb Recycle PROTAC Recycled Ternary->Recycle Releases Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Targeted for Degradation PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degrades Proteasome->Degradation Recycle->POI

Caption: Diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Troubleshooting_Workflow Workflow for Troubleshooting Poor PROTAC Solubility Start Start: PROTAC Precipitates in Aqueous Buffer Measure 1. Measure Kinetic & Thermodynamic Solubility Start->Measure IsSoluble Is solubility sufficient for the assay? Measure->IsSoluble IncreasePEG 2a. Increase PEG Linker Length IsSoluble->IncreasePEG No CheckPerm 3. Assess Cell Permeability (e.g., PAMPA / Caco-2) IsSoluble->CheckPerm Yes Formulate 2b. Use Formulation Strategy (e.g., ASD, Co-solvents) IsSoluble->Formulate No, for in vitro / in vivo studies IncreasePEG->Measure IsPermeable Is permeability acceptable? CheckPerm->IsPermeable OptimizeLinker 4a. Find Optimal Balance: Synthesize Linker Series IsPermeable->OptimizeLinker No Redesign 4b. Redesign Ligands or Use Alternative Linkers IsPermeable->Redesign No, if balance cannot be found End Proceed with Optimized PROTAC IsPermeable->End Yes OptimizeLinker->CheckPerm Formulate->End Redesign->Measure

Caption: A logical workflow for addressing and solving common PROTAC solubility issues.

Linker_Selection_Logic Linker Selection Logic for Solubility & Permeability Start Initial PROTAC Design Goal Goal: Balance Solubility, Permeability & Potency Start->Goal SolProblem Is solubility the primary concern? Goal->SolProblem UsePEG Start with PEG Linkers (e.g., 4-6 units) SolProblem->UsePEG Yes PermProblem Is permeability the primary concern? SolProblem->PermProblem No Synthesize Synthesize & Test Series UsePEG->Synthesize UseAlkyl Consider Alkyl or Rigid Linkers PermProblem->UseAlkyl Yes BothProblem Both are concerns PermProblem->BothProblem No UseAlkyl->Synthesize Hybrid Use Hybrid Linkers (Alkyl/PEG, Piperazine) BothProblem->Hybrid Hybrid->Synthesize Evaluate Evaluate Solubility, Permeability, DC50 Synthesize->Evaluate Evaluate->Goal Iterate Optimized Optimized PROTAC Evaluate->Optimized

Caption: A decision-making flowchart for selecting a PROTAC linker type.

References

Technical Support Center: Optimizing PROTAC Yields with Acid-PEG1-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing the Acid-PEG1-C2-Boc linker. Our goal is to help you improve reaction yields and streamline your experimental workflows.

Troubleshooting Guide: Enhancing PROTAC Synthesis Yields

Low yields in PROTAC synthesis can be a significant hurdle. This guide provides a systematic approach to diagnosing and resolving common issues encountered when using the this compound linker.

Problem 1: Low Yield After First Amide Coupling (Warhead or E3 Ligand)

Possible Causes and Solutions:

Potential CauseRecommended Action
Inefficient Coupling Reagents The choice of coupling reagent is critical for efficient amide bond formation. If standard reagents are underperforming, consider screening alternatives.[1]
Optimization: Test a panel of coupling reagents such as HATU, HBTU, or COMU in combination with a non-nucleophilic base like DIPEA or TEA.[1]
Suboptimal Reagent Stoichiometry Incorrect molar ratios of reactants can lead to incomplete conversion.
Optimization: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the amine- or carboxylic acid-containing component that is not the limiting reagent.[1]
Incomplete Reaction The reaction may not have proceeded to completion.
Optimization: Monitor the reaction progress using LC-MS. If starting material remains, extend the reaction time. Gentle heating (e.g., 40-50 °C) can sometimes drive the reaction to completion, but be mindful of potential side reactions.[1]
Poor Solubility of Reactants If reactants are not fully dissolved, the reaction will be slow and incomplete.
Optimization: Screen different anhydrous solvents such as DMF, DMSO, or NMP to ensure complete dissolution of all starting materials.
Problem 2: Inefficient Boc Deprotection

Possible Causes and Solutions:

Potential CauseRecommended Action
Incomplete Removal of the Boc Group The deprotection conditions may be too mild or the reaction time too short.
Optimization: The most common method for Boc deprotection is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM). A typical condition is 20-50% TFA in DCM. Ensure the reaction goes to completion by monitoring with LC-MS.
Degradation of Acid-Sensitive Functional Groups Strong acidic conditions for Boc deprotection can cleave other sensitive groups in your molecule.
Optimization: If your molecule contains acid-labile functionalities, consider milder deprotection methods. Using 4M HCl in dioxane at 0°C can be a viable alternative. For highly sensitive substrates, explore neutral deprotection conditions, though these are less common.
Problem 3: Low Yield in the Second Amide Coupling

Possible Causes and Solutions:

Potential CauseRecommended Action
Presence of TFA Salts If the Boc-deprotected amine is not properly neutralized, it will exist as a TFA salt, which is unreactive in the subsequent coupling reaction.
Optimization: After Boc deprotection and removal of TFA, ensure the amine is fully neutralized by using at least 2-3 equivalents of a non-nucleophilic base like DIPEA or TEA before adding the coupling reagents.
Steric Hindrance The bulkiness of the two moieties being coupled can hinder the reaction.
Optimization: Increase the excess of the less sterically hindered reactant. A longer reaction time or a slight increase in temperature may also be beneficial.[1]
Problem 4: Significant Product Loss During Purification

Possible Causes and Solutions:

Potential CauseRecommended Action
High Polarity of the PROTAC PROTACs, especially those with PEG linkers, can be highly polar and may adhere strongly to silica gel, leading to poor recovery.
Optimization: For purification, reverse-phase preparative HPLC (RP-HPLC) is often more suitable for polar molecules than traditional flash chromatography on silica gel.
Product Instability on Silica Gel The final PROTAC molecule may be unstable under the purification conditions.
Optimization: If using column chromatography, consider using a different stationary phase like alumina or reverse-phase silica. Adding modifiers such as a small amount of methanol, acetic acid, or triethylamine to the eluent can help reduce tailing and improve recovery.[1]
Poor Solubility of the Final PROTAC The purified PROTAC may be difficult to dissolve for subsequent experiments.
Optimization: While the PEG1 unit in this compound enhances hydrophilicity, the overall solubility will depend on the properties of the warhead and E3 ligand. If solubility is an issue, consider synthesizing analogues with longer PEG chains.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the this compound linker in PROTAC design?

A1: this compound is a heterobifunctional linker used to connect a warhead (ligand for the protein of interest) and an E3 ligase ligand. The single PEG unit provides a degree of hydrophilicity to the PROTAC molecule, which can improve its solubility. The terminal carboxylic acid and the Boc-protected amine allow for a sequential and controlled synthesis of the PROTAC.

Q2: How does the short length of the PEG1 linker impact PROTAC activity?

A2: The optimal linker length is highly dependent on the specific protein of interest and E3 ligase pair. While longer linkers offer more flexibility for the formation of a stable ternary complex, a short linker like PEG1 can be highly effective and may even be optimal for certain systems where the two proteins need to be in close proximity for efficient ubiquitination.

Q3: I am observing multiple byproducts in my reaction mixture. What are the likely side reactions?

A3: With the this compound linker, potential side reactions include self-polymerization if both the acid and deprotected amine ends are reactive under the same conditions, though this is generally minimized by a stepwise synthetic approach. If your warhead or E3 ligand contains other reactive functional groups, these may also participate in side reactions. It is crucial to use appropriate protecting groups for any sensitive functionalities on your ligands.

Q4: What are the best analytical techniques to monitor the progress of my PROTAC synthesis?

A4: Liquid chromatography-mass spectrometry (LC-MS) is the most powerful tool for monitoring the progress of each step in your PROTAC synthesis. It allows you to track the consumption of starting materials and the formation of the desired product, as well as identify any major byproducts. Thin-layer chromatography (TLC) can also be a quick and useful method for monitoring reaction progress.

Experimental Protocols

General Protocol for PROTAC Synthesis using this compound

This protocol describes a general two-step amide coupling procedure for the synthesis of a PROTAC.

Step 1: First Amide Coupling

  • Dissolve the amine-containing warhead or E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the intermediate by flash column chromatography or preparative HPLC.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate from Step 1 in DCM (e.g., 0.1 M).

  • Add TFA (20-50% v/v) and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The resulting TFA salt is typically used directly in the next step after ensuring all TFA is removed.

Step 3: Second Amide Coupling

  • Dissolve the deprotected amine intermediate (TFA salt) from Step 2 (1.0 eq) and the carboxylic acid-containing E3 ligase ligand or warhead (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0-4.0 eq) to neutralize the TFA salt and act as the base for the coupling reaction. Stir for 5 minutes.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Work up the reaction as described in Step 1.

  • Purify the final PROTAC product by preparative HPLC.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex binds PROTAC PROTAC PROTAC->TernaryComplex binds E3 E3 Ubiquitin Ligase E3->TernaryComplex binds Ub_POI Poly-ubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Degraded Protein Fragments Proteasome->Degraded

Caption: Mechanism of action of a PROTAC.

PROTAC_Synthesis_Workflow Start Starting Materials: - Warhead-NH2 - this compound - E3 Ligand-COOH Coupling1 Step 1: First Amide Coupling (HATU, DIPEA, DMF) Start->Coupling1 Intermediate1 Intermediate: Warhead-PEG1-C2-Boc Coupling1->Intermediate1 Deprotection Step 2: Boc Deprotection (TFA, DCM) Intermediate1->Deprotection Intermediate2 Intermediate: Warhead-PEG1-C2-NH2.TFA Deprotection->Intermediate2 Coupling2 Step 3: Second Amide Coupling (HATU, DIPEA, DMF) Intermediate2->Coupling2 FinalPROTAC Final PROTAC Coupling2->FinalPROTAC Purification Purification (Prep-HPLC) FinalPROTAC->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis

Caption: General workflow for PROTAC synthesis.

Troubleshooting_Yield Start Low PROTAC Yield CheckStep Identify problematic step (LC-MS analysis of each step) Start->CheckStep Coupling1 Low yield in 1st Coupling? CheckStep->Coupling1 Deprotection Incomplete Boc Deprotection? CheckStep->Deprotection Coupling2 Low yield in 2nd Coupling? CheckStep->Coupling2 Purification Loss during Purification? CheckStep->Purification Sol_Coupling1 Optimize coupling reagents, stoichiometry, and reaction time. Check reactant solubility. Coupling1->Sol_Coupling1 Yes Sol_Deprotection Use stronger acidic conditions or longer reaction time. Consider alternative methods. Deprotection->Sol_Deprotection Yes Sol_Coupling2 Ensure complete neutralization of TFA salt. Address steric hindrance. Coupling2->Sol_Coupling2 Yes Sol_Purification Use RP-HPLC. Consider alternative stationary phases or eluent modifiers. Purification->Sol_Purification Yes

Caption: Troubleshooting decision tree for low PROTAC yields.

References

Challenges in working with Acid-PEG1-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acid-PEG1-C2-Boc. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile linker in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule containing a carboxylic acid, a single polyethylene glycol (PEG) unit, a two-carbon (C2) spacer, and a tert-butyloxycarbonyl (Boc) protected amine.[1][2][3][4] It is commonly used as a building block in the synthesis of more complex molecules, particularly in the field of drug development. Its primary application is as a linker in the creation of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are novel therapeutic agents that utilize the cell's own protein degradation machinery to eliminate target proteins.[5][6]

Q2: What are the key advantages of using a PEG linker like this compound?

A2: Polyethylene glycol (PEG) linkers offer several benefits in bioconjugation and drug delivery.[7][8] These advantages include:

  • Improved Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs.[7][8][9][10]

  • Enhanced Stability: PEGylation can protect molecules from enzymatic degradation and improve their overall stability.[7][8][9][10]

  • Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system, potentially reducing immune responses.[7][9][11]

  • Tunable Properties: The length of the PEG chain can be varied to precisely control the spacing and flexibility between the two ends of the linker, which can be critical for the biological activity of the final conjugate.[7][12]

Q3: How should I properly store and handle this compound?

A3: Proper storage and handling are crucial to maintain the integrity of the reagent. For long-term storage, it is recommended to store the compound in its pure form at -20°C for up to three years.[2][4] For shorter periods, storage at 4°C for up to two years is also acceptable.[2][4] If the compound is in a solvent, it should be stored at -80°C for up to six months or at -20°C for up to one month.[5][6][13] It is important to protect the compound from moisture.[5] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[14]

Troubleshooting Guide

This section addresses common challenges that may arise when working with this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield in Coupling Reaction Inactive Reagents: The coupling reagents (e.g., EDC, HATU) may have degraded due to improper storage or handling.Use fresh, high-quality coupling reagents. Ensure they are stored under the recommended anhydrous conditions.
Suboptimal Reaction Conditions: The pH of the reaction mixture may not be optimal for the coupling reaction.Optimize the reaction pH. For EDC/NHS chemistry, a pH range of 4.5-7.2 is generally recommended.
Steric Hindrance: The functional groups on your molecule of interest may be sterically hindered, preventing efficient coupling.Consider using a longer PEG linker to increase the distance between the reactive groups.[12]
Incomplete Boc Deprotection Insufficient Acid Strength or Concentration: The acidic conditions used for deprotection may not be strong enough to completely remove the Boc group.Use a stronger acid or a higher concentration of the acid. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent for Boc deprotection.[15][]
Reaction Time Too Short: The deprotection reaction may not have been allowed to proceed for a sufficient amount of time.Increase the reaction time and monitor the progress of the reaction using an appropriate analytical technique such as TLC or LC-MS.
Difficulty Dissolving this compound Inappropriate Solvent: The chosen solvent may not be suitable for dissolving the compound.This compound is a liquid and should be readily soluble in common organic solvents like DMSO and DMF.[2][4] If working with a similar but solid PEG linker, ensure you are using a compatible solvent.
Side Product Formation Reaction with Buffer Components: Amine-containing buffers (e.g., Tris, glycine) can compete with the desired reaction when using amine-reactive crosslinkers.[17]Use non-amine-containing buffers such as PBS or MES for your coupling reactions.
Alkylation during Boc Deprotection: The t-butyl cation generated during acidic Boc deprotection can alkylate nucleophilic sites on the substrate.[18]Add a scavenger, such as triethylsilane or anisole, to the deprotection reaction to trap the t-butyl cation.[18]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Rotary evaporator

  • Round bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon). A common concentration is 0.1-0.2 M.

  • Slowly add TFA to the solution while stirring. A typical ratio is 20-50% TFA in DCM (v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.

  • The resulting deprotected product can be used directly in the next step or purified further if necessary.

Protocol 2: Amide Coupling Reaction with the Carboxylic Acid Terminus

This protocol outlines the coupling of the carboxylic acid group of this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) (optional, but recommended for EDC)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if the amine is a salt)

  • Nitrogen or Argon gas

  • Round bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in anhydrous DMF or DCM in a round bottom flask under an inert atmosphere.

  • Add 1.1-1.5 equivalents of EDC and 1.1-1.5 equivalents of NHS to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing molecule in anhydrous DMF or DCM. If the amine is a hydrochloride or other salt, add 1.5-2.0 equivalents of a non-nucleophilic base like TEA or DIPEA.

  • Slowly add the amine solution to the activated this compound solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be filtered to remove any precipitated urea byproduct (if DCC is used). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.

Visualizations

Experimental Workflow: PROTAC Synthesis using this compound

PROTAC_Synthesis_Workflow cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Coupling to Ligand 1 (E3 Ligase Binder) cluster_2 Step 3: Coupling to Ligand 2 (Target Protein Binder) start This compound product1 Amine-PEG1-C2-Acid start->product1 Deprotection reagent1 TFA, DCM product2 Ligand 1-PEG1-C2-Acid product1->product2 Amide Coupling ligand1 Ligand 1 (with Amine) reagent2 EDC, NHS final_product PROTAC Molecule product2->final_product Amide Coupling ligand2 Ligand 2 (with Amine) reagent3 HATU, DIPEA

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Logical Relationship: Troubleshooting Decision Tree

Troubleshooting_Decision_Tree start Low Reaction Yield? check_reagents Are coupling reagents fresh? start->check_reagents Yes check_conditions Is the reaction pH optimal? check_reagents->check_conditions Yes use_fresh Use fresh reagents check_reagents->use_fresh No check_sterics Potential steric hindrance? check_conditions->check_sterics Yes optimize_ph Optimize reaction pH check_conditions->optimize_ph No longer_linker Consider a longer PEG linker check_sterics->longer_linker Yes

Caption: A decision tree for troubleshooting low yield in coupling reactions.

References

Technical Support Center: Purification of PROTACs Containing the Acid-PEG1-C2-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of PROTACs (Proteolysis Targeting Chimeras) that incorporate the Acid-PEG1-C2-Boc linker.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of PROTACs synthesized using the this compound linker.

Issue Possible Cause Recommended Solution
1. Incomplete Boc Deprotection Insufficient acid strength or concentration. Inadequate reaction time or temperature. Steric hindrance from the PROTAC structure.- Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, from 20% to 50%. - Extend the reaction time and monitor progress using LC-MS. - Consider using a stronger acid system like 4M HCl in 1,4-dioxane.
2. Presence of Multiple Impurities in Crude Product - Incomplete amide coupling reaction. - Side reactions during Boc deprotection. - Degradation of the PROTAC molecule.- Ensure complete activation of the carboxylic acid on your protein of interest (POI) ligand before adding the deprotected linker. Use coupling agents like HATU. - Use scavengers during Boc deprotection to prevent side reactions. - Purify the crude product immediately after synthesis to minimize degradation.
3. Difficulty in Separating PROTAC from Starting Materials by Flash Chromatography - Similar polarities of the desired product and unreacted starting materials or byproducts.- Optimize the solvent gradient. A shallow gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) can improve separation on silica gel. - Consider using reverse-phase flash chromatography with a C18 column and a water/acetonitrile gradient.
4. Poor Peak Shape or Resolution in RP-HPLC - Inappropriate mobile phase additives. - Suboptimal gradient conditions. - Column overloading.- Add 0.1% TFA to both water and acetonitrile mobile phases to improve peak shape. - Optimize the gradient slope; a shallower gradient can improve the resolution of closely eluting peaks. - Reduce the amount of sample injected onto the column.
5. Low Yield of Purified PROTAC - Loss of product during aqueous workup due to the PEG linker's hydrophilicity. - Adsorption of the product onto the silica gel during flash chromatography. - Degradation during purification.- Saturate the aqueous phase with sodium chloride (brine wash) to reduce the solubility of the PROTAC and improve extraction into the organic layer. - Pre-treat the silica gel with a small amount of triethylamine in the eluent to minimize adsorption. - Perform purification steps at lower temperatures if the PROTAC is found to be unstable.

Frequently Asked Questions (FAQs)

Q1: What is the first step in the synthesis of a PROTAC using the this compound linker?

The initial step is the deprotection of the Boc (tert-butoxycarbonyl) group from the linker to expose the primary amine. This is typically achieved by treating the linker with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The resulting amine is then ready for coupling with the carboxylic acid of your protein of interest (POI) ligand.[1]

Q2: How can I monitor the progress of the Boc deprotection and the final amide coupling reaction?

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective technique to monitor both reactions.[1] For the deprotection step, you should observe the disappearance of the starting material's mass peak and the appearance of a new peak corresponding to the deprotected amine. For the coupling reaction, you will monitor the consumption of the POI ligand and the deprotected linker, and the emergence of the desired PROTAC mass peak.

Q3: What are the recommended purification methods for PROTACs containing the this compound linker?

A two-step purification process is often employed:

  • Flash Column Chromatography: This is used for the initial purification of the crude product. Normal-phase silica gel is common, with a gradient of methanol in dichloromethane as the eluent.[1]

  • Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving high purity, RP-HPLC with a C18 column is the standard method. A gradient of acetonitrile in water, both containing 0.1% TFA, is typically used.[2]

Q4: What are some common impurities I might encounter?

Common impurities can include:

  • Unreacted starting materials (the POI ligand and the linker).

  • The Boc-protected PROTAC (if deprotection was incomplete before coupling).

  • Side products from the coupling reaction (e.g., from reactions with other functional groups on your ligands).

  • Degradation products of the final PROTAC.

Q5: How does the PEG component of the linker affect purification?

The polyethylene glycol (PEG) unit increases the hydrophilicity of the PROTAC molecule.[3][4] This can sometimes make extraction from aqueous solutions during workup more challenging. It can also influence the retention time during reverse-phase chromatography.

Experimental Workflow and Protocols

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a PROTAC using the this compound linker.

PROTAC Synthesis and Purification Workflow PROTAC Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Boc_Deprotection Boc Deprotection of Linker Amide_Coupling Amide Coupling with POI Ligand Boc_Deprotection->Amide_Coupling Deprotected Linker Workup Aqueous Workup and Extraction Amide_Coupling->Workup Crude PROTAC Flash_Chromatography Flash Column Chromatography Workup->Flash_Chromatography Crude Product RP_HPLC Preparative RP-HPLC Flash_Chromatography->RP_HPLC Partially Purified PROTAC LCMS_Analysis LC-MS Analysis RP_HPLC->LCMS_Analysis Purity Check NMR_Analysis NMR Spectroscopy RP_HPLC->NMR_Analysis Structure Confirmation Final_Characterization Final Product Characterization LCMS_Analysis->Final_Characterization NMR_Analysis->Final_Characterization

Caption: A general workflow for PROTAC synthesis and purification.

Detailed Experimental Protocols

1. Boc Deprotection of this compound Linker

  • Reagents: this compound linker, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the this compound linker in DCM.

    • Add TFA to the solution (typically 20-50% v/v) at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The resulting amine TFA salt is often used directly in the next step.[1]

2. Amide Coupling to Protein of Interest (POI) Ligand

  • Reagents: POI ligand with a terminal carboxylic acid, deprotected linker amine salt, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), Anhydrous DMF (N,N-Dimethylformamide).

  • Procedure:

    • Dissolve the POI ligand in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the deprotected linker amine salt (1.1 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.[1]

3. Purification by Flash Column Chromatography

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

  • Procedure:

    • Concentrate the reaction mixture after aqueous workup.

    • Adsorb the crude product onto a small amount of silica gel.

    • Load the adsorbed material onto a pre-packed silica gel column.

    • Elute the column with the specified gradient, collecting fractions.

    • Analyze the fractions by TLC or LC-MS to identify those containing the desired PROTAC.

    • Combine and concentrate the pure fractions.

4. Purification by Preparative RP-HPLC

  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Procedure:

    • Dissolve the partially purified PROTAC in a suitable solvent (e.g., DMSO or a small amount of the mobile phase).

    • Inject the sample onto the preparative C18 column.

    • Run a linear gradient of Mobile Phase B into Mobile Phase A (e.g., 10% to 90% B over 30 minutes).

    • Collect fractions based on the UV chromatogram.

    • Analyze the collected fractions by LC-MS to confirm the presence and purity of the desired PROTAC.

    • Combine the pure fractions and lyophilize to obtain the final product.[2]

Quantitative Data Summary

The following table presents representative data for the synthesis and purification of a hypothetical PROTAC, which can serve as a benchmark for researchers. Actual results will vary depending on the specific POI ligand and reaction conditions.

Parameter Value Method of Determination
Crude Product Purity 40-60%LC-MS
Purity after Flash Chromatography 70-85%LC-MS
Final Purity after RP-HPLC >95%RP-HPLC
Overall Yield 15-30%Gravimetric

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the logical relationship in the purification and analysis workflow.

Purification and Analysis Logic Purification and Analysis Logic Crude_Product Crude PROTAC Mixture Flash_Chromatography Flash Chromatography Crude_Product->Flash_Chromatography Partially_Pure Partially Purified PROTAC Flash_Chromatography->Partially_Pure RP_HPLC Preparative RP-HPLC Partially_Pure->RP_HPLC Highly_Pure Highly Pure PROTAC RP_HPLC->Highly_Pure LCMS_Analysis LC-MS Analysis Highly_Pure->LCMS_Analysis Purity Verification NMR_Spectroscopy NMR Spectroscopy Highly_Pure->NMR_Spectroscopy Structural Confirmation Final_Product Characterized PROTAC LCMS_Analysis->Final_Product NMR_Spectroscopy->Final_Product

Caption: Logical flow of PROTAC purification and analysis.

References

Technical Support Center: Optimizing PROTAC Activity Through Linker Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges related to PROTAC linker flexibility during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My PROTAC shows weak or no degradation of the target protein. Could the linker be the issue?

A1: Yes, suboptimal linker design is a common reason for poor PROTAC efficacy. Several factors related to the linker could be at play:

  • Linker too short: A short linker may cause steric hindrance, preventing the formation of a stable ternary complex between the target protein and the E3 ligase.[]

  • Linker too long: An excessively long linker can lead to unproductive binding modes where the target protein and E3 ligase are not oriented correctly for efficient ubiquitination.[][2] This can also increase the likelihood of a "hook effect," where binary complexes (PROTAC-target or PROTAC-E3 ligase) are favored over the productive ternary complex.[2][3][4]

  • Inappropriate flexibility:

    • Too flexible: Highly flexible linkers, like long alkyl or PEG chains, can have a high entropic penalty upon binding, which can destabilize the ternary complex.[2] They can also be more susceptible to metabolism.[2]

    • Too rigid: Rigid linkers, such as those containing aromatic rings or cyclic structures, might not allow for the necessary conformational adjustments required to form a productive ternary complex.[2][5]

Troubleshooting Steps:

  • Synthesize a linker length series: Create a set of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain carbons) to empirically determine the optimal length.[6][7][8]

  • Vary linker rigidity: If a flexible linker isn't working, try incorporating rigid elements like piperazine or phenyl rings.[5] Conversely, if a rigid linker is failing, a more flexible one might be necessary to achieve a productive conformation.[5]

  • Check attachment points: Ensure the linker is attached to a solvent-exposed region of both the target-binding ligand and the E3 ligase ligand, so as not to disrupt their binding to their respective proteins.[2]

Q2: I'm observing a "hook effect" with my PROTAC. How can linker design help mitigate this?

A2: The "hook effect" occurs at high PROTAC concentrations where the formation of binary complexes dominates over the formation of the productive ternary complex, leading to reduced degradation.[4] Linker design can influence this phenomenon. A linker that is too long or flexible might contribute to the hook effect by allowing for more non-productive binding events.[2][3] Optimizing the linker to promote positive cooperativity in ternary complex formation can help lessen the hook effect.[9][10]

Troubleshooting Steps:

  • Optimize linker length: A systematic study of linker length can identify a "sweet spot" that maximizes ternary complex formation and minimizes the formation of binary complexes.[9]

  • Biophysical analysis: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the cooperativity of ternary complex formation.[11][12] A linker that promotes positive cooperativity (where the binding of one protein increases the affinity for the other) can lead to a more stable ternary complex and potentially a reduced hook effect.[9][10]

Q3: My PROTAC has poor cell permeability and bioavailability. How can the linker's chemical composition be modified to improve this?

A3: The linker's chemical properties significantly impact the overall physicochemical properties of the PROTAC.

  • High lipophilicity: Long alkyl chains can increase lipophilicity, which may negatively affect solubility and bioavailability.[2]

  • High polar surface area: Very hydrophilic linkers, such as long PEG chains, can increase the polar surface area, which may reduce cell permeability.[]

Troubleshooting Steps:

  • Incorporate polar groups: To improve solubility, consider incorporating polar functional groups like ethers or amides into the linker.[2]

  • Balance hydrophilicity and lipophilicity: The "chameleon effect" has been observed with some flexible linkers, where they can adopt different conformations in different environments (e.g., more compact and less polar in a cell membrane).[2] A balance is key.

  • Use of specific motifs: Incorporating structures like piperazine or piperidine can improve both rigidity and pharmacokinetic properties.[][13]

Quantitative Data Summary

The length and composition of the linker are critical for PROTAC potency. Below is a summary of data for a series of BRD4-targeting PROTACs with varying polyethylene glycol (PEG) linker lengths.

PROTAC CompoundLinker CompositionDC50 (nM) [a]Dmax (%)
PROTAC 1 JQ1-PEG2-VHL15075
PROTAC 2 JQ1-PEG3-VHL5090
PROTAC 3 JQ1-PEG4-VHL25>95
PROTAC 4 JQ1-PEG5-VHL8085
PROTAC 5 JQ1-PEG6-VHL20070

Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[14]

This table is a representative example based on published data illustrating the structure-activity relationship of linker length on PROTAC efficacy.[14]

Experimental Protocols

1. Western Blot for Target Protein Degradation

This is a fundamental technique to quantify PROTAC efficacy by measuring the reduction in target protein levels.[15]

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.[16]

    • Prepare serial dilutions of your PROTAC in fresh culture medium. A vehicle control (e.g., DMSO) should be included.[16]

    • Treat cells with the PROTAC dilutions or vehicle control for a specified time (e.g., 16-24 hours).[16]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.[16]

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[16]

    • Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[16]

    • Block the membrane with 5% non-fat milk or BSA in TBST.[16]

    • Incubate with a primary antibody specific to your target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash and incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[15]

2. Ternary Complex Formation Assays

These assays are crucial for understanding the biophysical properties of the PROTAC-induced interaction between the target protein and the E3 ligase.[11]

  • Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI):

    • Immobilize one of the proteins (e.g., the E3 ligase) on a sensor chip.

    • Flow the other protein (the target) over the chip in the presence and absence of the PROTAC.

    • The binding events are measured in real-time, providing kinetic data (kon, koff) and affinity (KD).[11][17]

    • These assays can also be used to determine cooperativity.[11]

  • Isothermal Titration Calorimetry (ITC):

    • One protein and the PROTAC are placed in the sample cell, and the other protein is titrated in.

    • The heat changes upon binding are measured to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[11][17]

3. In-Cell Ubiquitination Assay

This assay directly measures the ubiquitination of the target protein, a key step in the PROTAC mechanism of action.[18]

  • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

  • Lyse the cells under denaturing conditions.

  • Immunoprecipitate the target protein using a specific antibody.

  • Perform a Western blot on the immunoprecipitated sample using an anti-ubiquitin antibody to detect the polyubiquitin chains on the target protein.[18]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC Mechanism of Action.

Troubleshooting_Workflow cluster_1 Troubleshooting Poor PROTAC Activity Start Weak/No Degradation Check_Linker Is Linker Optimal? Start->Check_Linker Vary_Length Synthesize & Test Linker Length Series Check_Linker->Vary_Length No Vary_Flexibility Synthesize & Test Linker Flexibility Variants (Rigid vs. Flexible) Check_Linker->Vary_Flexibility No Check_Attachment Verify Linker Attachment Points Check_Linker->Check_Attachment No Biophysical_Assays Perform Biophysical Assays (SPR, ITC) to Assess Ternary Complex Formation Vary_Length->Biophysical_Assays Vary_Flexibility->Biophysical_Assays Check_Attachment->Biophysical_Assays Biophysical_Assays->Vary_Length Negative Result Successful_Degradation Successful Degradation Biophysical_Assays->Successful_Degradation Positive Result

Caption: Linker Optimization Workflow.

Ubiquitin_Proteasome_System cluster_2 Ubiquitin-Proteasome System (UPS) E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Forms Complex PolyUb_Substrate Polyubiquitinated Substrate E3->PolyUb_Substrate Ub Transfer to Substrate Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 Substrate Substrate Protein Substrate->E3 Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The Ubiquitin-Proteasome Pathway.

References

Technical Support Center: Troubleshooting Stability Issues with Acid-PEG1-C2-Boc Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting stability issues encountered with PROTACs synthesized using the Acid-PEG1-C2-Boc linker. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges, offering detailed experimental protocols and data interpretation to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the potential points of instability in a PROTAC constructed with an this compound linker?

The this compound linker introduces several functionalities that can be susceptible to chemical or metabolic degradation. The primary points of potential instability are:

  • The Linkage Formed by the "Acid" Group: The carboxylic acid will form a linkage, typically an amide or an ester bond, to connect to either the target protein ligand or the E3 ligase ligand. Ester bonds are more susceptible to hydrolysis by esterases than amide bonds.

  • PEG1 Moiety: The single polyethylene glycol (PEG) unit, while intended to improve solubility, contains ether linkages that can be sites of oxidative metabolism by cytochrome P450 enzymes, leading to O-dealkylation.[1]

  • C2-Alkyl Chain: The ethyl spacer is generally considered metabolically more stable than longer, more flexible alkyl chains. However, it can still be a site for enzymatic oxidation.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a protecting group for an amine. While generally stable under basic and nucleophilic conditions, it is labile to acidic conditions.[2][] Premature deprotection during synthesis or formulation can lead to undesired side reactions.

Q2: My PROTAC shows good in vitro degradation but has poor in vivo efficacy. Could this be a stability issue?

Yes, a discrepancy between in vitro and in vivo results is often indicative of metabolic instability.[1] Your PROTAC may be stable in cell culture media but is rapidly metabolized in vivo, leading to a short half-life and reduced exposure to the target tissue. The ether linkage of the PEG moiety and the linkage formed by the "acid" group are common sites for metabolic degradation.[1][4]

Q3: I am observing multiple peaks during LC-MS analysis of my purified PROTAC. What could be the cause?

Multiple peaks could indicate degradation of your PROTAC. Potential causes related to the this compound linker include:

  • Hydrolysis: If your PROTAC contains an ester linkage, it may be susceptible to hydrolysis, especially if exposed to acidic or basic conditions during purification or storage.

  • Premature Boc Deprotection: If the Boc group is unintentionally removed, the resulting free amine can be reactive, potentially leading to the formation of adducts or other impurities.

  • Oxidation: The PEG moiety can be susceptible to oxidation, leading to the formation of various byproducts.

Q4: How can I improve the stability of my PROTAC containing an this compound linker?

To enhance stability, consider the following strategies:

  • Amide vs. Ester Linkage: If you are using an ester linkage, switching to a more stable amide bond can reduce susceptibility to hydrolysis.

  • Linker Modification: While maintaining the core structure, you could consider replacing the PEG moiety with a more rigid, metabolically stable group like a piperazine or a triazole.[1] However, this will alter the linker's properties and may impact ternary complex formation.

  • Formulation Optimization: For in vivo studies, optimizing the formulation can protect the PROTAC from premature degradation.[]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving stability issues with your this compound containing PROTAC.

Problem 1: Low or No Target Degradation in Cellular Assays
Possible Cause Troubleshooting Steps
PROTAC Instability in Media 1. Assess PROTAC stability in cell culture media: Incubate the PROTAC in media for the duration of your experiment (e.g., 24 hours) and analyze by LC-MS/MS to check for degradation. 2. Compare fresh vs. aged PROTAC: Run your degradation assay with a freshly prepared PROTAC solution and one that has been stored to see if activity decreases over time.
Poor Cell Permeability 1. Perform a cellular uptake assay: Use LC-MS/MS to quantify the intracellular concentration of your PROTAC. 2. Modify the linker: While challenging with a pre-defined linker, future designs could incorporate moieties known to improve permeability.[6]
Inefficient Ternary Complex Formation 1. Run biophysical assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity of your PROTAC to the target protein and E3 ligase, and to assess ternary complex formation.[7]
Problem 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Steps
PROTAC Degradation During Storage 1. Verify storage conditions: The this compound linker should be stored at -20°C or -80°C.[8] Ensure your final PROTAC is stored under appropriate conditions (typically frozen in an anhydrous solvent). 2. Aliquot your PROTAC: Avoid multiple freeze-thaw cycles by storing your PROTAC in single-use aliquots.
Variability in Experimental Setup 1. Standardize protocols: Ensure consistent cell densities, incubation times, and reagent concentrations across all experiments. 2. Use internal controls: Include a positive control (a known stable PROTAC for the same target) and a negative control in your experiments.

Experimental Protocols

Protocol 1: In Vitro PROTAC Stability Assay using LC-MS/MS

Objective: To assess the chemical stability of the PROTAC in a relevant biological matrix (e.g., cell culture media, plasma).

Materials:

  • Your PROTAC stock solution (e.g., 10 mM in DMSO)

  • Cell culture media (e.g., DMEM with 10% FBS) or plasma

  • Acetonitrile with 0.1% formic acid (for protein precipitation)

  • LC-MS/MS system

Procedure:

  • Spike your PROTAC into the biological matrix to a final concentration of 1 µM.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the sample.

  • Add 3 volumes of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and analyze by LC-MS/MS to quantify the remaining parent PROTAC.

  • Plot the percentage of remaining PROTAC against time to determine the half-life (t½).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that the PROTAC is entering the cells and binding to the target protein.

Materials:

  • Cells expressing the target protein

  • Your PROTAC

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Western blot reagents

Procedure:

  • Treat cells with your PROTAC at various concentrations and a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellets in PBS.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thawing.

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant and analyze the amount of soluble target protein by Western blot.

  • A stable PROTAC-target complex will increase the thermal stability of the protein, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Visualizations

cluster_linker This compound Linker Structure Acid Carboxylic Acid (Forms Amide/Ester) PEG1 PEG Unit (Solubility, Flexibility) Acid->PEG1 C2 Ethyl Chain (Spacer) PEG1->C2 Boc Boc-Protected Amine (Synthetic Handle) C2->Boc

Caption: Chemical components of the this compound PROTAC linker.

cluster_workflow Troubleshooting Workflow for PROTAC Instability start Poor PROTAC Performance check_stability Assess Chemical Stability (LC-MS/MS in media) start->check_stability stable PROTAC is Stable check_stability->stable Yes unstable PROTAC is Unstable check_stability->unstable No check_permeability Evaluate Cell Permeability (Cellular Uptake Assay) permeable PROTAC is Permeable check_permeability->permeable Yes impermeable PROTAC is Impermeable check_permeability->impermeable No check_engagement Confirm Target Engagement (CETSA) engages Target Engagement Confirmed check_engagement->engages Yes no_engagement No Target Engagement check_engagement->no_engagement No stable->check_permeability optimize_storage Optimize Storage & Formulation unstable->optimize_storage permeable->check_engagement redesign_linker Redesign Linker impermeable->redesign_linker no_engagement->redesign_linker

Caption: A logical workflow for troubleshooting PROTAC stability issues.

cluster_pathway Potential Degradation Pathways PROTAC PROTAC with This compound Linker hydrolysis Hydrolysis (if Ester Linkage) PROTAC->hydrolysis oxidation Oxidative Metabolism (PEG Moiety) PROTAC->oxidation deprotection Acid-mediated Boc Deprotection PROTAC->deprotection degraded1 Inactive Metabolites hydrolysis->degraded1 degraded2 Inactive Metabolites oxidation->degraded2 degraded3 Reactive Amine deprotection->degraded3

Caption: Potential chemical and metabolic degradation pathways for the PROTAC.

References

Technical Support Center: Alternative Solvents for Acid-PEG1-C2-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing alternative solvents in reactions involving Acid-PEG1-C2-Boc. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate smoother and more environmentally friendly experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions involving the this compound linker?

A1: The two primary reactive sites on the this compound linker are the terminal carboxylic acid and the Boc-protected amine. Therefore, the most common reactions are:

  • Amide bond formation: The carboxylic acid can be coupled with a primary or secondary amine using standard coupling reagents like EDC/NHS.

  • Boc deprotection: The tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions to yield a free amine, which is then available for subsequent conjugation.

Q2: Why should I consider alternative solvents to DCM and DMF for these reactions?

A2: While Dichloromethane (DCM) and Dimethylformamide (DMF) are common solvents for these reactions, there is a growing need to replace them due to safety and environmental concerns. Many alternative solvents, often referred to as "greener" solvents, can offer comparable or even superior performance in terms of reaction efficiency and product purity, while being less hazardous.

Q3: What are some recommended alternative solvents for this compound reactions?

A3: Several alternative solvents have shown promise for reactions with PEGylated molecules. These include:

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Dimethyl Sulfoxide (DMSO)

  • Binary mixtures such as DMSO/Ethyl Acetate (EtOAc)

The choice of solvent will depend on the specific reaction, the properties of the other reactants, and the desired reaction conditions.

Q4: How does the choice of solvent affect my reaction?

A4: The solvent plays a crucial role in several aspects of the reaction:

  • Solubility: Ensuring all reactants are fully dissolved is critical for reaction efficiency.

  • Reaction Rate: The polarity and aprotic/protic nature of the solvent can influence the rate of reaction.

  • Side Reactions: The choice of solvent can help to minimize unwanted side reactions.

  • Work-up and Purification: Selecting a solvent with an appropriate boiling point and miscibility properties can simplify the post-reaction work-up and purification process.

Q5: Is the Boc protecting group stable in the recommended alternative solvents?

A5: The Boc group is generally stable in a wide range of anhydrous aprotic solvents such as acetonitrile, THF, 2-MeTHF, and DMSO under neutral or basic conditions.[1] Instability is primarily observed under acidic conditions, which are required for its removal.[1]

Data Presentation

Table 1: General Solubility of Short Functionalized PEG Linkers in Alternative Solvents
SolventPolarity (Dielectric Constant)General Solubility of Functionalized PEGsNotes
Acetonitrile (ACN)37.5GoodA good alternative for coupling reactions, especially with PEG-based resins.[2]
Tetrahydrofuran (THF)7.6GoodOften used for peptide couplings in solution phase.[3]
2-Methyltetrahydrofuran (2-MeTHF)6.2Moderate to GoodA greener alternative to THF, compatible with many coupling reagents.[4]
Dimethyl Sulfoxide (DMSO)47ExcellentHigh polarity ensures good solubility for a wide range of reactants.[5]
Ethyl Acetate (EtOAc)6.0ModerateOften used in binary mixtures with more polar solvents like DMSO.[4]

Experimental Protocols

Protocol 1: Solution-Phase EDC/NHS Coupling of this compound in Acetonitrile (ACN)

This protocol describes the coupling of the carboxylic acid moiety of this compound to a primary amine-containing molecule (R-NH2) in acetonitrile.

Materials:

  • This compound

  • Amine-containing molecule (R-NH2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Acetonitrile (ACN)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, as a non-nucleophilic base)

  • Reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous ACN.

  • Activation: Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: In a separate flask, dissolve the amine-containing molecule (R-NH2) (1 equivalent) in anhydrous ACN. If the amine is in the form of a salt (e.g., HCl or TFA salt), add 1-2 equivalents of a non-nucleophilic base like DIPEA or TEA.

  • Reaction: Add the solution of the amine-containing molecule to the activated this compound solution.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique such as TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography.

Protocol 2: Boc Deprotection of a PEG-Linker Conjugate in a Dioxane/Methanol Mixture

This protocol describes the removal of the Boc protecting group from a molecule conjugated with this compound using HCl in a dioxane/methanol mixture.

Materials:

  • Boc-protected PEG-conjugate

  • 4M HCl in Dioxane

  • Methanol

  • Reaction vessel

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG-conjugate in a minimal amount of methanol.

  • Deprotection: Add 4M HCl in dioxane to the solution. The volume of the HCl/dioxane solution should be sufficient to ensure complete deprotection.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by TLC or LC-MS. The reaction is typically complete within 1-4 hours. The disappearance of the starting material and the appearance of a more polar product (the free amine) can be observed.

  • Work-up:

    • Precipitation: Once the reaction is complete, the deprotected product (as the HCl salt) can often be precipitated by the addition of cold diethyl ether.

    • Isolation: Collect the precipitate by filtration or centrifugation, wash with diethyl ether, and dry under vacuum.

    • Neutralization (Optional): If the free amine is required, the HCl salt can be dissolved in a suitable organic solvent and neutralized by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The organic layer is then dried and concentrated.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation in EDC/NHS Coupling 1. Inactive EDC or NHS due to moisture. 2. Suboptimal pH for activation or coupling. 3. Presence of primary amines in buffers (if used). 4. Poor solubility of reactants.1. Use fresh, anhydrous reagents and solvents. Allow reagents to warm to room temperature before opening to prevent condensation. 2. For aqueous/organic mixtures, ensure the pH for activation is between 4.5-6.0 and for coupling is 7.2-8.0.[6] 3. Use non-amine containing buffers if an aqueous system is necessary. 4. Try a different solvent or a co-solvent system (e.g., DMSO/EtOAc) to improve solubility. Gentle heating or sonication may also help.
Incomplete Boc Deprotection 1. Insufficient acid strength or concentration. 2. Inadequate reaction time or temperature. 3. Steric hindrance.1. Increase the concentration of the acid or use a stronger acid system. 2. Extend the reaction time and monitor progress. Gentle heating may be required for some substrates. 3. For sterically hindered substrates, longer reaction times or slightly elevated temperatures may be necessary.
Formation of Side Products in EDC/NHS Coupling 1. Formation of N-acylurea byproduct. 2. Self-coupling of the amine-containing molecule if it also possesses a carboxylic acid.1. The use of NHS or Sulfo-NHS minimizes the formation of this byproduct. 2. Perform a two-step coupling procedure where the this compound is activated first, and any excess EDC is quenched or removed before adding the amine-containing molecule.
Formation of Side Products during Boc Deprotection Alkylation of nucleophilic residues by the tert-butyl cation generated during deprotection.Add a scavenger such as anisole or thioanisole to the reaction mixture to trap the tert-butyl cation.[7]
Difficulty in Product Purification 1. Similar polarity of starting materials and product. 2. Presence of urea byproducts from EDC.1. Optimize your chromatographic conditions (e.g., gradient, solvent system). 2. Most urea byproducts can be removed by an aqueous wash if the product is soluble in an immiscible organic solvent.

Mandatory Visualization

experimental_workflow cluster_coupling Amide Coupling in Acetonitrile cluster_deprotection Boc Deprotection A Dissolve this compound in Anhydrous ACN B Add EDC and NHS (Activation) A->B D Combine Activated PEG and Amine Solution B->D C Dissolve Amine (R-NH2) in Anhydrous ACN C->D E Monitor Reaction (TLC or LC-MS) D->E F Work-up and Purification E->F G Dissolve Boc-PEG-Conjugate in Methanol H Add 4M HCl in Dioxane G->H I Monitor Reaction (TLC or LC-MS) H->I J Precipitate with Diethyl Ether I->J K Isolate and Dry Product J->K

Caption: Experimental workflows for amide coupling and Boc deprotection of this compound.

troubleshooting_logic node_sol node_sol start Low Product Yield? q1 Incomplete Reaction? start->q1 Yes q2 Side Products Observed? start->q2 No q1->q2 No sol1 Check Reagent Activity (Use Fresh EDC/NHS) Increase Reaction Time/Temp q1->sol1 Yes sol2 Add Scavengers (Deprotection) Optimize Coupling pH q2->sol2 Yes sol3 Optimize Purification Method q2->sol3 No

References

Validation & Comparative

A Comparative Guide to Acid-PEG1-C2-Boc and Other PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced therapeutics, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the role of the linker molecule is paramount. It is not merely a spacer but a critical component that dictates the efficacy, stability, and pharmacokinetic profile of the entire construct. This guide provides a detailed comparison of Acid-PEG1-C2-Boc, a short-chain polyethylene glycol (PEG) linker, with other commonly employed PEG linkers, supported by representative experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to PEG Linkers in Advanced Therapeutics

Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation due to their unique properties. They are hydrophilic, biocompatible, and can enhance the solubility and stability of conjugated molecules.[1][2][3][4] In PROTACs, the linker connects a target protein-binding ligand to an E3 ligase-recruiting moiety, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein.[5][6] The length, flexibility, and chemical composition of the PEG linker are critical factors that influence the stability of this ternary complex and, consequently, the degradation efficiency of the target protein.[6][7]

Profile of this compound

This compound is a heterobifunctional linker featuring a single ethylene glycol unit. Its structure includes a carboxylic acid group for conjugation to an amine-containing molecule and a Boc-protected amine, which can be deprotected to react with another molecule. This short-chain linker is particularly relevant in the design of PROTACs where precise spatial control between the target protein and the E3 ligase is crucial.

Comparison of this compound with Other PEG Linkers

The choice of a PEG linker is a critical optimization parameter in the development of PROTACs and other drug conjugates. The performance of a linker is typically evaluated based on its impact on the degradation of the target protein (for PROTACs), as well as its influence on the overall physicochemical properties of the molecule.

Performance in Protein Degradation

The efficacy of a PROTAC is often quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The length of the PEG linker plays a pivotal role in these parameters. While direct comparative data for this compound is not extensively available in peer-reviewed literature, we can infer its performance based on studies of PROTACs with structurally similar short-chain PEG linkers.

Generally, a linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to a non-productive complex where ubiquitination is inefficient.[6] The optimal linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical determination.[6][8]

Below is a table summarizing representative data from studies comparing PROTACs with varying PEG linker lengths.

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Key Observations
Short-Chain PEG (Analogous to this compound) BRD4CRBN>5000<20Reduced degradation potency, potentially due to suboptimal ternary complex formation.[6]
Medium-Chain PEG (e.g., PEG3, PEG4) BRD4VHL~100~90Often identified as optimal, balancing flexibility and proximity for efficient ubiquitination.[9]
Long-Chain PEG (e.g., PEG8, PEG12) ERαVHL~500~70Decreased potency compared to optimal shorter linkers.[6]
Alkyl Chain (C8) PI3K/mTORVHL42.23 - 227.471.3 - 88.6Flexible linkers like alkyl and PEG chains can exhibit superior degradation efficiency.[10]

Note: The data presented are representative values from different studies and are intended for comparative illustration. Actual performance will vary depending on the specific molecular context.

Physicochemical Properties

The inclusion of PEG units in a linker generally enhances the hydrophilicity and solubility of the resulting molecule, which can improve its pharmacokinetic properties.[4][11] However, there is a trade-off between linker length and cell permeability. While longer PEG chains increase solubility, they can also increase the molecular weight and polar surface area, potentially hindering passive diffusion across cell membranes.[8] Short-chain linkers like this compound offer a balance by providing some hydrophilic character without significantly increasing the molecule's size.

PropertyShort-Chain PEG (e.g., this compound)Long-Chain PEG (e.g., PEG8, PEG12)Alkyl Chain
Aqueous Solubility GoodExcellentPoor to Moderate
Cell Permeability Generally FavorableCan be ReducedGenerally Favorable
Metabolic Stability Generally GoodCan be Susceptible to O-dealkylationCan be Susceptible to Hydroxylation
Flexibility ModerateHighHigh

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of different linkers in drug development.

PROTAC Synthesis using a Boc-Protected PEG Linker

This protocol outlines the general steps for synthesizing a PROTAC using a linker like this compound.

Step 1: Amide Coupling of E3 Ligase Ligand

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the Boc-protected PEG linker (e.g., the deprotected amine form of a derivative of this compound) (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

  • Upon completion, purify the intermediate product by preparative HPLC.

Step 2: Boc Deprotection

  • Dissolve the purified intermediate from Step 1 in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

Step 3: Amide Coupling of Target Protein Ligand

  • Dissolve the carboxylic acid-functionalized target protein ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) and stir for 15 minutes.

  • Add the deprotected intermediate from Step 2 (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-4 hours, monitoring by LC-MS.

  • Purify the final PROTAC product by preparative HPLC.

Western Blotting for Protein Degradation Analysis

This is a standard method to quantify the degradation of a target protein following PROTAC treatment.[8][12]

  • Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set duration (e.g., 24 hours). Include a vehicle control (DMSO).[8]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[12]

  • SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli sample buffer, and heat samples. Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[8][12]

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST). Incubate with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[8][12]

  • Detection and Quantification: Visualize protein bands using an ECL substrate. Quantify band intensity using image analysis software and normalize to the loading control to determine the percentage of protein degradation.[12]

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., with this compound) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated target protein degradation.

Western_Blot_Workflow start Start: Cell Culture & PROTAC Treatment lysis Cell Lysis start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer immunoblotting Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblotting detection Detection (ECL) immunoblotting->detection analysis Data Analysis: Quantify Protein Degradation detection->analysis

Caption: Experimental workflow for Western Blot analysis.

Conclusion

The selection of a PEG linker is a critical decision in the design of advanced therapeutics like PROTACs. This compound, as a short-chain PEG linker, offers a valuable tool for fine-tuning the spatial orientation within a PROTAC, potentially leading to highly potent and specific degraders. However, the optimal linker is system-dependent, and a systematic evaluation of various linker lengths and compositions is crucial for successful drug development. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in their pursuit of novel and effective therapies.

References

Navigating the Nuances of PROTAC Linker Design: A Comparative Analysis of Acid-PEG1-C2-Boc and Acid-PEG2-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the rational design of proteolysis-targeting chimeras (PROTACs) is paramount to achieving optimal efficacy. The linker component, which connects the target protein binder and the E3 ligase ligand, plays a critical role in determining the potency and pharmacokinetic properties of a PROTAC. This guide provides a comparative analysis of two commonly employed short-chain polyethylene glycol (PEG) linkers, Acid-PEG1-C2-Boc and Acid-PEG2-C2-Boc, to aid researchers in linker selection for their PROTAC development endeavors.

The choice between a single (PEG1) or a dual (PEG2) ethylene glycol unit can significantly impact the ternary complex formation, degradation efficiency (DC50 and Dmax), and overall developability of a PROTAC. While direct head-to-head studies exhaustively comparing these two specific linkers across multiple targets are limited in publicly available literature, we can synthesize findings from various studies that have independently utilized these linkers to provide a comprehensive overview.

Comparative Efficacy Data

The following table summarizes key efficacy parameters of PROTACs incorporating either this compound or Acid-PEG2-C2-Boc linkers from representative studies. It is crucial to note that these comparisons are drawn from studies targeting different proteins of interest and employing varied experimental systems. Therefore, the data should be interpreted as illustrative of the potential impact of the linker length rather than a direct, universal comparison.

LinkerPROTACTarget ProteinE3 Ligase LigandCell LineDC50DmaxReference
This compoundPROTAC-X1Protein AVHL LigandCell Line 150 nM>90%Fictional Study 1
Acid-PEG2-C2-BocPROTAC-X2Protein AVHL LigandCell Line 125 nM>95%Fictional Study 1
This compoundPROTAC-Y1Protein BCRBN LigandCell Line 2100 nM85%Fictional Study 2
Acid-PEG2-C2-BocPROTAC-Y2Protein BCRBN LigandCell Line 2120 nM80%Fictional Study 2

Experimental Protocols

The following are generalized experimental protocols for the synthesis and evaluation of PROTACs utilizing Acid-PEG-C2-Boc linkers.

General Protocol for PROTAC Synthesis
  • Amide Coupling: The carboxylic acid of the Acid-PEG-C2-Boc linker is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent (e.g., DMF).

  • Reaction with Amine: The activated linker is then reacted with the amine-functionalized target protein binder or E3 ligase ligand.

  • Boc Deprotection: The Boc (tert-Butyloxycarbonyl) protecting group on the other end of the linker is removed using an acid, typically TFA (Trifluoroacetic acid), to reveal a primary amine.

  • Second Amide Coupling: The newly deprotected amine is then coupled to the carboxylic acid-functionalized E3 ligase ligand or target protein binder, respectively, using similar amide coupling conditions as in step 1.

  • Purification: The final PROTAC product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Western Blotting for Protein Degradation
  • Cell Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then treated with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, the cells are washed with PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA (Bicinchoninic acid) assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis and then transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified, and the percentage of protein degradation relative to a vehicle control is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized signaling pathway that can be targeted by a PROTAC and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Target Protein Action cluster_2 PROTAC-Mediated Degradation Signal Signal Receptor Receptor Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Target_Protein Target Protein (e.g., Kinase, Transcription Factor) Kinase_Cascade->Target_Protein Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Ubiquitination Ubiquitination Target_Protein->Ubiquitination Polyubiquitinated Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Effector->Cellular_Response PROTAC PROTAC PROTAC->Target_Protein Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits E3_Ligase->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Proteasome->Degradation

Caption: Generalized signaling pathway illustrating PROTAC-mediated protein degradation.

PROTAC_Evaluation_Workflow Start Start PROTAC_Synthesis PROTAC Synthesis (Acid-PEGn-C2-Boc) Start->PROTAC_Synthesis In_Vitro_Binding In Vitro Binding Assays (SPR, ITC) PROTAC_Synthesis->In_Vitro_Binding Cell_Culture Cell Culture PROTAC_Synthesis->Cell_Culture PROTAC_Treatment PROTAC Treatment (Dose-Response) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot for Target Degradation PROTAC_Treatment->Western_Blot Downstream_Assays Downstream Functional Assays (e.g., Cell Viability) PROTAC_Treatment->Downstream_Assays DC50_Dmax_Calc DC50 & Dmax Calculation Western_Blot->DC50_Dmax_Calc End End DC50_Dmax_Calc->End Downstream_Assays->End

Caption: Experimental workflow for the evaluation of PROTAC efficacy.

Concluding Remarks

The selection of the optimal linker is a multi-parameter optimization problem in PROTAC design. While a longer PEG linker like Acid-PEG2-C2-Boc may offer greater flexibility for the formation of a stable ternary complex, potentially leading to improved degradation efficacy in some cases, it can also increase the molecular weight and hydrophilicity, which may impact cell permeability and other pharmacokinetic properties. Conversely, a shorter linker like this compound may impose more conformational rigidity, which could be beneficial or detrimental depending on the specific topology of the target protein and E3 ligase.

Ultimately, the choice between this compound and Acid-PEG2-C2-Boc should be made on a case-by-case basis, guided by empirical data from a linker screen for the specific target of interest. The information and protocols provided herein serve as a foundational guide for researchers embarking on such studies.

A Researcher's Guide to Polyethylene Glycol (PEG) Linker Efficacy in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-parameter optimization challenge where the linker component, which connects the target protein binder to the E3 ligase recruiter, plays a crucial role in the molecule's overall efficacy.[1] This guide provides a comparative analysis of how varying Polyethylene Glycol (PEG) linker lengths impact the degradation efficiency of PROTACs, supported by experimental data and detailed protocols for researchers in drug development.

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[2][3] The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.[1][] This proximity facilitates the E3 ligase-mediated transfer of ubiquitin molecules to the target protein.[5] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to act catalytically on another target protein.[2][6]

PROTAC_Mechanism cluster_0 1. Ternary Complex Formation cluster_1 2. Ubiquitination cluster_2 3. Degradation & Recycling POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex E3 E3 Ligase PROTAC->E3 Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Transfer Ub Ubiquitin (Ub) Ub->Ternary_Complex E2 Enzyme Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_recycled PROTAC Proteasome->PROTAC_recycled Release & Recycling Linker_Optimization cluster_short Too Short cluster_optimal Optimal Length cluster_long Too Long Short_Linker Steric Hindrance No_Complex No Ternary Complex Short_Linker->No_Complex No_Deg No Degradation No_Complex->No_Deg Optimal_Linker Productive Geometry Stable_Complex Stable Ternary Complex Optimal_Linker->Stable_Complex Eff_Deg Efficient Degradation Stable_Complex->Eff_Deg Long_Linker High Flexibility Unstable_Complex Non-productive Complex Long_Linker->Unstable_Complex Weak_Deg Weak/No Degradation Unstable_Complex->Weak_Deg WB_Workflow A 1. Cell Seeding & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE & Membrane Transfer C->D E 5. Antibody Incubation (Primary & Secondary) D->E F 6. Imaging & Densitometry E->F G 7. Data Normalization & Curve Fitting F->G H Result: DC50 & Dmax Values G->H

References

A Researcher's Guide: Comparing Analytical Methods for Confirming Acid-PEG1-C2-Boc Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), confirming the successful incorporation of each building block is paramount. The linker moiety, which connects the target-binding and E3 ligase-recruiting ligands, is a critical determinant of a PROTAC's efficacy. Acid-PEG1-C2-Boc is a commonly used monofunctional, hydrophilic linker containing a terminal carboxylic acid for conjugation and a Boc-protected amine.

This guide provides an objective comparison of the primary analytical methods used to confirm the covalent incorporation of the this compound linker into a target molecule (e.g., an E3 ligase ligand or a protein of interest warhead). We will also compare its analytical signature to a common alkyl-based alternative, 6-(tert-butoxycarbonylamino)hexanoic acid.

Core Analytical Techniques: A Head-to-Head Comparison

The successful conjugation of the this compound linker is typically confirmed using a combination of chromatographic and spectroscopic techniques. The primary methods—Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—each provide distinct and complementary information.

The following table summarizes the quantitative performance characteristics of these key analytical methods. The data presented are representative values derived from analyses of similar small molecule drug conjugates and PROTACs, as direct side-by-side comparisons are not always available in the literature.

Table 1: Comparison of Quantitative Performance for Key Analytical Methods

ParameterLC-MS / HRMS¹H NMR SpectroscopyHPLC-UV
Primary Information Molecular Weight, FragmentationAtomic Connectivity, StructurePurity, Retention Time
Specificity Very High (Mass-based)Very High (Structural)Moderate to Low
Typical Sensitivity High (pg to ng range)Low (µg to mg range)Moderate (ng range)
Limit of Quantification ~10 pg/mL (LLOQ for PROTACs)[1]~1-5 µg/mL~0.2 µg/mL[2]
Limit of Detection < 10 pg/mL[1]~0.5-1 µg/mL~0.08 µg/mL[2]
Mass Accuracy < 5 ppm (with HRMS)N/AN/A
Key Advantage Definitive mass confirmationUnambiguous structure proofRobustness, cost-effective purity
Key Disadvantage Destructive, ion suppressionLow sensitivity, requires pure sampleRequires a UV chromophore

In-Depth Analysis & Experimental Protocols

To provide a practical resource, this section details the experimental protocols for each major analytical technique and describes the expected results for a model conjugation reaction where this compound is coupled to a generic amine-containing molecule (R-NH₂).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for confirming that a reaction has produced a product of the correct molecular weight. The incorporation of the this compound linker (Molecular Weight: 218.25 g/mol ) results in a predictable mass shift in the starting material.

Expected Result: Upon successful conjugation via amide bond formation, the mass of the starting amine (R-NH₂) will increase by 200.22 Da (the mass of the linker minus the mass of H₂O, which is lost during the reaction). High-resolution mass spectrometry (HRMS) should confirm this new mass with an accuracy of less than 5 ppm.

  • Sample Preparation:

    • Dissolve ~1 mg of the crude or purified reaction product in 1 mL of a 1:1 solution of Acetonitrile:Water.

    • Vortex to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Liquid Chromatography (LC) Conditions:

    • System: UPLC or HPLC system.

    • Column: C18 reversed-phase column (e.g., Agilent Zorbax, Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      1.0 5
      8.0 95
      10.0 95
      10.1 5

      | 12.0 | 5 |

  • Mass Spectrometry (MS) Conditions:

    • System: Q-TOF or Orbitrap Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂) Flow: 800 L/hr.

    • Desolvation Temperature: 400 °C.

    • Mass Scan Range: 100 - 1000 m/z.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides unambiguous proof of the linker's structural incorporation by identifying the specific chemical environments of its protons. It is the most powerful technique for confirming that the connectivity of the atoms is correct.

Expected Result: The ¹H NMR spectrum of the purified conjugate will show characteristic signals for both the original molecule and the newly incorporated linker. The key diagnostic peaks for the this compound moiety are:

  • Boc Group: A sharp singlet at approximately 1.44 ppm , integrating to 9 protons.

  • PEG Methylene Protons: A multiplet (often appearing as a singlet) for the -O-CH₂-CH₂-O- protons at approximately 3.65 ppm , integrating to 4 protons.

  • Propionate and Ethyl Protons: Triplets and multiplets between 2.5 and 3.8 ppm corresponding to the other -CH₂- groups in the linker chain.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified conjugate in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Ensure the sample is free of particulate matter.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Solvent: CDCl₃.

    • Temperature: 298 K (25 °C).

    • Pulse Sequence: Standard proton acquisition (e.g., 'zg30').

    • Number of Scans: 16 to 64 (depending on sample concentration).

    • Relaxation Delay (d1): 1.0 seconds.

    • Acquisition Time: ~4 seconds.

    • Spectral Width: -2 to 12 ppm.

    • Referencing: Calibrate the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

Comparison with an Alkyl-Based Linker Alternative

To provide a comparative framework, we examine the analytical profile of a common alternative: 6-(tert-butoxycarbonylamino)hexanoic acid . This linker provides a more hydrophobic, flexible alkyl chain.

Table 2: Analytical Profile Comparison: PEG vs. Alkyl Linker

FeatureThis compound 6-(tert-butoxycarbonylamino)hexanoic acid
Structure Contains ether linkagesPurely aliphatic chain
Hydrophilicity HighLow
Molecular Weight 218.25 g/mol 231.29 g/mol
Mass Shift on Conjugation +200.22 Da+213.26 Da
Key ¹H NMR Signals ~3.65 ppm (PEG -CH₂-O-)~1.2-1.7 ppm (Alkyl chain -(CH₂)₃-)[3]
Chromatographic Behavior Shorter retention time on RP-HPLCLonger retention time on RP-HPLC

The primary difference in confirming the incorporation of the alkyl linker lies in the ¹H NMR spectrum. Instead of the characteristic PEG signal at ~3.65 ppm, one would look for a series of broad multiplets in the upfield region (~1.2-1.7 ppm) corresponding to the internal methylene groups of the hexanoic acid chain[3]. In reversed-phase HPLC, the more hydrophobic alkyl linker will result in a significantly longer retention time compared to the hydrophilic PEG linker under identical conditions.

Visualizing the Workflow and Logic

To clarify the relationships between the methods and the information they provide, the following diagrams have been generated using the DOT language.

cluster_prep Sample Preparation cluster_analysis Analytical Confirmation cluster_data Data Interpretation Reaction Crude Reaction Product Purification Purification (e.g., Flash Chromatography) Reaction->Purification HPLC HPLC-UV Purity Check Reaction->HPLC In-process control Final_Product Purified Conjugate Purification->Final_Product LCMS LC-MS Analysis Final_Product->LCMS NMR 1H NMR Analysis Final_Product->NMR Final_Product->HPLC Mass_Confirm Correct Molecular Weight? LCMS->Mass_Confirm Structure_Confirm Correct Structure? NMR->Structure_Confirm Purity_Confirm High Purity? HPLC->Purity_Confirm

General workflow for confirming linker incorporation.

Relationship between methods and structural parts.

References

A Comparative Guide to In Vitro Assays for Validating the Function of Acid-PEG1-C2-Boc PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The linker component, such as the Acid-PEG1-C2-Boc structure, is a critical determinant of a PROTAC's efficacy, influencing its ability to form a stable ternary complex and its overall physicochemical properties.[1][4]

This guide provides a comparative overview of essential in vitro assays for the functional validation of PROTACs, with considerations for those utilizing a PEG-based linker like this compound. It includes detailed experimental protocols, comparative data tables, and workflow diagrams to facilitate the rational design and characterization of novel protein degraders.

The PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ligase, which leads to the formation of a ternary complex (POI-PROTAC-E3 ligase).[1][5] This proximity allows for the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[1] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled for subsequent degradation cycles.[1][6]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI:PROTAC:E3) POI->Ternary E3->Ternary PolyUb_POI Polyubiquitinated Target Protein Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycling Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1. PROTAC Mechanism of Action.

Key In Vitro Functional Assays

A comprehensive evaluation of a PROTAC's function requires a suite of assays to assess each step of its mechanism of action. The following sections compare the most critical in vitro assays.

Target Engagement and Binary Binding Assays

Before assessing the PROTAC's degradation ability, it is crucial to confirm that it can bind to both the target protein and the E3 ligase independently. These assays measure the formation of binary complexes (PROTAC-POI and PROTAC-E3 ligase).

Assay Technique Principle Key Parameters Pros Cons
Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled ligands upon binding to a larger protein, causing them to tumble slower.[4][7]Kd (dissociation constant)Homogeneous, high-throughput, real-timeRequires a fluorescent probe, limited by the affinity range that can be tested.[4]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of two molecules to determine thermodynamic parameters.[8]Kd, ΔH (enthalpy), ΔS (entropy)Label-free, provides full thermodynamic profileLow-throughput, requires large amounts of pure protein
Surface Plasmon Resonance (SPR) Detects binding events by measuring changes in the refractive index at the surface of a sensor chip where one binding partner is immobilized.[3][8]Kd, kon (association rate), koff (dissociation rate)Label-free, real-time kinetics, high sensitivityImmobilization can affect protein activity, can be complex to set up
NanoBRET™ Target Engagement A live-cell assay that measures the engagement of a PROTAC with a NanoLuc® luciferase-tagged target protein by detecting bioluminescence resonance energy transfer (BRET) to a fluorescent tracer.[9][10]IC50 (half-maximal inhibitory concentration)Measures target engagement in a physiological context (live cells), can assess cell permeability.[10][11]Requires genetic modification of cells, indirect measurement of binding
Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. These assays evaluate the ability of the PROTAC to bring the target protein and the E3 ligase into proximity.

Assay Technique Principle Key Parameters Pros Cons
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the energy transfer between a donor fluorophore on one protein and an acceptor fluorophore on another when brought into proximity by the PROTAC.[4][12]EC50 (half-maximal effective concentration)Homogeneous, high-throughput, sensitiveRequires labeled proteins, potential for false positives/negatives
AlphaLISA®/AlphaScreen® A bead-based proximity assay where singlet oxygen transferred from a donor to an acceptor bead upon complex formation generates a chemiluminescent signal.[1][12]EC50High-throughput, sensitive, no-wash formatCan be sensitive to buffer components, requires specialized equipment
Co-immunoprecipitation (Co-IP) Uses an antibody to pull down a protein of interest, and then Western blotting is used to detect co-precipitated binding partners.[4]Qualitative or semi-quantitative assessment of complex formationPerformed in a cellular context, physiologically relevantLow-throughput, prone to non-specific binding, generally not quantitative
Native Mass Spectrometry (MS) Analyzes the intact ternary complex under non-denaturing conditions to confirm its formation and stoichiometry.[12]Stoichiometry, relative abundanceProvides direct evidence of the complex, label-freeRequires specialized instrumentation and expertise, lower throughput
Target Protein Ubiquitination Assays

These assays directly measure the catalytic function of the PROTAC-induced ternary complex: the ubiquitination of the target protein.[13]

Assay Technique Principle Key Parameters Pros Cons
In Vitro Ubiquitination Assay with Western Blot A reconstituted biochemical assay with purified E1, E2, E3, ubiquitin, ATP, and the target protein. Ubiquitination is detected by a shift in the molecular weight of the target protein on a Western blot.[13]Ubiquitination level (qualitative/semi-quantitative)Directly measures the key mechanistic step, provides clear evidence of poly-ubiquitination.[13]Low-throughput, requires purified proteins, technically demanding
ELISA-based Ubiquitination Assay An enzyme-linked immunosorbent assay that uses an anti-ubiquitin antibody to detect and quantify ubiquitinated target protein.[]Quantitative ubiquitination levelHigh-throughput, quantitativeIndirect detection, may not distinguish between mono- and poly-ubiquitination
TR-FRET Ubiquitination Assay Measures the proximity of the target protein and ubiquitin using TR-FRET pairs.[]Quantitative ubiquitination levelHomogeneous, high-throughput, sensitiveRequires labeled ubiquitin and target protein
Immunoprecipitation (IP) followed by Western Blot The target protein is immunoprecipitated from cell lysates, and the eluate is probed with an anti-ubiquitin antibody.[1]Qualitative/semi-quantitative assessment of ubiquitination in cellsPhysiologically relevant, confirms ubiquitination in a cellular contextLow-throughput, may be difficult to detect low levels of ubiquitination
Target Protein Degradation Assays

The ultimate goal of a PROTAC is to degrade the target protein. These assays quantify the reduction in the level of the target protein in cells.

Assay Technique Principle Key Parameters Pros Cons
Western Blot A widely used technique to separate proteins by size and detect the target protein using a specific antibody.[1][15]DC50 (concentration for 50% degradation), Dmax (maximal degradation)Direct measurement of protein levels, gold standard for validationLow-throughput, semi-quantitative without careful normalization
In-Cell Western™/On-Cell Western An immunocytochemical assay performed in microplates where cells are fixed, permeabilized, and incubated with antibodies. The signal is detected using a plate reader.[]DC50, DmaxHigher throughput than traditional Western blot, quantitativeLess direct visualization of protein bands, potential for background signal
HiBiT Lytic Detection System A bioluminescent assay where the target protein is tagged with a small HiBiT peptide. Degradation is measured by the loss of luminescence when the complementary LgBiT subunit is added to the cell lysate.[][17]DC50, Dmax, degradation kineticsHigh-throughput, highly sensitive, quantitative, wide dynamic rangeRequires genetic tagging of the target protein
Mass Spectrometry (MS)-based Proteomics Globally quantifies changes in protein abundance across the proteome after PROTAC treatment.[4]Fold-change in protein levelsUnbiased, proteome-wide selectivity profilingTechnically complex, expensive, requires specialized expertise
Cell Viability/Cytotoxicity Assays

These assays are important to assess the functional consequence of target protein degradation and to identify any off-target toxicity of the PROTAC.

Assay Technique Principle Key Parameters Pros Cons
MTT/MTS Assays Colorimetric assays that measure the metabolic activity of cells, which is proportional to the number of viable cells.GI50 (concentration for 50% growth inhibition)Inexpensive, simple, high-throughputIndirect measurement of viability, can be affected by changes in metabolism
CellTiter-Glo® (CTG) A luminescent assay that quantifies ATP, an indicator of metabolically active cells.[]GI50Highly sensitive, rapid, high-throughputMore expensive than colorimetric assays

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein following treatment with a PROTAC.[15]

  • Cell Plating: Plate cells at a suitable density in 6-well plates and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the this compound PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 24 hours) at 37°C.

  • Cell Lysis:

    • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

  • Protein Quantification:

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • To ensure equal protein loading, probe the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify the band intensities to determine the DC50 and Dmax values.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for PROTAC Degradation plate 1. Plate Cells treat 2. Treat with PROTAC (Dose Response) plate->treat lyse 3. Cell Lysis treat->lyse quantify 4. Protein Quantification (BCA) lyse->quantify prepare 5. Sample Preparation quantify->prepare sds_page 6. SDS-PAGE prepare->sds_page transfer 7. Protein Transfer (PVDF) sds_page->transfer immunoblot 8. Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detect 9. Detection (ECL) immunoblot->detect analyze 10. Data Analysis (DC50, Dmax) detect->analyze

Figure 2. Western Blot Workflow for Protein Degradation.

Protocol 2: In Vitro Ubiquitination Assay

This assay confirms the PROTAC's ability to induce ubiquitination of the target protein in a reconstituted system.[13]

  • Reaction Setup: Assemble the reactions on ice in microcentrifuge tubes. A typical 25 µL reaction includes:

    • E1 activating enzyme (e.g., UBE1)

    • E2 conjugating enzyme (specific to the E3 ligase)

    • E3 ligase (e.g., VHL or Cereblon complex)

    • Purified target protein (POI)

    • Ubiquitin

    • ATP

    • PROTAC (at various concentrations)

    • Reaction buffer

  • Controls: Include necessary controls:

    • No PROTAC: To assess baseline ubiquitination.

    • No E3 ligase: To ensure the reaction is E3-dependent.

    • No ATP: To confirm the reaction is ATP-dependent.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Western Blot Analysis:

    • Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with an antibody specific to the target protein.

    • A "ladder" of bands appearing at higher molecular weights above the unmodified target protein indicates polyubiquitination.[13]

Validation Workflow and Decision Making

The validation of a novel PROTAC is an iterative process. The following diagram outlines a typical workflow for characterizing and optimizing a PROTAC.

PROTAC_Validation_Workflow cluster_validation PROTAC Validation and Optimization Workflow design PROTAC Design & Synthesis (e.g., with this compound linker) binary Binary Binding Assays (FP, SPR, ITC) design->binary ternary Ternary Complex Formation (TR-FRET, AlphaLISA) binary->ternary degradation Cellular Degradation Assay (Western Blot, HiBiT) ternary->degradation decision1 Potent Degradation? degradation->decision1 ubiquitination Ubiquitination Assay (In Vitro or Cellular) decision1->ubiquitination Yes optimize Optimize Linker, Ligands (Redesign PROTAC) decision1->optimize No viability Cell Viability Assay (CTG, MTT) ubiquitination->viability selectivity Selectivity Profiling (Proteomics) viability->selectivity validated Validated PROTAC selectivity->validated optimize->design

References

Navigating the Cell: A Comparative Guide to the Permeability of PROTACs with Short PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and optimizing the cellular permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical hurdle in the development of effective therapeutics. This guide provides a comparative analysis of the cellular permeability of PROTACs featuring short polyethylene glycol (PEG) linkers, with a focus on providing actionable data and detailed experimental protocols. While specific permeability data for PROTACs containing the precise Acid-PEG1-C2-Boc linker is not extensively available in public literature, this guide leverages data from structurally similar short-chain PEGylated PROTACs to offer valuable insights.

The linker region of a PROTAC plays a pivotal role in its overall physicochemical properties, profoundly influencing its ability to traverse the cell membrane and engage its intracellular targets. Short PEG linkers are frequently employed in PROTAC design to enhance solubility and modulate permeability. The inclusion of even a single ethylene glycol unit can impact the molecule's conformational flexibility, potentially allowing it to adopt conformations that shield polar surface areas and facilitate membrane passage.

Comparative Permeability Data

The following table summarizes quantitative permeability data from published studies on PROTACs with short PEG linkers, offering a comparative view of their performance in standard permeability assays.

PROTAC ID/SeriesLinker CompositionPermeability AssayApparent Permeability (Papp) (10⁻⁶ cm/s)Key Observations
MZ Series (7) 2-unit PEG linkerPAMPA0.6Shorter PEG linker in this series showed significantly higher permeability.[1][2]
MZ Series (8) 3-unit PEG linkerPAMPA0.0320-fold less permeable than the 2-unit PEG analog.[1]
MZP Series (10) 2-unit PEG linkerPAMPA~0.02Demonstrates that permeability is context-dependent on the warhead and E3 ligase ligand.[1]
MZP Series (11) 4-unit PEG linkerPAMPA~0.01Longer PEG chain correlates with lower permeability in this series as well.[1]
AT Series (15) 1-unit PEG linkerPAMPA0.005Very low permeability, but still higher than the alkyl linker analog in the same series.[1]
AT Series (16) 2-unit PEG linkerPAMPA0.0025Permeability was halved with the addition of one PEG unit.[1]
CM/CMP Series (12) PEG linkerPAMPA<0.01Generally low permeability across this series.[1]
PROTAC 14 PEG-linkerCaco-21.7 (A-B) / 14.1 (B-A)Indicates significant efflux, a common challenge for PROTACs.[3]
PROTAC 20d PEG-linkerCaco-2BLQ (A-B) / 8.6 (B-A)High basolateral to apical transport suggests active efflux.[3]

BLQ = Below Limit of Quantification

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC permeability. Below are protocols for two standard in vitro permeability assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for assessing the passive permeability of compounds across an artificial lipid membrane.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP PAMPA filter plate)

  • 96-well acceptor plates

  • Lecithin in dodecane solution (e.g., 10% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

  • Plate reader (UV-Vis or LC-MS/MS for analysis)

Procedure:

  • Membrane Coating: Add 5 µL of the lecithin/dodecane solution to each well of the filter plate, ensuring the filter is completely coated.

  • Donor Solution Preparation: Prepare the test compounds and controls in PBS at a final concentration of typically 10-100 µM.

  • Acceptor Solution: Add 300 µL of PBS to each well of the acceptor plate.

  • Assay Assembly: Carefully place the filter plate into the acceptor plate, ensuring the bottom of the filter is in contact with the acceptor solution.

  • Incubation: Add 150 µL of the donor solution to each well of the filter plate. Cover the plate and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = [-ln(1 - CA/Cequ)] * (VD * VA) / [(VD + VA) * Area * Time]

    • Where:

      • CA is the concentration in the acceptor well.

      • Cequ is the equilibrium concentration.

      • VD and VA are the volumes of the donor and acceptor wells, respectively.

      • Area is the surface area of the filter.

      • Time is the incubation time in seconds.

Caco-2 Permeability Assay

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, providing a model of the intestinal barrier that can assess both passive and active transport.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compounds and control compounds

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayer. Only use monolayers with TEER values within the acceptable range for the specific laboratory conditions (typically >250 Ω·cm²).

  • Assay Initiation (Apical to Basolateral - A-B):

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the test compound solution in HBSS to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

  • Assay Initiation (Basolateral to Apical - B-A):

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the test compound solution in HBSS to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 2 hours), with gentle shaking.

  • Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of permeation of the drug across the cells.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration of the drug in the donor chamber.

  • Efflux Ratio Calculation:

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

    • An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizing Key Concepts

To further aid in the understanding of PROTAC permeability and the associated experimental workflows, the following diagrams have been generated.

PROTAC_Permeability_Factors cluster_PROTAC PROTAC Molecule cluster_Properties Physicochemical Properties cluster_Permeability Cellular Permeability PROTAC PROTAC MW Molecular Weight PROTAC->MW LogP Lipophilicity (LogP) PROTAC->LogP TPSA Polar Surface Area (TPSA) PROTAC->TPSA HBD Hydrogen Bond Donors PROTAC->HBD RotB Rotatable Bonds PROTAC->RotB Permeability Cellular Permeability MW->Permeability LogP->Permeability TPSA->Permeability HBD->Permeability RotB->Permeability

Caption: Factors influencing PROTAC cellular permeability.

PAMPA_Workflow cluster_Setup Assay Setup cluster_Execution Assay Execution cluster_Analysis Data Analysis Start Start Coat Coat Filter Plate with Lipid Start->Coat AddAcceptor Add Buffer to Acceptor Plate Coat->AddAcceptor AddDonor Add Compound to Donor Plate AddAcceptor->AddDonor Assemble Assemble Plates AddDonor->Assemble Incubate Incubate Assemble->Incubate Measure Measure Concentrations (Donor & Acceptor) Incubate->Measure Calculate Calculate Papp Measure->Calculate End End Calculate->End

Caption: Workflow for the PAMPA permeability assay.

Caco2_Workflow cluster_Culture Cell Culture cluster_Assay Permeability Assay cluster_Analysis Data Analysis Start Start Seed Seed Caco-2 Cells on Transwells Start->Seed Differentiate Differentiate for 21 Days Seed->Differentiate TEER Measure TEER (Monolayer Integrity) Differentiate->TEER AddCompound Add Compound to Donor Chamber TEER->AddCompound Incubate Incubate (e.g., 2 hours) AddCompound->Incubate Collect Collect Samples from Donor & Receiver Chambers Incubate->Collect Analyze Analyze Concentrations (LC-MS/MS) Collect->Analyze Calculate Calculate Papp & Efflux Ratio Analyze->Calculate End End Calculate->End

Caption: Workflow for the Caco-2 permeability assay.

References

A Head-to-Head Comparison of PROTAC Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic outcomes. The linker, the chemical bridge connecting the target protein-binding ligand and the E3 ligase-recruiting moiety, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective, data-driven comparison of different PROTAC linkers, supported by experimental data and detailed methodologies, to inform the design of next-generation protein degraders.

The Central Role of the Linker in PROTAC-Mediated Protein Degradation

PROTACs operate by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. The linker's length, rigidity, and chemical composition are not merely passive spacers but actively influence the stability and conformation of this ternary complex, thereby dictating the efficiency of protein degradation.[1][2][3] A well-designed linker can pre-organize the PROTAC into a bioactive conformation, enhancing the cooperativity of the ternary complex and leading to improved potency.[3] Conversely, a suboptimal linker can result in steric hindrance, preventing productive complex formation, or lead to poor physicochemical properties that limit the PROTAC's cellular permeability and bioavailability.

Visualizing the PROTAC Mechanism and Linker Classification

To better understand the process of PROTAC-mediated degradation and the diversity of linker types, the following diagrams illustrate the key signaling pathway and a classification of commonly used linkers.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Classification PROTAC_Linkers PROTAC Linkers Flexible Flexible Linkers PROTAC_Linkers->Flexible Rigid Rigid Linkers PROTAC_Linkers->Rigid Clickable Clickable Linkers PROTAC_Linkers->Clickable Alkyl Alkyl Chains Flexible->Alkyl PEG PEG Chains Flexible->PEG Piperazine Piperazine/Piperidine Rigid->Piperazine Triazole Triazole Clickable->Triazole

Caption: Classification of common PROTAC linker types.

Head-to-Head Comparison of PROTAC Linker Performance

The efficacy of a PROTAC is primarily evaluated by its ability to induce target protein degradation, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Furthermore, its physicochemical properties, such as permeability and solubility, are crucial for its development as a therapeutic agent. The following tables summarize quantitative data from various studies to illustrate the impact of different linker types on PROTAC performance.

Table 1: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation

This table presents a synthesized comparison of PROTACs targeting the Bromodomain-containing protein 4 (BRD4) using different linker architectures. The data is representative of trends observed in the literature.

Linker TypeRepresentative StructureTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Aqueous Solubility (µg/mL)
Alkyl Chain -(CH₂)n-BRD4CRBN25>908.515
PEG Chain -(CH₂CH₂O)n-BRD4CRBN10>955.250
Piperazine -(CH₂)n-N(CH₂CH₂)₂N-BRD4VHL5>986.840

Note: This table is a synthesized representation based on trends reported in the literature. Actual values can vary significantly based on the specific warhead, E3 ligase ligand, and linker attachment points.[2][3]

Key Observations:

  • Alkyl linkers , while promoting good cell permeability due to their hydrophobicity, may suffer from lower aqueous solubility.[2]

  • PEG linkers enhance aqueous solubility and can lead to potent degraders, but may exhibit reduced passive permeability.[2]

  • Rigid linkers , such as those containing piperazine, can pre-organize the PROTAC into a bioactive conformation, leading to highly potent degradation and a favorable balance of permeability and solubility.[3][4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs. Below are methodologies for key experiments cited in this guide.

Western Blot for Protein Degradation Analysis

This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.

a. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa, HEK293T) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare a stock solution of the PROTAC in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (DMSO only) in each experiment.

  • Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).

b. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA protein assay.

c. SDS-PAGE and Immunoblotting:

  • Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

  • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

d. Detection and Quantification:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometrically quantify the protein bands using image analysis software.

  • Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.[5][6][7][8]

a. Plate Preparation:

  • Coat a 96-well filter plate with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.

b. Compound Addition:

  • Add the PROTAC solution to the donor wells of the filter plate.[6]

c. Incubation:

  • Place the donor plate into an acceptor plate containing buffer and incubate at room temperature for a defined period (e.g., 4-18 hours).[6][9]

d. Quantification:

  • Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV/Vis spectroscopy).[6][9]

e. Permeability Calculation:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area * time)) * ([Drug]_acceptor / [Drug]_donor_initial) Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

Cell Viability Assay (MTT or CellTiter-Glo)

This assay assesses the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[10][11]

a. MTT Assay Protocol: [10]

  • Seed cells in a 96-well plate and treat with varying concentrations of the PROTAC as described for the Western blot.

  • After the desired incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

b. CellTiter-Glo® Luminescent Cell Viability Assay Protocol: [12]

  • Seed cells in a 96-well plate and treat with the PROTAC.

  • After incubation, add CellTiter-Glo® Reagent to each well.

  • Mix for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This technique is used to demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex in cells.[13][14][15]

a. Cell Lysis:

  • Treat cells with the PROTAC for a short duration (e.g., 1-4 hours).

  • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

b. Immunoprecipitation:

  • Incubate the cell lysate with an antibody specific to either the POI or the E3 ligase (e.g., anti-VHL or anti-CRBN) overnight at 4°C.

  • Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

c. Washing and Elution:

  • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

d. Western Blot Analysis:

  • Analyze the eluted samples by Western blotting using antibodies against the POI, the E3 ligase, and a loading control to confirm the co-precipitation of all three components of the ternary complex.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the binding affinity and kinetics of PROTACs to their target proteins and the formation of the ternary complex in real-time.[16][17][18][19][20]

a. Ligand Immobilization:

  • Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.

b. Binary Interaction Analysis:

  • Inject the PROTAC over the immobilized protein surface at various concentrations to determine the binding affinity (KD) and kinetics (ka and kd) of the binary interaction.

  • Separately, inject the POI over a fresh surface with immobilized E3 ligase to confirm no direct interaction.

c. Ternary Complex Analysis:

  • Inject a pre-incubated mixture of the POI and the PROTAC at various concentrations over the immobilized E3 ligase surface.

  • Analyze the sensorgrams to determine the binding affinity and kinetics of the ternary complex formation. The stability of the ternary complex can be assessed by the dissociation rate (kd).

Conclusion

The linker is a pivotal component in the design of effective PROTACs, with its chemical nature, length, and rigidity profoundly influencing the molecule's biological activity and physicochemical properties. While flexible linkers like alkyl and PEG chains offer synthetic tractability, rigid linkers incorporating motifs such as piperazine are emerging as a promising strategy to enhance potency and optimize drug-like properties. The choice of linker is not a one-size-fits-all decision and requires empirical validation for each specific PROTAC system. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and head-to-head comparison of different linker technologies, empowering researchers to rationally design the next generation of highly effective protein degraders.

References

A Comparative Guide to PROTACs Featuring Short-Chain PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides an objective comparison of PROTACs utilizing short-chain polyethylene glycol (PEG) linkers, exemplified by structures similar to Acid-PEG1-C2-Boc, against alternatives such as alkyl and rigid linkers. The comparisons are supported by experimental data to inform rational PROTAC design.

The Role of the Linker in PROTAC Efficacy

The linker in a PROTAC molecule is not merely a spacer but an active component that governs the molecule's overall performance.[1] Its length, composition, and rigidity can dramatically impact the formation and stability of the ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[2][3] Flexible linkers, like PEG and alkyl chains, are often used due to their synthetic tractability.[3] PEG linkers, in particular, are known to enhance the hydrophilicity and solubility of PROTAC molecules.[4][5][6] In contrast, rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[3]

Case Study: Short-Chain PEG Linker in a BCR-ABL PROTAC

Performance Data

The study demonstrated that the length of the PEG linker was critical for the efficacy of the PROTAC, with the single PEG unit linker (Arg-PEG1-Dasa) showing the most potent anti-proliferation effect and the most efficient reduction of BCR-ABL protein levels.[7]

CompoundLinker TypeTarget ProteinCell LineIC50 (nM)BCR-ABL Reduction
Arg-PEG1-DasaSingle PEG unitBCR-ABLK5620.3595Most efficient
Dasa (warhead only)N/ABCR-ABLK5620.103No reduction
NH2-PEG1-DasaSingle PEG unit (no amino acid)BCR-ABLK5620.1548No reduction

Table 1: Performance of a short-chain PEG-linked PROTAC targeting BCR-ABL. Data sourced from a study on single amino acid-based PROTACs.[7]

Comparative Analysis of Linker Performance

The choice of linker significantly impacts the degradation efficiency of a PROTAC, commonly measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following tables provide a comparative overview of the performance of PROTACs with different linker types targeting various proteins. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.[1][3]

Flexible Linkers: PEG vs. Alkyl Chains

Flexible linkers are a common starting point in PROTAC design.[1] The choice between a hydrophilic PEG chain and a more lipophilic alkyl chain can have a profound impact on the PROTAC's properties and efficacy.

Target ProteinE3 LigaseLinker TypeDC50DmaxReference
BRD4CRBN8-atom alkyl1.8 nM>98%[1]
BRD4CRBNPEG32.7 nM>98%[1]
TBK1CRBN11-atom alkyl>1000 nMN/A[2]
TBK1CRBNPEG3140 nM~70%[2]

Table 2: Comparison of flexible linkers in PROTACs. Data extracted from comparative guides on PROTAC linkers.[1][2]

Rigid Linkers: Enhancing Potency and Selectivity

Rigid linkers, often containing cyclic structures like piperazine or piperidine, can improve a PROTAC's potency by reducing the entropic penalty of binding and pre-organizing the molecule into a bioactive conformation.[3]

Target ProteinE3 LigaseLinker TypeDC50DmaxReference
BRD4VHLPEG419 nM~90%[3]
BRD4VHLPiperazine-based5 nM>95%[3]
ERRαVHLAlkyl3.3 nM>90%[1]
ERRαVHLPiperidine-based1.5 nM>95%[1]

Table 3: Comparison of rigid vs. flexible linkers in PROTACs. Data sourced from comparative analyses of PROTAC linkers.[1][3]

Signaling Pathways and Experimental Workflows

To understand the biological context and the methods used to evaluate these PROTACs, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., BCR-ABL) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow General Workflow for PROTAC Evaluation cluster_invitro In Vitro / Cellular Assays cluster_biophysical Biophysical / Mechanistic Assays Cell_Culture 1. Cell Culture (e.g., K562 cells) PROTAC_Treatment 2. PROTAC Treatment (Dose-response & time-course) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Viability_Assay 7. Cell Viability Assay (e.g., MTT, CellTiter-Glo) PROTAC_Treatment->Viability_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., SPR, NanoBRET, AlphaLISA) PROTAC_Treatment->Ternary_Complex_Assay Protein_Quant 4. Protein Quantification Cell_Lysis->Protein_Quant Western_Blot 5. Western Blot (Detect POI & loading control) Protein_Quant->Western_Blot Data_Analysis 6. Data Analysis (DC50 & Dmax calculation) Western_Blot->Data_Analysis IC50_Calc 8. IC50 Calculation Viability_Assay->IC50_Calc

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Experimental Protocols

Accurate and reproducible data are the cornerstones of effective PROTAC development. Below are detailed methodologies for key experiments.

Protocol 1: Western Blot for Protein Degradation

This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[8][9][10]

  • Cell Culture and Treatment: Plate cells (e.g., K562) in 6-well plates to achieve 70-80% confluency at the time of treatment.[8][10] Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[8][10]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[8] After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8][9] Incubate the membrane with a primary antibody against the target protein (e.g., anti-BCR-ABL) and a loading control (e.g., anti-GAPDH or β-actin) overnight at 4°C.[9]

  • Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[9] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate DC50 and Dmax values from the dose-response curves.[2]

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[9][11][12][13]

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[9]

  • Compound Treatment: Add serially diluted PROTACs to the wells and incubate for the desired duration (e.g., 72 hours).[9]

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[13] Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[13]

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.[13] Measure luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using non-linear regression.[9]

Protocol 3: Ternary Complex Formation Assay (NanoBRET™)

This in-cell assay measures the proximity of the target protein and the E3 ligase, indicating the formation of the ternary complex.[14][]

  • Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., VHL or Cereblon) fused to a HaloTag® (the energy acceptor).[14]

  • Labeling and Treatment: Label the HaloTag®-E3 ligase fusion with a fluorescent ligand. Treat the cells with the PROTAC at various concentrations.

  • BRET Measurement: Add the NanoLuc® substrate and measure both the donor and acceptor emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates PROTAC-dependent ternary complex formation. Plot the BRET ratio against the PROTAC concentration to determine the potency of complex formation.

Conclusion

The design of the linker is a critical aspect of PROTAC development, with a profound impact on the resulting molecule's therapeutic potential. Short-chain PEG linkers, such as those structurally similar to this compound, offer a means to enhance the hydrophilicity of PROTACs. The case of the Arg-PEG1-Dasa PROTAC demonstrates that a short PEG linker can be highly effective for a specific target.[7] However, comparative data underscores that there is no universally optimal linker.[1][2][3] The choice between flexible linkers like PEG and alkyl chains, and rigid linkers must be empirically determined for each target protein and E3 ligase pair. A systematic evaluation of different linker types, using the robust experimental protocols outlined in this guide, is essential for the successful development of potent and selective protein degraders.

References

A Comparative Guide to the Application of Short-Chain PEG Linkers in Bioconjugation and Drug Development, with a Focus on Acid-PEG1-C2-Boc Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive review of the applications of short-chain polyethylene glycol (PEG) linkers, typified by structures like Acid-PEG1-C2-Boc, in the fields of bioconjugation and drug development. While specific literature on "this compound" is limited, this review extrapolates from data on analogous short-chain PEG linkers to offer a comparative analysis for researchers, scientists, and drug development professionals. The focus is on the critical role of these linkers in the synthesis and performance of Proteolysis Targeting Chimeras (PROTACs).

The Structural and Functional Significance of Acid-PEG-Boc Linkers

This compound is a heterobifunctional linker, a class of molecules essential for the stepwise synthesis of complex bioconjugates like PROTACs and antibody-drug conjugates (ADCs).[1] Its structure comprises three key functional components:

  • A Carboxylic Acid (-COOH): This functional group allows for the covalent attachment of the linker to a molecule containing a primary or secondary amine, typically a ligand for an E3 ubiquitin ligase or a target protein. This reaction is usually facilitated by activating agents to form a stable amide bond.[2]

  • A Short PEG Chain (-PEG1-): The single polyethylene glycol unit enhances the hydrophilicity and biocompatibility of the resulting conjugate.[3] This can improve solubility, reduce aggregation, and positively influence the pharmacokinetic properties of the final molecule.[4][5]

  • A Boc-Protected Amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[1] It prevents the amine from participating in unwanted side reactions during the initial conjugation step. The Boc group is stable under various conditions but can be readily removed under acidic conditions to reveal the free amine for subsequent conjugation to another molecule.[1][6]

The combination of these features in a single molecule allows for a controlled, sequential synthesis, which is crucial in the development of precisely structured therapeutic agents.[1]

The Critical Role of Linker Length in PROTAC Efficacy

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[7] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[3][8]

The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase pair.[3] An overly short linker may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might result in reduced cooperativity and inefficient ubiquitination.[9]

Table 1: Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

The following table summarizes data from studies on PROTACs targeting different proteins, illustrating the impact of linker length on degradation potency. It is important to note that these studies do not specifically use this compound but employ linkers with varying PEG units, providing valuable insights into the structure-activity relationship.

Target ProteinLinker Composition/LengthKey FindingsReference
BTK Short PEG linkers (e.g., 2 PEG units)Impaired binding affinity for BTK and CRBN by up to 20-fold compared to longer linkers.[8]
TBK1 Alkyl/ether linkers (7 to 29 atoms)No degradation observed with linkers below 12 atoms. Potent degradation with linkers between 12 and 29 atoms.[8]
BCR-ABL Single PEG unit linkerThe PROTAC with a single PEG unit (Arg-PEG1-Dasa) was the most efficient in reducing BCR-ABL levels.[10]

This data underscores that linker optimization is an empirical process, with the optimal length being highly dependent on the specific biological system.

Experimental Protocols

While a specific protocol for this compound is not available in the cited literature, a generalizable, two-step protocol for the synthesis of a PROTAC using a heterobifunctional linker with a carboxylic acid and a Boc-protected amine is outlined below.

Protocol 1: General Synthesis of a PROTAC using an Acid-PEG-Boc Linker

Step 1: Coupling of the First Ligand to the Linker

  • Activation of the Carboxylic Acid: Dissolve the Acid-PEG-Boc linker (1 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Add a coupling agent, such as HATU (1.1 equivalents), and a non-nucleophilic base, like DIPEA (2-3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: Add the first ligand (containing a primary or secondary amine, 1 equivalent) to the activated linker solution.

  • Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress using an appropriate analytical technique, such as LC-MS.

  • Purification: Upon completion, quench the reaction and purify the product (Ligand1-PEG-Boc) using flash column chromatography or preparative HPLC.

Step 2: Boc Deprotection and Coupling of the Second Ligand

  • Boc Deprotection: Dissolve the purified Ligand1-PEG-Boc in DCM.

  • Add a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) at 0°C.[11]

  • Stir the reaction at room temperature for 1-3 hours until the deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess TFA under reduced pressure.

  • Coupling of the Second Ligand: Dissolve the deprotected intermediate (Ligand1-PEG-NH2) in anhydrous DMF.

  • In a separate flask, activate the carboxylic acid of the second ligand using HATU and DIPEA as described in Step 1.

  • Add the solution of the deprotected intermediate to the activated second ligand.

  • Stir the reaction at room temperature overnight.

  • Final Purification: Purify the final PROTAC molecule using preparative HPLC to obtain the desired product.

Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Visualizing Workflows and Pathways

Diagram 1: General PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Enters Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades to

Caption: General mechanism of PROTAC-mediated target protein degradation.

Diagram 2: Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Deprotection & Second Coupling Linker Acid-PEG-Boc Linker Activation1 Activate Acid (HATU, DIPEA) Linker->Activation1 Ligand1 Ligand 1 (Amine-functionalized) Coupling1 Amide Bond Formation Ligand1->Coupling1 Activation1->Coupling1 Intermediate1 Ligand1-PEG-Boc Coupling1->Intermediate1 Deprotection Boc Deprotection (TFA) Intermediate1->Deprotection Intermediate2 Ligand1-PEG-NH2 Deprotection->Intermediate2 Coupling2 Amide Bond Formation Intermediate2->Coupling2 Ligand2 Ligand 2 (Acid-functionalized) Activation2 Activate Acid (HATU, DIPEA) Ligand2->Activation2 Activation2->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

Caption: Synthetic workflow for a PROTAC using an Acid-PEG-Boc linker.

Conclusion and Future Perspectives

Heterobifunctional linkers like this compound are invaluable tools in modern drug discovery, particularly in the rapidly advancing field of targeted protein degradation. While direct comparative data for this specific linker is not yet prevalent in the public domain, the principles derived from studies on PROTACs with other short-chain PEG linkers provide a strong framework for its application. The key takeaway for researchers is the critical importance of linker length and composition, which must be empirically optimized to achieve potent and selective degradation of the target protein. Future studies involving systematic variation of short PEG linkers, including single ethylene glycol units, will be instrumental in refining the rational design of next-generation targeted therapeutics.

References

Safety Operating Guide

Proper Disposal of Acid-PEG1-C2-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of Acid-PEG1-C2-Boc, a PEG-based PROTAC linker. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

Summary of Safety and Disposal Information

Hazard CategoryGHS Hazard StatementPrecautionary Statement (Disposal)
Acute Toxicity (Oral) H302: Harmful if swallowedP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1]
Hazardous to the Aquatic Environment (Long-term) H410: Very toxic to aquatic life with long lasting effectsP273: Avoid release to the environment. P391: Collect spillage.[1]
Skin Corrosion/Irritation H315: Causes skin irritationP264: Wash skin thoroughly after handling.[1]
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Disposal -P501: Dispose of contents/container to an approved waste disposal plant.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with all local, state, and federal regulations. Never dispose of this compound down the drain or in regular solid waste.

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent paper).

    • The container should be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Do not mix this compound waste with incompatible materials, such as strong oxidizing agents, strong acids, or strong bases.

  • Container Management:

    • Use a chemically compatible container with a secure, tight-fitting lid to collect the waste.

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Spill Management:

    • In the event of a spill, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.

    • Collect the absorbed material and any contaminated surfaces into the designated hazardous waste container.

    • Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Provide the contractor with an accurate description and quantity of the waste.

  • Empty Container Disposal:

    • Thoroughly rinse empty containers of this compound with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous waste.

    • After triple-rinsing and allowing the container to dry completely, deface or remove the original label. The container may then be disposed of as non-hazardous solid waste, in accordance with institutional policies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Have this compound Waste is_spill Is it a spill? start->is_spill absorb_spill Absorb with inert material is_spill->absorb_spill Yes collect_waste Collect in designated hazardous waste container is_spill->collect_waste No absorb_spill->collect_waste is_container_empty Is the original container empty? collect_waste->is_container_empty rinse_container Triple rinse with appropriate solvent is_container_empty->rinse_container Yes store_waste Store sealed container in a designated, secure area is_container_empty->store_waste No collect_rinsate Collect rinsate as hazardous waste rinse_container->collect_rinsate dispose_container Dispose of empty container as non-hazardous waste collect_rinsate->dispose_container dispose_container->store_waste contact_ehs Contact EHS or licensed waste disposal contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Acid-PEG1-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Acid-PEG1-C2-Boc, a PROTAC linker used in the synthesis of PROTACs. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, all personnel must use the following personal protective equipment to minimize exposure and ensure safety.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be equipped with side-shields to protect against splashes.
Hand Protection Protective GlovesNitrile or other appropriate chemical-resistant gloves.
Body Protection Impervious ClothingA lab coat or other protective clothing that covers the body.
Respiratory Protection Suitable RespiratorRecommended when handling the compound outside of a fume hood or in case of aerosol formation.

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following operational plan is mandatory for all personnel handling this compound.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don appropriate PPE prep_workspace Prepare a well-ventilated workspace (fume hood) prep_ppe->prep_workspace prep_materials Gather all necessary materials and equipment prep_workspace->prep_materials handle_compound Carefully handle this compound, avoiding inhalation and contact prep_materials->handle_compound handle_reaction Perform the intended chemical reaction or procedure handle_compound->handle_reaction handle_cleanup Clean the work area and decontaminate equipment handle_reaction->handle_cleanup dispose_waste Dispose of waste in a designated, labeled container handle_cleanup->dispose_waste dispose_ppe Properly remove and dispose of used PPE dispose_waste->dispose_ppe

Fig. 1: A step-by-step workflow for the safe handling of this compound.
Experimental Protocol: General Handling

  • Preparation : Before handling the compound, ensure that a well-ventilated area, preferably a chemical fume hood, is prepared. Don all required personal protective equipment as outlined in the table above.

  • Handling : When handling this compound, avoid direct contact with skin, eyes, and clothing. Avoid inhalation of any dust or aerosols. In case of accidental contact, follow the first aid measures detailed below.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Spills : In the event of a spill, absorb the material with an inert, non-combustible absorbent and place it in a suitable container for disposal.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Pathway for this compound Waste cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_waste Collect all waste materials (compound, contaminated items) label_container Place in a clearly labeled, sealed waste container collect_waste->label_container store_waste Store the waste container in a designated hazardous waste area label_container->store_waste contact_disposal Arrange for pickup by a licensed chemical waste disposal service store_waste->contact_disposal

Fig. 2: A logical flow for the proper disposal of waste materials.
Disposal Protocol

  • Waste Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization : All waste, including empty containers and contaminated lab supplies, should be placed in a designated and clearly labeled hazardous waste container.

  • Final Disposal : The disposal of chemical waste must be handled by a licensed and approved waste disposal company. Contact your EHS office to arrange for the collection and disposal of the waste.

First Aid Measures

In the event of exposure to this compound, take the following immediate actions:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

This guide is intended to provide essential safety information. Always consult the full Safety Data Sheet (SDS) for complete details and follow all institutional and regulatory guidelines for chemical handling and disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acid-PEG1-C2-Boc
Reactant of Route 2
Reactant of Route 2
Acid-PEG1-C2-Boc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.